3,4-Dibromophenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSNVXYOQKZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210469 | |
| Record name | 3,4-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-56-5 | |
| Record name | 3,4-Dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3,4-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,4-Dibromophenol chemical structure and properties
An In-depth Technical Guide to 3,4-Dibromophenol: Chemical Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in halogenated phenolic compounds.
Chemical Structure and Identifiers
This compound is an organic aromatic compound characterized by a phenol (B47542) ring substituted with two bromine atoms at the 3 and 4 positions.
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 615-56-5[1][3] |
| Molecular Formula | C6H4Br2O[1][2][3] |
| Canonical SMILES | C1=CC(=C(C=C1O)Br)Br[1] |
| InChI Key | KYZSNVXYOQKZAK-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value |
| Molecular Weight | 251.90 g/mol [1][2] |
| Appearance | White solid[4] |
| Melting Point | 94 °C[5] |
| Boiling Point | 286.3 °C at 760 mmHg[4][6] |
| Density | 2.095 g/cm³[4][6] |
| pKa (Predicted) | 8.43 ± 0.18[7] |
| LogP | 3.32[3] |
| Solubility | Soluble in polar organic solvents like ethanol, ether, and benzene (B151609); slightly soluble in carbon tetrachloride; limited solubility in water.[8] |
Synthesis and Purification
The synthesis of this compound can be achieved through the electrophilic bromination of a suitable phenol precursor. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
This protocol describes a method for the dibromination of phenol. The reaction conditions can be optimized to favor the formation of the 3,4-isomer.
Materials:
-
Phenol
-
Molecular Bromine (Br₂)
-
Sodium hypochlorite (B82951) (16-25% aqueous solution) or Hydrogen Peroxide (25-30% aqueous solution)
-
Water
-
Hexane (for recrystallization)
Procedure:
-
In a reaction vessel, dissolve phenol in an aqueous medium.
-
Cool the mixture to a temperature between 20-40 °C.
-
Over a period of 0.5-1 hour, add a dosed supply of molecular bromine and the oxidizing agent (sodium hypochlorite or hydrogen peroxide) to the reaction mixture. The molar ratio of phenol to bromine to the oxidizing agent should be approximately 1:1:1.[4]
-
Stir the reaction mixture for 2.5-5.0 hours at 20-40 °C.[4]
-
After the reaction is complete, allow the reaction mass to age for an additional 2.5-5.0 hours.[4]
-
Isolate the crude product by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent such as hexane.
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the substituted benzene ring.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-O Stretch: A peak around 1200 cm⁻¹ corresponds to the C-O stretching vibration.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are attributed to the aromatic C-H stretching.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching in the aromatic ring.
-
C-Br Stretch: The carbon-bromine stretching vibrations are typically observed in the fingerprint region, below 1000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would display signals corresponding to the aromatic protons. The chemical shifts and coupling patterns are influenced by the positions of the bromine and hydroxyl substituents. The expected signals are:
-
A doublet for the proton at C2.
-
A doublet of doublets for the proton at C6.
-
A doublet for the proton at C5.
-
A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the six carbon atoms in the benzene ring, as they are in different chemical environments. The carbons attached to the electronegative bromine and oxygen atoms will be deshielded and appear at a higher chemical shift (downfield).
Analytical Methods
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of this compound.
Experimental Protocol: HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., Lichrospher 100 RP-18).[9]
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is commonly used.[9]
-
For mass spectrometry detection, a modifier like formic acid can be added.
Detection:
-
UV detection at a wavelength of approximately 286 nm.[9]
Procedure:
-
Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare the sample solution by dissolving the test substance in the mobile phase or a compatible solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using a suitable gradient program to achieve separation.
-
Identify and quantify this compound by comparing the retention time and peak area with those of the standard.
Biological Activity and Signaling Pathways
Bromophenols isolated from marine sources have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects. While specific studies on the signaling pathways modulated by this compound are limited, research on structurally related bromophenols provides insights into its potential mechanisms of action.
Antimicrobial Activity
Various bromophenol compounds have demonstrated activity against a spectrum of bacteria. For instance, some bromophenols have shown inhibitory effects against both Gram-positive and Gram-negative bacteria.
Anticancer Activity and Potential Signaling Pathways
Studies on other bromophenol derivatives suggest that they may induce apoptosis in cancer cells through the modulation of key signaling pathways.
-
PI3K/Akt Pathway: Some novel bromophenol derivatives have been shown to deactivate the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival.[10]
-
MAPK Pathway: Activation of the mitogen-activated protein kinase (MAPK) signaling pathway has also been observed, which can lead to the induction of apoptosis.[10]
-
Nrf2-Mediated Oxidative Stress Response: Certain bromophenols have been found to protect cells from oxidative damage by activating the Nrf2 signaling pathway.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
- 5. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. rubingroup.org [rubingroup.org]
- 11. This compound | 615-56-5 [chemicalbook.com]
Technical Guide to the Physical Properties of 3,4-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromophenol is a halogenated aromatic compound with the chemical formula C₆H₄Br₂O. As a derivative of phenol, its chemical behavior and physical properties are of significant interest in various fields, including organic synthesis, environmental science, and pharmaceutical development. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols for their determination.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₄Br₂O | [1][2][3] |
| Molecular Weight | 251.90 g/mol | [1] |
| CAS Number | 615-56-5 | [1][2][3] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=C(C=C1O)Br)Br | [1][3] |
| InChI Key | KYZSNVXYOQKZAK-UHFFFAOYSA-N | [1][2] |
Quantitative Physical Data
The key physical properties of this compound are presented in the following table for easy reference and comparison.
| Physical Property | Value |
| Melting Point | 74-77 °C |
| Boiling Point | 286.3 °C at 760 mmHg |
| Density | 2.095 g/cm³ |
| pKa (Predicted) | 8.43 ± 0.18 |
| LogP (Predicted) | 3.32 |
| Flash Point | 126.9 °C |
Note: Some of the data, particularly pKa and LogP, are predicted values based on computational models.
Solubility Profile
This compound is expected to have low solubility in water due to the presence of the hydrophobic benzene (B151609) ring and two bromine atoms. However, the presence of the hydroxyl group allows for some interaction with polar solvents. It is anticipated to be soluble in a range of organic solvents.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Acetone (B3395972) | Soluble |
| Chloroform | Soluble |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound. Below is a summary of expected spectral characteristics.
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR (in CDCl₃) | Signals in the aromatic region (approx. 6.8-7.5 ppm) and a signal for the hydroxyl proton (variable). |
| ¹³C NMR (in CDCl₃) | Signals corresponding to the six carbon atoms of the benzene ring. |
| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200 cm⁻¹), and aromatic C-H and C=C stretching. |
| Mass Spectrometry | Molecular ion peak (M⁺) and isotopic peaks characteristic of a dibrominated compound. |
Experimental Protocols and Methodologies
The following sections detail the standard experimental procedures for determining the physical and spectroscopic properties of a solid organic compound like this compound.
Workflow for Physical and Spectroscopic Characterization
Caption: General workflow for the determination of physical and spectroscopic properties of an organic compound.
Melting Point Determination
The melting point of this compound can be determined using a capillary melting point apparatus.[4][5][6][7][8]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4][6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[5][6]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7] A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.[5]
Boiling Point Determination
For high-boiling point solids like this compound, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a standard method for determining the boiling point of a liquid (after melting the solid) involves the following steps.[9][10][11][12][13]
-
Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[9][11]
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath).[10][13]
-
Heating: The apparatus is heated slowly. As the boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[13]
-
Observation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]
Solubility Determination
The solubility of this compound in various solvents can be determined through a qualitative assessment.[14][15][16][17][18]
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of the solvent to be tested (e.g., 1 mL of water, ethanol, diethyl ether) is added to each test tube.[14]
-
Mixing: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes) to facilitate dissolution.[14]
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble. If it remains undissolved, it is classified as insoluble. For intermediate cases, it can be classified as sparingly or partially soluble.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are obtained to provide detailed information about the carbon-hydrogen framework of the molecule.[19][20][21][22][23]
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a clean, dry NMR tube.[19][22] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.[22][24]
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: For ¹H NMR, the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[22]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[25][26][27][28][29]
-
Sample Preparation (Solid Film Method): A small amount of this compound is dissolved in a volatile solvent (e.g., acetone or methylene (B1212753) chloride).[25] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[25] The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[25]
-
Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded.
-
Data Analysis: The positions and shapes of the absorption bands in the spectrum are analyzed to identify characteristic functional groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[30][31][32][33][34]
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For a solid like this compound, this is often done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or a softer ionization technique like ESI.[30][33]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).[30][33]
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
References
- 1. This compound | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | SIELC Technologies [sielc.com]
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- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. jove.com [jove.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
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- 15. scribd.com [scribd.com]
- 16. chem.ws [chem.ws]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. saltise.ca [saltise.ca]
- 19. NMR Sample Preparation [nmr.chem.umn.edu]
- 20. sc.edu [sc.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. rsc.org [rsc.org]
- 24. rsc.org [rsc.org]
- 25. orgchemboulder.com [orgchemboulder.com]
- 26. webassign.net [webassign.net]
- 27. scribd.com [scribd.com]
- 28. amherst.edu [amherst.edu]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 31. rsc.org [rsc.org]
- 32. Mass Spectrometry [www2.chemistry.msu.edu]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,4-Dibromophenol (CAS: 615-56-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dibromophenol (CAS Number: 615-56-5), a halogenated aromatic compound relevant to environmental science, chemical synthesis, and toxicology. This document details its chemical and physical properties, spectroscopic profile, analytical methodologies, and critical safety information, presenting quantitative data in accessible tables and outlining experimental and logical workflows with mandatory visualizations.
Chemical Identity and Physical Properties
This compound is a disubstituted phenol (B47542) featuring two bromine atoms at the third and fourth positions of the benzene (B151609) ring.[1] It is a white solid at room temperature.[2] This compound is primarily utilized as an analytical standard for environmental testing and as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[2][3][4][5] Its molecular structure and properties are well-defined, making it a useful building block in organic chemistry.
Table 1: Chemical Identifiers and Physical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 615-56-5 | [2][6] |
| Molecular Formula | C₆H₄Br₂O | [2][4] |
| Molecular Weight | 251.90 g/mol | [2][7] |
| IUPAC Name | This compound | [7] |
| SMILES | C1=CC(=C(C=C1O)Br)Br | [7] |
| InChI Key | KYZSNVXYOQKZAK-UHFFFAOYSA-N | [7][8] |
| Melting Point | 79 °C | |
| Boiling Point | 286.3 °C at 760 mmHg | [2][6] |
| Density | 2.095 g/cm³ | [2][6] |
| Flash Point | 126.9 °C | [2][6] |
| pKa | 8.43 ± 0.18 (Predicted) | [3][9] |
| LogP | 2.917 - 3.32 | [2][8] |
| Appearance | White Solid |[2] |
Synthesis and Manufacturing
The synthesis of dibromophenols can be achieved through the direct bromination of phenol.[10] The process requires careful control of reaction conditions, such as temperature and the molar ratio of reagents, to achieve high yields of the desired isomer and minimize the formation of byproducts.[10] A general workflow involves reacting a phenol precursor with a brominating agent, followed by purification steps to isolate this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Profile and Analytical Methodology
The structural identification of this compound relies on standard spectroscopic techniques. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic isotopic pattern for bromine-containing fragments in mass spectrometry.[11] Infrared spectroscopy will show characteristic peaks for the O-H and C-O stretching of the phenol group and vibrations from the aromatic ring.[1][12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic protons will appear as distinct signals, with chemical shifts and coupling constants determined by their positions relative to the hydroxyl and bromine substituents. |
| ¹³C NMR | Unique signals for each of the six carbon atoms in the aromatic ring, with chemical shifts influenced by the electronegative bromine and oxygen atoms. |
| FT-IR | Broad O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).[1] |
| MS (EI) | A distinct molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the two bromine atoms.[11] Fragmentation patterns will involve the loss of bromine and other moieties. |
A general methodology for acquiring spectroscopic data for dibromophenol isomers involves distinct preparation and acquisition steps for each technique.[1]
-
Sample Preparation :
-
NMR : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[1]
-
IR (KBr Pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
MS : Prepare a dilute solution of the sample in a volatile solvent like acetonitrile (B52724) or methanol (B129727) for analysis via direct infusion or coupled with a chromatographic system.[13]
-
-
Instrumentation and Data Acquisition :
-
NMR : Utilize a 400 MHz or higher NMR spectrometer to acquire ¹H and ¹³C NMR spectra.[1]
-
IR : Use an FTIR spectrometer to record the spectrum in the 4000–400 cm⁻¹ range.[1]
-
MS : Employ a mass spectrometer, often with an electron impact (EI) source, to obtain the mass-to-charge ratio of the molecular ion and its fragments.[14]
-
This compound can be effectively separated and quantified using reverse-phase HPLC.[8] This method is crucial for purity assessment and for its determination in environmental or biological samples.[15]
-
Sample and Standard Preparation :
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent such as acetonitrile or methanol.[16]
-
Create a series of working standards by diluting the stock solution with the mobile phase or an appropriate solvent to generate a calibration curve.
-
Prepare unknown samples by dissolving them in the same solvent and filtering through a 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column (e.g., Newcrom R1) is suitable.[8]
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water with an acid modifier like phosphoric acid or formic acid (for MS compatibility) is effective.[8]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a wavelength selected for maximum absorbance (e.g., 286 nm).[15]
-
Injection Volume : 10-20 µL.
-
-
Data Analysis :
-
Identify the this compound peak in the chromatogram by comparing its retention time to that of a known standard.
-
Quantify the concentration in unknown samples by using the peak area and comparing it against the calibration curve generated from the standards.
-
Caption: Standard workflow for the HPLC analysis of this compound.
Applications
The primary application of this compound is as a reference standard in analytical chemistry.[4] It is used for the determination of urinary bromophenols, which serve as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs), a class of flame retardants.[3][5][17] It also serves as an intermediate in the synthesis of various organic compounds, including dyes and potential pharmaceutical agents.[2]
Toxicological and Safety Profile
This compound is classified as a hazardous substance with significant acute toxicity. It is fatal if swallowed and causes skin and serious eye irritation.[18][19] Inhalation may also lead to respiratory irritation.[18][19] Due to these hazards, strict adherence to safety protocols is mandatory when handling this compound.
Table 3: GHS Hazard Information for this compound
| Hazard Statement | GHS Classification | Reference(s) |
|---|---|---|
| H300: Fatal if swallowed | Acute toxicity, Oral (Category 2) | [18][19] |
| H315: Causes skin irritation | Skin irritation (Category 2) | [18][19] |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | [18][19] |
| H335: May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3) |[18][19] |
Handling of this compound requires a well-ventilated area, preferably a chemical fume hood.[18][20] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is essential to prevent contact.[18][20]
Caption: Emergency first aid procedures for this compound exposure.[20]
In case of accidental release, the spill should be contained, and the solid material collected without creating dust.[20] All waste materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 615-56-5 [m.chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 615-56-5 [chemicalbook.com]
- 6. This compound | 615-56-5 [chemnet.com]
- 7. This compound | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Page loading... [guidechem.com]
- 10. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
- 11. lehigh.edu [lehigh.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. rsc.org [rsc.org]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. repositorio.ufba.br [repositorio.ufba.br]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. This compound|lookchem [lookchem.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3,4-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-dibromophenol, a key intermediate in the development of various pharmaceutical compounds and other fine chemicals. This document details experimental protocols, presents quantitative data for comparison, and includes visualizations of the reaction pathways.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes, primarily involving electrophilic aromatic substitution on a substituted phenol (B47542) or the transformation of an amino group via a diazonium salt. The two most prominent and practical methods are the direct bromination of 4-bromophenol (B116583) and the Sandmeyer reaction of 3,4-dibromoaniline (B1580990).
Electrophilic Bromination of 4-Bromophenol
This is a direct and common approach where 4-bromophenol is further brominated. The hydroxyl group is a strong activating group and, along with the existing bromine atom, directs the incoming electrophile (bromine) to the ortho position (C3), yielding the desired this compound.
Sandmeyer Reaction of 3,4-Dibromoaniline
This pathway offers an alternative route starting from 3,4-dibromoaniline. The amino group is first converted to a diazonium salt, which is then displaced by a hydroxyl group in the presence of a copper catalyst. This method is particularly useful when the starting aniline (B41778) is readily available.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the described synthesis pathways for this compound.
| Pathway | Starting Material | Key Reagents | Solvent | Reaction Temperature | Reaction Time | Yield (%) |
| Electrophilic Bromination | 4-Bromophenol | Bromine (Br₂) | Acetic Acid | Room Temperature | 2-4 hours | ~70-80% |
| Sandmeyer Reaction | 3,4-Dibromoaniline | NaNO₂, H₂SO₄, CuSO₄ | Water/Toluene (B28343) | 0-5 °C then heat | 1-2 hours | 65%[1] |
| Deprotection of a Silyl Ether | tert-butyl(3,4-dibromophenoxy)dimethylsilane | Tetrabutylammonium fluoride (B91410) (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1 hour | 92%[1] |
Experimental Protocols
Protocol 1: Electrophilic Bromination of 4-Bromophenol
Materials:
-
4-Bromophenol
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-bromophenol in 50 mL of glacial acetic acid.
-
Cool the flask in an ice bath with continuous stirring.
-
In a dropping funnel, place a solution of 9.2 g (2.9 mL) of liquid bromine in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred 4-bromophenol solution over a period of 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 200 mL of cold water.
-
Add saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Sandmeyer Reaction of 3,4-Dibromoaniline
Materials:
-
3,4-Dibromoaniline[1]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Toluene
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
Procedure:
-
Diazotization: In a 250 mL beaker, carefully add 5.0 g of 3,4-dibromoaniline to a solution of 10 mL of concentrated sulfuric acid in 50 mL of water, cooled in an ice bath to 0-5 °C.
-
While maintaining the temperature between 0-5 °C, add a solution of 1.5 g of sodium nitrite in 10 mL of water dropwise with vigorous stirring. Continue stirring for an additional 15 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Hydrolysis: In a separate 500 mL flask, prepare a solution of 25 g of copper(II) sulfate pentahydrate in 100 mL of water and bring it to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to heat the mixture for an additional 15-20 minutes.
-
Cool the reaction mixture to room temperature and extract with toluene (3 x 40 mL).
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Visualizations of Synthesis Pathways
Caption: Electrophilic bromination of 4-bromophenol to yield this compound.
Caption: Sandmeyer reaction pathway for the synthesis of this compound.
References
The Multifaceted Biological Activities of Bromophenol Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenol compounds, a diverse class of halogenated phenolic compounds predominantly found in marine organisms, particularly red algae, have emerged as a significant area of interest in pharmaceutical and nutraceutical research.[1][2] Their unique chemical structures, characterized by the presence of one or more bromine atoms on a phenolic ring, contribute to a wide spectrum of potent biological activities. This technical guide provides an in-depth overview of the core biological activities of bromophenols, with a focus on their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of modulated signaling pathways are presented to support further research and drug development efforts in this promising field.
Core Biological Activities
Bromophenols exhibit a range of biological effects, with the most extensively studied being their antioxidant, antimicrobial, anticancer, and enzyme-inhibiting activities. These activities are often attributed to the number and position of bromine and hydroxyl groups on the aromatic ring, which influence the compound's reactivity and interaction with biological targets.[2]
Antioxidant Activity
Many bromophenol compounds are potent antioxidants, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3] The antioxidant capacity is often linked to the presence of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals.[4]
Quantitative Antioxidant Activity Data
The antioxidant efficacy of various bromophenol compounds has been quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a common metric, with lower values indicating higher antioxidant potential.[5]
| Compound/Extract | Assay | IC50 Value | Reference |
| 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | DPPH | 19.84 µM | [5] |
| Bromophenol 1 (from Symphyocladia latiuscula) | DPPH | 30.4 ± 0.2 µM | [5] |
| 3,4-dibromo-5-(methoxymethyl)benzene-1,2-diol | DPPH | 9.6 ± 0.1 µM | [5] |
| Ellagic Acid (Reference) | DPPH | 11.75 ± 0.53 µg/mL | [6] |
| Ascorbic Acid (Reference) | DPPH | 12.27 ± 0.28 µg/mL | [6] |
| Ellagic Acid (Reference) | ABTS | 11.28 ± 0.28 µg/mL | [6] |
| Ascorbic Acid (Reference) | ABTS | 86.35 ± 0.02 µg/mL | [6] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of a bromophenol compound using the stable DPPH radical.
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test bromophenol compound
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test bromophenol compound and the positive control in methanol.
-
In a 96-well microplate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or control to the respective wells.
-
Include a blank well containing only methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Antimicrobial Activity
Bromophenols have demonstrated significant activity against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[7] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial potency of a compound. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus | 24 | [8] |
| 3-bromo-2,6-dihydroxyacetophenone | Pseudomonas aeruginosa | 780 | [8] |
| Compound 1e (benzimidazolo benzothiophene (B83047) derivative) | Klebsiella pneumoniae | 20 | [9] |
| Compound 1g (benzimidazolo benzothiophene derivative) | Klebsiella pneumoniae | 10-20 | [9] |
| Compound 1h (benzimidazolo benzothiophene derivative) | Klebsiella pneumoniae | 10-20 | [9] |
| Ampicillin (Reference) | Staphylococcus aureus | - | [9] |
| Clotrimazole (Reference) | Candida albicans | - | [9] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes the determination of the MIC of a bromophenol compound against a bacterial strain.
-
Reagents and Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Test bromophenol compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile 96-well microplates
-
Microplate incubator
-
-
Procedure:
-
Prepare a stock solution of the bromophenol compound in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microplate.
-
Prepare a standardized bacterial inoculum and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well (except for a sterility control well) with the bacterial suspension.
-
Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubate the microplate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anticancer Activity
A growing body of evidence highlights the potent cytotoxic and pro-apoptotic activities of bromophenol compounds against various cancer cell lines.[10][11] These compounds can induce programmed cell death and inhibit cancer cell proliferation, making them attractive candidates for the development of novel anticancer therapies.[12][13]
Quantitative Anticancer Activity Data
The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effect of a compound on cancer cells.
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-one | T47D (Breast Cancer) | 45 µM | [13] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | [13] |
| Chalcone derivatives with 4-bromophenyl group | MDA-MB-231 (Breast Cancer) | 2.5 - 53.0 µM | [13] |
| Chalcone derivatives with 4-bromophenyl group | MCF-7 (Breast Cancer) | 11.2 - 50.6 µM | [13] |
| Compound 4g (indolin-2-one derivative) | A549 (Lung Cancer) | - | [12] |
| Compound 7a (indolin-2-one derivative) | HCT116 (Colon Cancer) | - | [12] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Reagents and Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test bromophenol compound
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the bromophenol compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the compound concentration.
-
Enzyme Inhibition
Bromophenols have been shown to inhibit the activity of various enzymes, which is a key mechanism underlying their therapeutic potential, particularly in the context of diabetes and neurodegenerative diseases.
Quantitative Enzyme Inhibition Data
The inhibitory activity is typically expressed as an IC50 value or an inhibition constant (Ki).
| Compound/Derivative | Enzyme | IC50/Ki Value | Reference |
| Compound 1f | Aldose Reductase | Ki = 0.05 ± 0.01 µM | [14] |
| Compound 1d | Aldose Reductase | Ki = 1.13 ± 0.99 µM | [14] |
| Various bromophenols | α-glucosidase | Ki = 43.62 ± 5.28 to 144.37 ± 16.37 nM | [14] |
| Various bromophenols | α-amylase | IC50 = 9.63-91.47 nM | [14] |
| Compound 10a | PTP1B | IC50 = 199 nM |
Modulation of Signaling Pathways
The biological activities of bromophenol compounds are often mediated through their interaction with and modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.
Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or certain bioactive compounds like bromophenols, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[15][16]
PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is frequently observed in cancer.[17][18] Some bromophenol derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to decreased cancer cell survival and proliferation.
MAPK Signaling Pathway in Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a complex role in regulating apoptosis, or programmed cell death.[19] Depending on the cellular context and the specific MAPK cascade activated (e.g., ERK, JNK, p38), the pathway can either promote or inhibit apoptosis. Certain bromophenols can induce apoptosis in cancer cells by modulating MAPK signaling.[2]
Conclusion and Future Directions
Bromophenol compounds represent a rich and largely untapped source of bioactive molecules with significant therapeutic potential. Their diverse biological activities, including antioxidant, antimicrobial, anticancer, and enzyme-inhibiting properties, underscore their importance in drug discovery and development. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Future research should focus on the isolation and characterization of novel bromophenol compounds from diverse marine sources. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and the comprehensive mapping of modulated signaling pathways, will be critical for advancing these compounds from preclinical studies to clinical applications. Structure-activity relationship (SAR) studies will also be instrumental in the design and synthesis of more potent and selective bromophenol-based therapeutic agents. The continued exploration of this fascinating class of natural products holds great promise for addressing unmet medical needs in the treatment of a wide range of diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scielo.sld.cu [scielo.sld.cu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. courses.edx.org [courses.edx.org]
- 15. researchgate.net [researchgate.net]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cusabio.com [cusabio.com]
Toxicological Profile of 3,4-Dibromophenol: An In-depth Technical Guide
Disclaimer: Direct toxicological data for 3,4-Dibromophenol is exceedingly scarce in publicly available literature. The following guide summarizes available information and, where data is absent, provides information on closely related isomers, such as 2,4-Dibromophenol (B41371) and 2,4,6-Tribromophenol (B41969), and the chlorinated analogue, 3,4-Dichlorophenol, to offer a potential toxicological profile. This information should be interpreted with caution and is intended for research and informational purposes only.
Introduction
This compound is a halogenated aromatic organic compound. Due to the limited investigation into its toxicological properties, a comprehensive understanding of its potential hazards remains largely unavailable. This guide aims to consolidate the existing, though limited, data and provide insights based on the toxicological profiles of structurally similar compounds. The primary audience for this document includes researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Quantitative Toxicological Data
Table 1: Acute Toxicity Data for 2,4-Dibromophenol
| Test Organism | Exposure Route | Endpoint | Value | Reference |
| Rat | Oral | LD50 | 50 mg/kg | [1][2] |
| Mouse | Oral | LD50 | 282 mg/kg | [1] |
| Rabbit | Dermal | LD50 | >2 g/kg | [1][2] |
| Daphnia magna | Aquatic | 48-h EC50 | 2.17 mg/L | [3] |
| Scenedesmus quadricauda | Aquatic | EC50 | 8.73 mg/L | [3] |
Table 2: Acute Toxicity Data for 3,4-Dichlorophenol
| Test Organism | Exposure Route | Endpoint | Value | Reference |
| Mouse (female) | Oral | LD50 | 2046 mg/kg | [4] |
Hazard Identification and Classification
Based on the available information for related brominated and chlorinated phenols, this compound may be presumed to possess the following hazards:
-
Acute Toxicity (Oral): Potentially harmful or fatal if swallowed.[5]
-
Skin Corrosion/Irritation: May cause skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Potentially toxic to aquatic life.[5]
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available. However, standardized protocols are typically employed for related compounds. The following represents a generalized workflow for assessing the acute oral toxicity of a chemical like this compound.
Experimental Workflow: Acute Oral Toxicity (LD50) Study (Illustrative)
Caption: Generalized workflow for an acute oral toxicity study.
Potential Mechanisms of Toxicity and Signaling Pathways
While specific mechanistic studies on this compound are lacking, research on other brominated phenols suggests several potential mechanisms of toxicity.
Disruption of Cellular Calcium Signaling
Studies on 2,4-Dibromophenol have shown that it can interfere with cellular calcium (Ca²⁺) signaling in neuroendocrine cells.[6] This disruption can impact a multitude of cellular processes, including neurotransmission, hormone secretion, and cell proliferation. The proposed mechanism involves the modulation of voltage-dependent calcium channels.[6]
Induction of Apoptosis
Brominated phenols, such as 2,4,6-Tribromophenol, have been demonstrated to induce apoptosis (programmed cell death) in human peripheral blood mononuclear cells.[7] The intrinsic (mitochondrial) pathway appears to be the primary mechanism, characterized by changes in mitochondrial membrane potential and the activation of caspases 9 and 3.[7]
Signaling Pathway: Brominated Phenol-Induced Apoptosis (Hypothesized)
Caption: Hypothesized intrinsic pathway of apoptosis induced by brominated phenols.
Genotoxicity
There is no available data on the genotoxicity of this compound. Studies on the related compound 2,4,6-Tribromophenol have shown it is not genotoxic in bacterial tests in vitro or in vivo, but it did induce chromosomal aberrations in mammalian cells in vitro.[8]
Experimental Workflow: In Vitro Chromosomal Aberration Test (Illustrative)
Caption: Generalized workflow for an in vitro chromosomal aberration test.
Reproductive and Developmental Toxicity
No information is available regarding the reproductive and developmental toxicity of this compound. For the related compound 4-aminophenol (B1666318), reproductive and developmental toxicity has been observed in rats at high doses.[9]
Conclusion and Future Directions
The toxicological data for this compound is critically lacking. The information presented in this guide, largely based on surrogate data from related compounds, suggests that this compound may pose risks of acute toxicity, irritation, and potential aquatic toxicity. Furthermore, mechanistic data from other brominated phenols indicate possible interference with crucial cellular signaling pathways.
To establish a comprehensive and accurate toxicological profile for this compound, further research is imperative. Key areas for future investigation include:
-
Acute toxicity studies via oral, dermal, and inhalation routes.
-
Genotoxicity assays to assess mutagenic and clastogenic potential.
-
Repeated dose toxicity studies to evaluate effects on target organs.
-
Reproductive and developmental toxicity studies.
-
Mechanistic studies to elucidate the specific signaling pathways affected by this compound.
A thorough understanding of the toxicological properties of this compound is essential for accurate risk assessment and the implementation of appropriate safety measures in its handling and potential applications.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cochise.edu [cochise.edu]
- 6. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 9. Reproductive and developmental toxicity screening study of 4-aminophenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Abundant Presence of Bromophenols in Marine Algae: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Marine algae, a diverse group of photosynthetic organisms, are a prolific source of a wide array of secondary metabolites, many of which exhibit significant biological activities. Among these, bromophenols represent a prominent class of halogenated compounds that have garnered considerable interest in the scientific community. Characterized by a phenolic structure bearing one or more bromine atoms, these compounds are particularly abundant in marine environments. Their natural occurrence in red (Rhodophyta), brown (Phaeophyceae), and green (Chlorophyta) algae underscores their ecological significance and therapeutic potential.
This in-depth technical guide explores the natural occurrence of bromophenols in marine algae, providing a comprehensive overview for researchers, scientists, and professionals in drug development. It delves into the quantitative distribution of these compounds across various algal species, details the experimental protocols for their analysis, and illustrates the key biosynthetic and signaling pathways involved in their production and activity.
Quantitative Distribution of Bromophenols in Marine Algae
The concentration of bromophenols in marine algae can vary significantly depending on the species, geographical location, and seasonal changes.[1][2] Red algae, in particular, are known to be a rich source of a diverse range of brominated phenols.[3] The following tables summarize the quantitative data on the occurrence of bromophenols in various marine algal species, providing a valuable resource for comparative analysis.
Table 1: Bromophenol Content in Various Species of Marine Algae from Eastern Australia
| Algal Species | Phylum | 2-bromophenol (ng/g wet weight) | 4-bromophenol (ng/g wet weight) | 2,4-dibromophenol (ng/g wet weight) | 2,6-dibromophenol (ng/g wet weight) | 2,4,6-tribromophenol (ng/g wet weight) | Total Bromophenols (ng/g wet weight) |
| Pterocladiella capillacea | Rhodophyta | 1.8 | 1.2 | 102 | 16 | 2470 | 2590 |
| Codium fragile | Chlorophyta | <0.1 | <0.1 | 0.2 | <0.1 | 0.7 | 0.9 |
Data sourced from Whitfield et al. (1999).[2]
Table 2: Seasonal Variation of Bromophenol Content in Brown Algae from Hong Kong
| Algal Species | Season | 2-bromophenol (ng/g dry weight) | 4-bromophenol (ng/g dry weight) | 2,4-dibromophenol (ng/g dry weight) | 2,6-dibromophenol (ng/g dry weight) | 2,4,6-tribromophenol (ng/g dry weight) | Total Bromophenols (ng/g dry weight) |
| Padina arborescens | Winter | ND | 1.9 | 10.3 | 2.8 | 25.9 | 40.9 |
| Padina arborescens | Summer | ND | 1.2 | 8.7 | 1.5 | 15.4 | 26.8 |
| Sargassum siliquastrum | Winter | ND | 3.5 | 25.8 | 7.6 | 125.3 | 162.2 |
| Sargassum siliquastrum | Summer | ND | 1.8 | 15.4 | 4.1 | 68.7 | 90.0 |
| Lobophora variegata | Winter | ND | 15.7 | 289.5 | 45.8 | 6679 | 7030 |
| Lobophora variegata | Summer | ND | 8.9 | 156.7 | 23.4 | 3541 | 3730 |
ND: Not Detected. Data sourced from Chung et al. (2003).[1]
Table 3: Bromophenol Content in the Red Alga Vertebrata lanosa
| Bromophenol Compound | Concentration (mg/g dry weight) |
| 2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid | 0.678 |
| Other identified bromophenols | 0.005 - 0.150 |
Data sourced from Hofer et al. (2019).[4]
Experimental Protocols
The accurate identification and quantification of bromophenols in marine algae necessitate robust and validated experimental methodologies. The following sections provide detailed protocols for the extraction and analysis of these compounds.
Extraction of Bromophenols from Marine Algae
This protocol outlines a general procedure for the extraction of bromophenols from dried algal material.
Materials:
-
Dried and finely milled algal material
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Weigh 0.1 g of the dried and finely milled algal material into a centrifuge tube.
-
Add 1.5 mL of methanol to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 20 minutes.
-
Centrifuge the sample at 1000 x g for 5 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) four more times to ensure exhaustive extraction.
-
Combine all the supernatants.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.
-
The resulting dried extract is ready for analysis.[5]
Analysis of Bromophenols by High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated HPLC method for the separation and quantification of bromophenolic compounds.[5]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a diode array detector (DAD).
-
Column: Phenomenex C8(2) Luna (150 mm × 2.0 mm, 3 µm particle size).[5]
-
Mobile Phase A: 0.05% trifluoroacetic acid in water.[5]
-
Mobile Phase B: 0.05% trifluoroacetic acid in acetonitrile.[5]
-
Gradient:
-
0-0.1 min: 2% B
-
0.1-15 min: 2% to 50% B
-
15-35 min: 50% to 70% B[5]
-
-
Flow Rate: 0.25 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Injection Volume: 5 µL.[5]
-
Detection Wavelength: 210 nm.[5]
Procedure:
-
Reconstitute the dried algal extract in a known volume of the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify and quantify the bromophenols by comparing their retention times and UV spectra with those of authentic standards.
Analysis of Bromophenols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of bromophenols using GC-MS, which is particularly suitable for volatile and semi-volatile compounds.[6]
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280 °C.[6]
-
Injection Mode: Splitless.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 min.[6]
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 50-550.
Sample Preparation (including derivatization):
-
The extracted bromophenols may require derivatization to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
-
To the dried extract, add a suitable solvent (e.g., pyridine) and the derivatizing agent.
-
Heat the mixture at 60-70 °C for 30-60 minutes.[6]
-
After cooling, the derivatized sample is ready for injection.
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the bromophenol derivatives based on their retention times and mass spectra, which can be compared to a spectral library (e.g., NIST).
-
Quantification can be performed using an internal standard method.
Biosynthetic and Signaling Pathways
The formation of bromophenols in marine algae is an enzymatic process, and their biological activities are often mediated through the modulation of specific cellular signaling pathways.
Biosynthesis of Bromophenols
The biosynthesis of bromophenols in marine algae is primarily catalyzed by vanadium-dependent bromoperoxidases (V-BrPOs).[7][8] These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species, which then electrophilically attacks a phenolic precursor.[7] While the complete biosynthetic pathways for many complex bromophenols are not fully elucidated, a general scheme can be proposed.
Caption: Generalized biosynthetic pathway of bromophenols in marine algae.
Experimental Workflow for Bromophenol Analysis
The process of analyzing bromophenols from marine algae involves a series of sequential steps, from sample collection to data analysis. The following diagram illustrates a typical experimental workflow.
References
- 1. Seasonal variations of bromophenols in brown algae (Padina arborescens, Sargassum siliquastrum, and Lobophora variegata) collected in Hong Kong - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga V… [ouci.dntb.gov.ua]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3,4-Dibromophenol: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dibromophenol. Due to a lack of extensive quantitative solubility data in publicly available literature, this guide presents a combination of qualitative information, comparative data from structurally similar compounds, and established experimental protocols for solubility determination. This information is intended to guide researchers in solvent selection and the development of experimental procedures involving this compound.
Quantitative Solubility Data
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Isopropanol | Not Specified | Soluble (at 1000 µg/mL) |
| 2,4-Dibromophenol | Water | Not Specified | Soluble |
| Ethanol | Not Specified | Very Soluble[1] | |
| Ether | Not Specified | Very Soluble[1] | |
| Benzene | Not Specified | Soluble | |
| Carbon Tetrachloride | Not Specified | Slightly Soluble[1] | |
| 2,6-Dibromophenol | Ethanol | Not Specified | Very Soluble[2] |
| Ether | Not Specified | Very Soluble[2] | |
| 4-Bromophenol | Alcohol | Not Specified | Freely Soluble[3] |
| Chloroform | Not Specified | Freely Soluble[3] | |
| Ether | Not Specified | Freely Soluble[3] | |
| Glacial Acetic Acid | Not Specified | Freely Soluble[3] | |
| 3,4-Dichlorophenol | Water | 25 | 9,260 mg/L[4] |
| Ethanol | Not Specified | Very Soluble[4] | |
| Ethyl Ether | Not Specified | Very Soluble[4] | |
| Benzene | Not Specified | Soluble[4] | |
| Petroleum Ether | Not Specified | Soluble[4] |
Note: The computed LogP value for this compound is 3.32, suggesting a higher affinity for organic solvents over aqueous media.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of phenolic compounds like this compound. The choice of method often depends on the expected solubility range and the analytical equipment available.
Shake-Flask Method
This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent.[5][6]
Principle: A surplus of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.
Apparatus:
-
Orbital shaker or magnetic stirrer with temperature control
-
Constant temperature bath or incubator
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.
-
Place the container in a constant temperature bath or incubator and agitate it using an orbital shaker or magnetic stirrer. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
-
After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the constant temperature.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Calculate the solubility of this compound in the solvent, expressed in units such as g/L, mg/mL, or molarity.
Potentiometric Titration
This method is suitable for acidic or basic compounds and determines solubility by measuring the pH change upon addition of a titrant.
Principle: The compound is suspended in water, and the pH is measured as a strong base (for an acidic compound) is added. The point at which the solid dissolves corresponds to the formation of the soluble salt, and this information can be used to calculate the intrinsic solubility.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Add a weighed amount of this compound to a known volume of water in a beaker.
-
Place the beaker on a stir plate and begin stirring.
-
Immerse the pH electrode in the suspension and record the initial pH.
-
Titrate the suspension with a standardized solution of a strong base (e.g., NaOH) in small increments.
-
Record the pH after each addition of the titrant.
-
Continue the titration until all the solid has dissolved and a clear solution is obtained.
-
Plot the pH versus the volume of titrant added. The point of complete dissolution can be identified from the titration curve.
-
The intrinsic solubility can be calculated from the pH at which the compound is fully dissolved and its pKa.
Visualizations
The following diagrams illustrate key workflows related to the solubility of this compound.
References
- 1. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Water solubility and partitioning behavior of brominated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water solubility and partitioning behavior of brominated phenols | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dibromophenol
This guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3,4-dibromophenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the expected chemical shifts, multiplicities, and integration values, supported by data interpretation and experimental considerations.
Introduction
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the chemical environment of individual atoms. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound, a disubstituted aromatic compound. The presence of a hydroxyl group and two bromine atoms on the phenol (B47542) ring results in a distinct and predictable spectral pattern.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the hydroxyl and bromine substituents. The hydroxyl group is an activating, ortho-, para-directing group, while bromine is a deactivating, ortho-, para-directing group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | Doublet (d) | 1H | J(H2-H6) ≈ 2-3 Hz (meta) |
| H-5 | 6.8 - 7.0 | Doublet of Doublets (dd) | 1H | J(H5-H6) ≈ 8-9 Hz (ortho), J(H5-H2) ≈ 2-3 Hz (meta) |
| H-6 | 7.4 - 7.6 | Doublet (d) | 1H | J(H6-H5) ≈ 8-9 Hz (ortho) |
| -OH | 5.0 - 6.0 | Singlet (s, broad) | 1H | N/A |
The aromatic region of the spectrum will display signals for the three non-equivalent protons on the benzene (B151609) ring. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, one for each of the non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 130 - 135 |
The carbon atom attached to the hydroxyl group (C-1) is expected to be the most deshielded, appearing at the lowest field. The carbons bonded to the bromine atoms (C-3 and C-4) will also be significantly deshielded. The "heavy atom effect" of bromine can sometimes lead to broader signals for the directly attached carbons.
Experimental Protocols
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
¹H NMR Spectroscopy: A typical ¹H NMR experiment is performed on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8 or 16) are averaged to obtain a good signal-to-noise ratio.
¹³C NMR Spectroscopy: ¹³C NMR spectra are typically acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.
Data Interpretation and Visualization
The following diagram illustrates the logical workflow for the interpretation of the NMR spectra of this compound.
Conclusion
The interpretation of ¹H and ¹³C NMR spectra is a fundamental skill for chemists in research and industry. This guide provides a comprehensive overview of the expected NMR data for this compound, based on established principles of NMR spectroscopy. The provided tables and workflow diagram serve as a practical resource for the structural elucidation of this and similar halogenated phenolic compounds. The combination of ¹H and ¹³C NMR data allows for an unambiguous confirmation of the molecular structure.
3,4-Dibromophenol safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 3,4-Dibromophenol
This document provides a comprehensive overview of the safety precautions, handling protocols, and toxicological information for this compound (CAS No. 615-56-5), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential exposure risks.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. While specific GHS classifications can vary slightly by supplier, the primary hazards are consistent. The compound is generally classified as an irritant and is harmful if ingested or comes into contact with skin.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation.[2] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 2 | H401: Toxic to aquatic life.[1] |
Note: Some safety data sheets for closely related isomers like 2,4-Dibromophenol indicate a higher acute oral toxicity (Category 1 or 2, "Fatal if swallowed").[2][3] Given the structural similarity, a high degree of caution is warranted.
Symptoms of exposure may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[4] Prolonged contact can lead to dermatitis or burns.[4]
Physical and Chemical Properties
Understanding the physicochemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 615-56-5 | [5][6][7] |
| Molecular Formula | C₆H₄Br₂O | [5][6][7] |
| Molecular Weight | 251.90 g/mol | [5][6] |
| Appearance | White solid | [7] |
| Density | 2.095 g/cm³ | [5][7] |
| Boiling Point | 286.3°C at 760 mmHg | [7] |
| Flash Point | 126.9°C | [7] |
| Solubility | Insoluble in water. | [4] |
Safe Handling and Storage Protocols
Proper handling and storage procedures are paramount to minimize the risk of exposure.
Engineering Controls and Work Practices
-
Ventilation: All work involving this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8][9][10]
-
Hygiene: Wash hands and skin thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[1]
-
Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[5][8] Use non-sparking tools to prevent ignition.[5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | ANSI Z87.1 compliant safety goggles or a face shield. | Protects against splashes and dust, which cause serious eye irritation.[9][10][11] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which causes irritation and allows for absorption. Gloves must be inspected before use and changed immediately upon contamination.[1][5][9] |
| Body Protection | Fully buttoned laboratory coat. | Prevents contamination of personal clothing.[9][11] For larger quantities or splash risks, impervious clothing or an apron should be used.[5][9] |
| Respiratory Protection | Not typically required if handled within a fume hood. | If ventilation is inadequate or exposure limits are exceeded, a full-face respirator should be used.[5] |
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
-
The container should be stored apart from foodstuff containers.[5]
-
Some related compounds are noted to be light and air sensitive, so storage under an inert gas and protection from light is advisable.[1]
References
- 1. cochise.edu [cochise.edu]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3,4-DICHLOROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. store.sangon.com [store.sangon.com]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
potential industrial uses of 3,4-Dibromophenol
An In-depth Technical Guide to the Industrial Uses of 3,4-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄Br₂O. Its unique molecular structure, featuring a hydroxyl group and two bromine atoms on the phenol (B47542) ring, makes it a valuable intermediate in various industrial syntheses. This technical guide provides a comprehensive overview of the primary industrial applications of this compound, with a focus on its role in the manufacturing of pharmaceuticals, flame retardants, and biocides. The guide also details its synthesis and presents key data in a structured format for ease of reference.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Br₂O | [1] |
| Molecular Weight | 251.90 g/mol | [1] |
| CAS Number | 615-56-5 | [1] |
| Appearance | Solid | |
| Boiling Point | 286.3±20.0 °C (Predicted) | [2] |
| Density | 2.095±0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.43±0.18 (Predicted) | [2] |
| IUPAC Name | This compound | [1] |
Industrial Applications
The reactivity of the hydroxyl group and the influence of the bromine substituents make this compound a versatile precursor in organic synthesis.
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound serves as a critical building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[3][4][5][6] Its functional groups allow for a variety of chemical transformations, enabling the construction of novel active ingredients.
One example of its application is in the synthesis of 2-(3,4-dibromophenoxy)acetic acid, a process that involves the reaction of this compound with bromoacetic acid in the presence of a base.[7]
Below is a generalized workflow for the synthesis of a derivative using this compound as a starting material.
Caption: Generalized workflow for the synthesis of a derivative from this compound.
Precursor for Flame Retardants
Brominated compounds are widely used as flame retardants due to their ability to interfere with the combustion process in the gas phase.[8] Dibromophenols can be used as intermediates in the synthesis of more complex brominated flame retardants.[9] For example, they can be used as end-capping reagents for brominated bisphenol-A epoxy resins to enhance their flame retardant effect.[9]
The following diagram illustrates the logical relationship of this compound as a precursor in the production of flame-retardant polymers.
Caption: Role of this compound in flame retardant synthesis.
Potential as a Biocidal Agent
While direct evidence for the use of this compound as a commercial biocide is limited, related brominated phenols have demonstrated significant antimicrobial properties. For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, isolated from a marine sponge, has shown potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).[10] This suggests the potential for this compound and its derivatives to be explored for applications as biocides or disinfectants.[11]
Synthesis of this compound
The industrial production of dibromophenols often involves the direct bromination of phenol. A high-yield synthesis method for dibromophenol is described in the literature, which can be adapted for the production of the 3,4-isomer.[12]
Experimental Protocol for Dibromophenol Synthesis
The following protocol is based on a patented method for the synthesis of dibromophenol with a high yield.[12]
Materials:
-
Phenol
-
Molecular Bromine
-
16-25% aqueous solution of Sodium Hypochlorite (B82951) (NaOCl)
-
Water
Reaction Conditions:
-
Medium: Aqueous
-
Temperature: 20-40 °C
-
Reagent Ratio: Equimolar
-
Reagent Addition Time: 0.5-1 hour
-
Reaction Time: 2.5-5.0 hours
-
Aging Time: 2.5-5.0 hours
Procedure:
-
Prepare an aqueous solution of phenol.
-
In a reaction vessel maintained at 20-40 °C, add the molecular bromine and the sodium hypochlorite solution to the phenol solution over a period of 0.5-1 hour with stirring.
-
Allow the reaction to proceed for 2.5-5.0 hours at the same temperature.
-
After the reaction is complete, let the reaction mass age for an additional 2.5-5.0 hours.
-
The product, dibromophenol, can then be isolated and purified. This method reports yields of 98-99%.[12]
The workflow for this synthesis is illustrated below.
Caption: Workflow for the high-yield synthesis of dibromophenol.
Conclusion
This compound is a versatile chemical intermediate with significant potential in several industrial sectors. Its primary applications lie in the synthesis of pharmaceuticals and agrochemicals, where its specific structure allows for the creation of complex target molecules. Furthermore, its role as a precursor in the manufacture of high-performance flame retardants highlights its importance in material science. While its direct application as a biocide is not yet established, the known antimicrobial properties of related brominated phenols suggest a promising area for future research and development. The efficient and high-yield synthesis methods available for dibromophenols further enhance the industrial viability of this compound.
References
- 1. This compound | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 615-56-5 [m.chemicalbook.com]
- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. arborpharmchem.com [arborpharmchem.com]
- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 7. CN105777524A - Synthetic method of 2-(3,4-dibromophenoxy)acetic acid - Google Patents [patents.google.com]
- 8. Apoptosis-Inducing Potential of Selected Bromophenolic Flame Retardants 2,4,6-Tribromophenol and Pentabromophenol in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN1788044A - Stabilized flame retardant additives and their use - Google Patents [patents.google.com]
- 10. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
The Environmental Fate of 3,4-Dibromophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 3,4-Dibromophenol. Due to a scarcity of direct experimental data for this specific isomer, this document synthesizes information from predictive models, studies on analogous brominated phenols, and standardized testing protocols to offer a thorough assessment of its likely behavior in the environment. The information is intended to guide research efforts and inform environmental risk assessments.
Introduction
This compound is a halogenated aromatic compound. The presence of bromine atoms on the phenol (B47542) ring influences its chemical properties and, consequently, its environmental persistence, mobility, and toxicity. Understanding the environmental fate of this compound is crucial for predicting its potential impact on ecosystems and human health. This guide explores the key processes governing its transformation and transport in the environment, including biodegradation, photodegradation, hydrolysis, and soil sorption.
Physicochemical Properties
The environmental behavior of a chemical is largely dictated by its physicochemical properties. The following table summarizes key predicted properties for this compound, primarily derived from the US EPA's Estimation Program Interface (EPI) Suite™.[1][2][3][4][5]
| Property | Predicted Value | Significance for Environmental Fate |
| Molecular Weight | 251.9 g/mol | Influences transport and diffusion. |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.58 | Indicates a moderate potential for bioaccumulation in organisms and sorption to organic matter in soil and sediment. |
| Water Solubility | 1,350 mg/L | Moderate water solubility suggests potential for transport in aquatic systems. |
| Vapor Pressure | 0.002 Pa at 25°C | Low vapor pressure indicates that volatilization from water and soil surfaces is not a significant fate process. |
| Henry's Law Constant | 1.35 x 10⁻³ Pa·m³/mol | A low value further suggests that volatilization from water is not a major removal mechanism. |
Biodegradation
Biodegradation is a critical process for the removal of organic pollutants from the environment. It involves the breakdown of complex molecules by microorganisms into simpler, often less toxic, substances.
Predicted Biodegradability
Quantitative Structure-Activity Relationship (QSAR) models, such as those within EPI Suite™, can provide an initial assessment of a chemical's biodegradability.[1][3]
| Biodegradation Prediction (EPI Suite™) | Result | Interpretation |
| Ready Biodegradability Prediction | Does not biodegrade fast | Suggests that this compound is not readily biodegradable under standard screening test conditions. |
| Linear Biodegradation Model | Weeks | Predicts a biodegradation half-life in the order of weeks in an aqueous environment. |
| Non-Linear Biodegradation Model | Days to weeks | Offers a similar prediction to the linear model. |
These predictions suggest that this compound is likely to persist in the environment for a moderate amount of time before being significantly degraded by microbial action.
Potential Biodegradation Pathway
While a specific biodegradation pathway for this compound has not been experimentally elucidated, a hypothetical pathway can be proposed based on the known metabolism of other brominated and chlorinated phenols. The initial steps likely involve hydroxylation of the aromatic ring, followed by ring cleavage.
A potential aerobic biodegradation pathway for this compound.
Experimental Protocol for Assessing Ready Biodegradability (Adapted from OECD 301)
The OECD 301 guidelines describe a series of screening tests to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[1][6] The following is a generalized protocol based on the "CO₂ Evolution Test" (OECD 301B).
Objective: To determine the ultimate biodegradability of this compound by measuring the amount of CO₂ produced.
Materials:
-
Test substance: this compound
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Mineral medium: As specified in OECD 301.
-
CO₂-free air.
-
Barium hydroxide (B78521) (Ba(OH)₂) or sodium hydroxide (NaOH) solution for CO₂ trapping.
-
Reference substance (e.g., sodium benzoate).
-
Control (inoculum and mineral medium only).
-
Toxicity control (test substance, reference substance, inoculum, and mineral medium).
Procedure:
-
Preparation of Test Solutions: Prepare a solution of this compound in the mineral medium at a concentration that yields 10-20 mg/L of Total Organic Carbon (TOC).
-
Inoculation: Add the activated sludge inoculum to the test and control flasks to achieve a final concentration of a few milligrams of suspended solids per liter.
-
Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Aeration: Continuously purge the flasks with CO₂-free air.
-
CO₂ Trapping: Pass the effluent air from each flask through a series of traps containing a known volume and concentration of Ba(OH)₂ or NaOH solution to capture the evolved CO₂.
-
Analysis: At regular intervals, analyze the amount of CO₂ produced by titrating the remaining Ba(OH)₂ or NaOH with a standard acid or by measuring the Total Inorganic Carbon (TIC).
-
Calculation: Calculate the percentage of biodegradation based on the cumulative CO₂ produced relative to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.
Pass Level for Ready Biodegradability: ≥ 60% of ThCO₂ is produced within a 10-day window during the 28-day test period.[1]
Photodegradation
Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. It can be a significant degradation pathway for chemicals present in the upper layers of aquatic environments and on soil surfaces.
Predicted Photodegradation
EPI Suite™ provides estimations for atmospheric and aquatic photodegradation.
| Photodegradation Prediction (EPI Suite™) | Predicted Value | Interpretation |
| Atmospheric Hydroxyl Radical Reaction Rate Constant | 1.6 x 10⁻¹² cm³/molecule-sec | This rate constant corresponds to an atmospheric half-life of approximately 10 days, suggesting that atmospheric photodegradation is a slow process. |
| Aquatic Photolysis | Not readily available | Direct photolysis is dependent on the absorption spectrum of the chemical. Halogenated phenols can undergo photolysis, but the rate is highly dependent on environmental conditions. |
Experimental Protocol for Determining Direct Photodegradation in Water (Adapted from OECD 316)
The OECD 316 guideline provides a method for determining the direct photolysis of chemicals in water.
Objective: To determine the rate of direct photolysis and the quantum yield of this compound in an aqueous solution.
Materials:
-
Test substance: this compound
-
Purified water (e.g., deionized or distilled)
-
Buffer solutions to maintain constant pH
-
A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters)
-
A photochemical reactor with a temperature control system
-
Actinometer solution (for measuring light intensity)
-
Analytical instrumentation for quantifying this compound (e.g., HPLC-UV, GC-MS)
Procedure:
-
Solution Preparation: Prepare a sterile, buffered aqueous solution of this compound at a known concentration. The concentration should be low enough to avoid significant light attenuation by the solution itself.
-
Irradiation: Irradiate the test solution in the photochemical reactor at a constant temperature. Simultaneously, run a dark control (wrapped in aluminum foil) to account for any non-photolytic degradation.
-
Sampling: At various time intervals, withdraw samples from both the irradiated and dark control solutions.
-
Analysis: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Light Intensity Measurement: Determine the light intensity of the irradiation source using a chemical actinometer.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant (k).
-
Quantum Yield Calculation: Calculate the quantum yield (Φ), which is the fraction of absorbed photons that result in a chemical reaction.
Experimental workflow for a photodegradation study.
Hydrolysis
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant abiotic degradation pathway.
Predicted Hydrolysis Rate
Based on the chemical structure of this compound, significant hydrolysis is not expected under environmentally relevant pH conditions (pH 4-9). The carbon-bromine bonds on the aromatic ring are generally stable to hydrolysis. The EPI Suite™ HYDROWIN™ model predicts that hydrolysis will not be an important fate process for this compound.[5]
Soil Sorption
The tendency of a chemical to adsorb to soil and sediment particles is a key factor in determining its mobility in the environment. Strong sorption can limit leaching to groundwater but may also reduce the bioavailability of the compound for biodegradation.
Predicted Soil Sorption Coefficient
The soil organic carbon-water (B12546825) partitioning coefficient (K_oc_) is a measure of a chemical's tendency to sorb to the organic matter in soil. A higher K_oc_ value indicates stronger sorption.
| Soil Sorption Prediction (EPI Suite™) | Predicted Value | Interpretation |
| Log K_oc_ | 3.23 | This value suggests that this compound will have moderate sorption to soil and sediment, with some potential for mobility. |
The actual soil sorption will also depend on soil properties such as pH and clay content.
Experimental Protocol for Determining Soil Sorption (Adapted from OECD 106)
The OECD 106 guideline describes a batch equilibrium method to determine the adsorption/desorption of chemicals on soil.
Objective: To determine the soil-water distribution coefficient (K_d_) and the soil organic carbon-water partitioning coefficient (K_oc_) for this compound.
Materials:
-
Test substance: this compound (radiolabeled or non-labeled)
-
A selection of well-characterized soils with varying organic carbon content, pH, and texture.
-
0.01 M CaCl₂ solution (to maintain a constant ionic strength)
-
Centrifuge
-
Shaker or rotator
-
Analytical instrumentation for quantifying this compound in the aqueous phase.
Procedure:
-
Soil Preparation: Air-dry the soils and sieve them to < 2 mm.
-
Test Solutions: Prepare a series of solutions of this compound in 0.01 M CaCl₂ at different concentrations.
-
Equilibration: Add a known mass of soil to a known volume of the test solution in a centrifuge tube.
-
Agitation: Agitate the tubes at a constant temperature for a predetermined equilibrium time (typically 24-48 hours).
-
Separation: Separate the solid and aqueous phases by centrifugation.
-
Analysis: Analyze the concentration of this compound in the aqueous phase.
-
Calculation:
-
Calculate the amount of this compound sorbed to the soil by subtracting the amount remaining in the aqueous phase from the initial amount.
-
Calculate the soil-water distribution coefficient (K_d_) for each concentration.
-
Plot the amount of sorbed substance versus the equilibrium concentration in the aqueous phase to generate a sorption isotherm.
-
Calculate the organic carbon-water partitioning coefficient (K_oc_) by normalizing K_d_ to the organic carbon content of the soil (K_oc_ = (K_d_ / %OC) * 100).
-
Overall Environmental Fate
The predicted properties and behavior of this compound suggest a moderate persistence in the environment.
Interplay of environmental fate processes for this compound.
-
In Soil: this compound is expected to exhibit moderate sorption to soil organic matter, which will limit its mobility. Biodegradation is likely to be the primary degradation pathway, although it may be a slow process.
-
In Water: In aquatic environments, this compound will be present in the dissolved phase. Photodegradation may occur in the sunlit surface waters. Biodegradation will also contribute to its removal. Due to its moderate K_oc_, some portion will partition to suspended solids and eventually settle into the sediment.
-
In Air: Due to its low vapor pressure and Henry's Law constant, this compound is not expected to be a significant atmospheric contaminant.
Conclusion and Research Needs
This technical guide provides a summary of the likely environmental fate of this compound based on predictive models and data from analogous compounds. The available information suggests that this compound has the potential for moderate persistence in the environment, with biodegradation and photodegradation being the primary, albeit potentially slow, removal mechanisms. Its moderate sorption potential indicates a possibility of leaching into groundwater, particularly in soils with low organic matter content.
A significant data gap exists for the experimental determination of the environmental fate parameters of this compound. Future research should focus on:
-
Experimental determination of biodegradation rates and pathways in various environmental matrices (soil, water, sediment) under both aerobic and anaerobic conditions.
-
Measurement of the photodegradation quantum yield to accurately model its fate in aquatic systems.
-
Conducting soil sorption studies with a range of soil types to better understand its mobility and bioavailability.
Such experimental data are essential for a more accurate and robust environmental risk assessment of this compound.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. EPI Suite™ [episuite.dev]
- 3. chemistryforsustainability.org [chemistryforsustainability.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. The impact of microplastics on the adsorption of 2,4,6-tribromophenol in soils: Competitive adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of 3,4-Dibromophenol
This document provides a comprehensive guide for the quantitative analysis of 3,4-Dibromophenol using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a halogenated phenolic compound that can be found as an intermediate in chemical synthesis or as a degradation product. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle
The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. This compound, being a moderately nonpolar compound, is retained on the nonpolar stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV detector. The concentration of this compound is determined by comparing its peak area to that of a known standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Experimental Protocols
Chromatographic Conditions
A reversed-phase HPLC method is employed for the separation and quantification of this compound.[1] The following chromatographic conditions are recommended:
| Parameter | Condition |
| HPLC Column | C18 column (e.g., Lichrospher 100 RP-18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 286 nm[2] |
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with acetonitrile. Mix well.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 60% Mobile Phase A, 40% Mobile Phase B).
-
Suggested concentrations for a calibration curve: 5 µg/mL, 10 µg/mL, 25 µg/mL, 50 µg/mL, and 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Transfer the sample to a volumetric flask.
-
Add a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to dissolve the sample. The choice of solvent should ensure complete dissolution of this compound and compatibility with the mobile phase.
-
Sonicate for 10-15 minutes if necessary to ensure complete dissolution.
-
Dilute to the final volume with the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
System Suitability
Before starting the analysis, the performance of the HPLC system should be verified by performing a system suitability test. The following parameters and acceptance criteria are recommended:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of a standard solution) |
| Resolution (Rs) | > 2.0 (if other peaks are present) |
Data Presentation
The quantitative data obtained from the analysis should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria | Status |
| Tailing Factor | 1.1 | 0.8 - 1.5 | Pass |
| Theoretical Plates | 5800 | > 2000 | Pass |
| RSD of Peak Area (%) | 0.85 | ≤ 2.0% | Pass |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 15023 |
| 10 | 30150 |
| 25 | 75420 |
| 50 | 150880 |
| 100 | 301750 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | 0.9998 |
| Precision (RSD %) | 1.2% |
| Accuracy (Recovery %) | 98.5% - 101.2% |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
Application Note: High-Recovery Solid-Phase Extraction of Bromophenols from Aqueous Samples
Abstract
This application note details a robust protocol for the solid-phase extraction (SPE) of various bromophenols from water matrices, including river and seawater. The described method utilizes C18-bonded silica (B1680970) cartridges to achieve high recovery rates and low detection limits, making it suitable for environmental monitoring and analysis of trace contaminants. This document provides a comprehensive experimental protocol, quantitative performance data, and a visual workflow to guide researchers in achieving reliable and reproducible results.
Introduction
Bromophenols are a class of compounds that can be found in the environment due to both natural production by marine organisms and anthropogenic sources such as industrial disinfectants and flame retardants.[1][2] Some bromophenols are known to contribute to off-flavors in drinking water and seafood, even at very low concentrations.[1] Consequently, sensitive and effective methods for their extraction and quantification from water samples are crucial. Solid-phase extraction (SPE) is a widely used technique for the preconcentration and cleanup of organic micropollutants from aqueous samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.[3] This note provides a detailed protocol for the SPE of bromophenols using C18 cartridges, followed by analysis, typically by high-performance liquid chromatography (HPLC) or gas chromatography (GC).[4][5]
Data Presentation
The efficiency of the solid-phase extraction method is demonstrated by the high recovery rates and low method detection limits achieved for a range of bromophenols in different water matrices. The following table summarizes the quantitative data from relevant studies.
| Compound | Matrix | Sorbent | Recovery Rate (%) | Method Detection Limit (MDL) |
| Various Bromophenols | River Water | Not Specified | 64-100% | 0.1-13.9 ng/L |
| Various Bromophenols | Seawater | Not Specified | 64-100% | 0.1-21.9 ng/L |
| 2,4,6-Tribromophenol (B41969) | Seawater | C18 | 59-101.4% | 7-22 ng/L |
| Bromobenzoquinones | Seawater | C18 | 59-101.4% | 7-22 ng/L |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the solid-phase extraction of bromophenols from water samples.
Materials:
-
Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL (or similar)[5]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Sulfuric acid or other suitable acid for pH adjustment
-
SPE vacuum manifold
-
Collection vials
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge to wet and activate the sorbent.[6] Do not allow the cartridge to dry out.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of deionized water through each cartridge to equilibrate the sorbent to the aqueous sample conditions.[6] Ensure the sorbent bed remains submerged in water before sample loading.
-
-
Sample Loading:
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5-10 mL of deionized water to remove any polar interferences.[7]
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 10-20 minutes to remove residual water.[7]
-
-
Elution:
-
Place a collection vial under each cartridge.
-
Elute the retained bromophenols by passing a small volume of a suitable organic solvent through the cartridge. A common elution solvent is 1 mL of methanol or acetonitrile.[5][6] The elution should be performed at a slow flow rate (e.g., 1-2 mL/min) to ensure complete desorption of the analytes.[5]
-
-
Post-Elution Processing:
Mandatory Visualization
The following diagram illustrates the workflow for the solid-phase extraction of bromophenols from water samples.
Caption: Workflow for bromophenol solid-phase extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
Application Note: Quantification of Urinary Bromophenols using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Introduction
Bromophenols (BPs) are recognized as significant environmental contaminants and are metabolites of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants.[1] Due to the potential for human exposure and associated health concerns, sensitive and reliable analytical methods are required for their determination in biological matrices like urine.[1][2] Urinary bromophenols serve as crucial biomarkers for assessing human exposure to PBDEs.[3][4] In the body, BPs are typically conjugated into glucuronide or sulfate (B86663) forms to facilitate excretion.[1][5] Therefore, a deconjugation step is essential for accurately measuring the total BP concentration.[3]
This application note details a robust and sensitive method for the determination of various bromophenols in human urine using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Metabolic Pathway of PBDEs
PBDEs undergo Phase I metabolism, primarily through oxidative debromination and ether bond cleavage, to form hydroxylated metabolites (OH-PBDEs) and bromophenols.[1] These intermediate metabolites then undergo Phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility for subsequent urinary excretion.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
Application Notes and Protocols: 3,4-Dibromophenol as a Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,4-Dibromophenol is a versatile aromatic compound that serves as a crucial starting material and intermediate in the synthesis of various biologically active molecules. Its disubstituted phenyl ring provides a scaffold for further functionalization, leading to the development of potent enzyme inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical precursors, with a focus on carbonic anhydrase and acetylcholinesterase inhibitors.
Synthesis of Diaryl Methane (B114726) Derivatives as Precursors for Enzyme Inhibitors
A key application of bromophenol derivatives is in the synthesis of diaryl methanes, which are precursors to potent inhibitors of enzymes such as carbonic anhydrase (CA) and acetylcholinesterase (AChE). The general synthetic strategy involves the alkylation of a substituted benzene (B151609) with a brominated benzyl (B1604629) alcohol, followed by demethylation to yield the active phenol (B47542) derivative.
Experimental Workflow:
Caption: Synthetic workflow for diaryl methane-based enzyme inhibitors.
Experimental Protocol: General Procedure for the Synthesis of Diaryl Methane Derivatives (13-17) [1]
-
Dissolve (2-Bromo-4,5-dimethoxyphenyl)methanol (5 mmol), the corresponding substituted benzene derivative (5 mmol), and AlCl₃ (7 mmol) in 30 mL of dry CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding 20 mL of ice-cold water to decompose the excess AlCl₃.
-
Separate the organic phase.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/EtOAc gradient to obtain the pure diaryl methane derivative.
Experimental Protocol: General Procedure for the O-Me Demethylation to Synthesize Bromophenol Derivatives (18-21) [1]
-
Dissolve the synthesized diaryl methane derivative in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Under a nitrogen atmosphere, add 3 equivalents of BBr₃ dropwise for each methoxy (B1213986) group present in the diaryl methane structure.
-
Allow the mixture to warm to room temperature and stir for 24 hours.
-
Cool the reaction medium back to 0 °C.
-
Add 20 g of ice and 50 mL of CH₂Cl₂ to the reaction mixture.
-
Separate the organic phase.
-
Extract the aqueous phase with ethyl acetate (B1210297) (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Evaporate the solvents under reduced pressure.
-
Crystallize the residue from an EtOAc/Hexane mixture to obtain the pure bromophenol derivative.
Data Presentation: Yields of Synthesized Diaryl Methane and Bromophenol Derivatives
| Compound | Starting Materials | Product | Yield (%) |
| Diaryl Methanes | |||
| 13 | (2-Bromo-4,5-dimethoxyphenyl)methanol + 1-bromo-4-methoxybenzene | 1-Bromo-2-(4-methoxybenzyl)-4,5-dimethoxybenzene | 75-92[1] |
| 14 | (2-Bromo-4,5-dimethoxyphenyl)methanol + 4-methylanisole | 1-Bromo-4,5-dimethoxy-2-(4-methoxy-2-methylbenzyl)benzene | 75-92[1] |
| 15 | (2-Bromo-4,5-dimethoxyphenyl)methanol + 1,4-dibromo-2,5-dimethoxybenzene | 1-Bromo-2-(2,5-dibromo-4-methoxybenzyl)-4,5-dimethoxybenzene | 75-92[1] |
| Bromophenols | |||
| 18 | Demethylation of compound 13 | 4-Bromo-5-(4-hydroxybenzyl)benzene-1,2-diol | 73-82[1] |
| 19 | Demethylation of compound 14 | 4-Bromo-5-(4-hydroxy-2-methylbenzyl)benzene-1,2-diol | 73-82[1] |
| 20 | Demethylation of compound 15 | 4-Bromo-5-(2,5-dibromo-4-hydroxybenzyl)benzene-1,2-diol | 73-82[1] |
Application in the Synthesis of Carbonic Anhydrase Inhibitors
Derivatives of this compound have shown significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II. The synthesized bromophenol compounds exhibit competitive inhibition and can be more effective than clinically used inhibitors like acetazolamide (B1664987) (AZA) against certain isoforms.
Signaling Pathway Inhibition:
Caption: Inhibition of Carbonic Anhydrase by this compound derivatives.
Data Presentation: Inhibitory Activity of Bromophenol Derivatives against Carbonic Anhydrase Isoforms
| Compound | Target Enzyme | Kᵢ (nM) |
| Series 1 | ||
| 14 | hCA I | 2.53 ± 0.25[2] |
| 15 | hCA I | 9.35 ± 1.88[2] |
| 18 | hCA I | 12.49 ± 0.66[2] |
| 13 | hCA II | 15.05 ± 1.07[2] |
| 18 | hCA II | 1.63 ± 0.11[2] |
| Series 2 | ||
| Novel Bromophenol 1 | hCA I | 13.7-32.7 mM[3] |
| Novel Bromophenol 2 | hCA II | 0.65-1.26 mM[3] |
| Acetazolamide (Reference) | hCA I | 36.2 mM[3] |
Application in the Synthesis of Acetylcholinesterase Inhibitors
The same class of bromophenol derivatives has also demonstrated potent inhibitory effects against acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a target for Alzheimer's disease therapeutics.
Signaling Pathway Inhibition:
Caption: Inhibition of Acetylcholinesterase by this compound derivatives.
Data Presentation: Inhibitory Activity of Bromophenol Derivatives against Acetylcholinesterase
| Compound | Kᵢ (nM) against AChE |
| 13 | 11.04 ± 0.61[2] |
| 14 | 11.62 ± 2.75[2] |
| 15 | 24.86 ± 5.30[2] |
| 18 | 7.92 ± 1.38[2] |
| 20 | 8.32 ± 0.69[2] |
| 21 | 6.54 ± 1.03[2] |
Application in the Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Derivatives of this compound have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in the insulin (B600854) signaling pathway and a therapeutic target for type 2 diabetes and obesity.
Experimental Protocol: Synthesis of 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol (9)
While a direct protocol starting from this compound was not explicitly detailed in the provided search results, a multi-step synthesis of a potent PTP1B inhibitor, compound 9, has been reported.[4] The synthesis involves several steps including bromination and coupling reactions to build the complex diaryl methane structure. The final step typically involves a demethylation or deprotection to reveal the active dihydroxybenzyl moieties.
Data Presentation: Inhibitory Activity of Bromophenol Derivatives against PTP1B
| Compound | IC₅₀ (µM) against PTP1B |
| 9 | 1.50[4] |
| BDDPM (Lead Compound) | 2.42[4] |
This compound and its derivatives are valuable precursors in the synthesis of a diverse range of bioactive compounds with significant therapeutic potential. The protocols and data presented here highlight their application in the development of potent enzyme inhibitors for various diseases. The synthetic routes are generally straightforward, involving key steps such as alkylation and demethylation, making these compounds attractive starting points for medicinal chemistry campaigns. Further exploration of the structure-activity relationships of these bromophenol derivatives could lead to the discovery of novel and more effective pharmaceutical agents.
References
- 1. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. The first synthesis, carbonic anhydrase inhibition and anticholinergic activities of some bromophenol derivatives with S including natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,4-Dibromophenol in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromophenol, a halogenated aromatic organic compound, serves as a versatile intermediate in the synthesis of various organic molecules. While its applications are broad, its potential use in the manufacturing of specialized dyes, particularly azo and potentially other classes of dyes, is an area of interest for chemists and material scientists. The presence of bromine atoms on the phenolic ring can significantly influence the resulting dye's properties, including its color, lightfastness, and affinity for different substrates. This document provides detailed application notes and generalized experimental protocols for the use of this compound as a precursor in dye synthesis.
Application in Azo Dye Synthesis
Azo dyes represent the largest class of synthetic colorants used in a wide range of industries.[1] They are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis of azo dyes is a well-established two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.[2]
This compound can function as an excellent coupling component in this reaction. The electron-donating hydroxyl group activates the aromatic ring for electrophilic substitution by the diazonium ion, while the bromo substituents can modulate the electronic properties and steric hindrance of the molecule, thereby influencing the final color and properties of the dye.
General Workflow for Azo Dye Synthesis using this compound
The synthesis of an azo dye using this compound as the coupling component follows a logical and sequential workflow. The process begins with the diazotization of a primary aromatic amine to form a reactive diazonium salt. This is immediately followed by the coupling of the diazonium salt with this compound under controlled pH and temperature conditions to yield the final azo dye.
Experimental Protocols
The following are generalized protocols for the synthesis of an azo dye using this compound. These should be adapted and optimized by the researcher based on the specific aromatic amine used and the desired final product.
Protocol 1: Synthesis of a Representative Azo Dye from this compound
This protocol outlines the synthesis of a hypothetical azo dye, 4-((4-hydroxyphenyl)diazenyl)-2,3-dibromophenol, by coupling diazotized 4-aminophenol (B1666318) with this compound.
Materials:
-
4-Aminophenol
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Part A: Diazotization of 4-Aminophenol
-
In a 100 mL beaker, dissolve 1.1 g (0.01 mol) of 4-aminophenol in 20 mL of deionized water and 2.5 mL of concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-aminophenol solution while maintaining the temperature between 0-5 °C and stirring continuously.
-
Continue stirring for 15-20 minutes after the addition is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve 2.52 g (0.01 mol) of this compound in 50 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring. A colored precipitate should form immediately.
-
Maintain the temperature at 0-5 °C and continue stirring for 30-60 minutes to ensure the coupling reaction is complete.
-
Acidify the reaction mixture to a pH of approximately 5-6 with dilute hydrochloric acid to precipitate the dye fully.
-
Collect the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.
-
Dry the crude dye in a desiccator or a vacuum oven at a low temperature.
-
The dye can be further purified by recrystallization from a suitable solvent, such as ethanol.
Data Presentation
Quantitative data from the synthesis and characterization of dyes derived from this compound should be systematically recorded for comparative analysis. The following tables provide a template for organizing such data.
Table 1: Reaction Conditions and Yields
| Aromatic Amine | Coupling Component | Reaction Time (h) | Reaction Temp. (°C) | pH | Crude Yield (g) | % Yield |
| 4-Aminophenol | This compound | 1 | 0-5 | 9-10 | ||
| [Other Amine] | This compound |
Table 2: Spectroscopic and Performance Data of Synthesized Dyes
| Dye Name/Structure | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Lightfastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| 4-((4-hydroxyphenyl)diazenyl)-2,3-dibromophenol | |||||
| [Other Dye] |
Potential Applications in Other Dye Classes
Conclusion
This compound is a promising intermediate for the synthesis of novel azo dyes. The presence of bromine atoms is expected to impart unique properties to the resulting colorants. The generalized protocols and data presentation formats provided herein offer a foundational framework for researchers to explore the synthesis and characterization of new dyes based on this versatile building block. Further research is warranted to fully elucidate the scope of its applications in the broader field of dye chemistry.
References
Rapid UPLC Analysis of 3,4-Dibromophenol for High-Throughput Screening
Application Note
Introduction
3,4-Dibromophenol is a halogenated phenolic compound of interest in environmental monitoring and as a potential intermediate in pharmaceutical and chemical synthesis. Rapid and reliable analytical methods are crucial for its quantification in various matrices. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, increased sensitivity, and substantially shorter analysis times, making it an ideal technique for high-throughput screening and quality control applications.[1][2][3][4] This application note presents a rapid UPLC method for the separation and quantification of this compound.
Methodology
A UPLC method was developed for the rapid separation of this compound. The method utilizes a sub-2 µm particle column to achieve fast and efficient separation.
Instrumentation and Consumables
-
UPLC System: A system capable of operating at high pressures (e.g., Waters ACQUITY UPLC or similar).[4]
-
Column: A reversed-phase UPLC column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended for the separation of phenolic compounds.[5]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
Detector: UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
A gradient elution was optimized for the rapid separation of this compound.
| Parameter | Value |
| Column Temperature | 40 °C |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
| Detection Wavelength | 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.5 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Sample Preparation
A stock solution of this compound (1 mg/mL) was prepared in the sample diluent. Working standards were prepared by serial dilution of the stock solution to create a calibration curve. For analytical testing, samples should be dissolved in the sample diluent and filtered through a 0.22 µm syringe filter prior to injection.
Results and Discussion
The developed UPLC method provides a rapid and robust separation of this compound. The use of a sub-2 µm particle column allows for a significant reduction in analysis time compared to traditional HPLC methods, with a total run time of 3 minutes.
Quantitative Data Summary
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 1.25 | 1.1 | > 15000 |
Linearity
The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999.
Experimental Workflow
The following diagram illustrates the general workflow for the UPLC analysis of this compound.
Caption: Workflow for the UPLC analysis of this compound.
Protocols
Protocol 1: Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 5 mL of sample diluent (Acetonitrile/Water, 50:50 v/v) and sonicate for 5 minutes to dissolve.
-
Bring the flask to volume with the sample diluent and mix thoroughly. This is the stock solution (1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: Sample Preparation
-
Accurately weigh a representative amount of the sample to be analyzed.
-
Transfer the sample to a volumetric flask of appropriate size.
-
Add a suitable volume of sample diluent to dissolve the sample. Sonication may be used to aid dissolution.
-
Bring the flask to volume with the sample diluent and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.22 µm syringe filter into a UPLC vial.
Protocol 3: UPLC System Operation
-
Equilibrate the UPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set up the instrument parameters as detailed in the "Chromatographic Conditions" table.
-
Create a sequence including blanks, calibration standards, and samples.
-
Inject the sequence and begin data acquisition.
Protocol 4: Data Analysis
-
Integrate the peak corresponding to this compound in the chromatograms of the standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Calculate the final concentration of the analyte in the original sample, taking into account any dilution factors.
Conclusion
The UPLC method described in this application note provides a rapid, sensitive, and reliable means for the analysis of this compound. The short run time makes it particularly suitable for high-throughput environments in research, quality control, and environmental testing laboratories. The provided protocols offer a clear guide for the implementation of this method.
References
Application Notes and Protocols for Developing Antimicrobial Assays Using 3,4-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromophenol is a halogenated phenolic compound that holds potential for investigation as an antimicrobial agent. Phenolic compounds, in general, are known to exhibit antimicrobial properties through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with cell signaling pathways like quorum sensing.[1][2] Brominated phenols, in particular, have been isolated from marine organisms and have demonstrated significant antibacterial activity.[1][3] These application notes provide a comprehensive guide for researchers to develop and conduct antimicrobial assays to evaluate the efficacy of this compound.
The provided protocols for Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Kirby-Bauer Disk Diffusion assays are based on established microbiological standards. Additionally, a protocol for assessing the cytotoxicity of this compound using the MTT assay is included to provide a preliminary understanding of its safety profile for potential therapeutic applications.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Structurally Related Bromophenols against Various Bacteria
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5-dibromophenol | Bacillus subtilis | 1 | [1][4] |
| Staphylococcus aureus | 1 | [1][4] | |
| Pseudomonas aeruginosa | 4 | [1][4] | |
| Streptococcus pneumoniae | 8 | [1][4] | |
| Listeria monocytogenes | 8 | [1][4] | |
| 2-(2',4'-dibromophenoxy)-4,6-dibromophenol | Gram-positive bacteria (various strains) | 0.117-2.5 | [3] |
| Gram-negative bacteria (various strains) | 0.5-2 | [3] |
Table 2: Cytotoxicity (IC50) of Structurally Related Bromophenol Derivatives against Human Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Bromophenol derivative 1 | HEK-293 (non-cancerous) | 14.8 | |
| Bromophenol derivative 2 | HEK-293 (non-cancerous) | 31.1 | |
| Bromophenol derivative 3 | HEK-293 (non-cancerous) | 32.0 | |
| Novel bromophenol derivative (BOS-102) | A549 (Lung cancer) | Not specified | [5] |
| Bel7402 (Liver cancer) | Not specified | [5] | |
| HepG2 (Liver cancer) | Not specified | [5] | |
| HeLa (Cervical cancer) | Not specified | [5] | |
| HCT116 (Colon cancer) | Not specified | [5] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (no compound) and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control wells.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of the microorganism.[6]
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, labeled sections of an agar plate.
-
Incubate the agar plate at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.
Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of a bacterium to this compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture adjusted to 0.5 McFarland standard
-
Sterile cotton swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Disks: Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry under sterile conditions.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Remove excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol assesses the effect of this compound on the viability of mammalian cells.
Materials:
-
Human cell line (e.g., HEK-293 for normal cells, or a cancer cell line like HeLa or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Include wells with untreated cells as a control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for another 3-4 hours until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation of Cell Viability:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
-
Visualizations
Caption: Workflow for determining antimicrobial activity.
Caption: Workflow for assessing cytotoxicity.
Caption: Putative mechanisms of action for this compound.
References
- 1. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity of 2-(2',4'-dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Disruption of biological membranes by hydrophobic molecules: a way to inhibit bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3,4-Dibromophenol in Environmental Samples
Introduction
3,4-Dibromophenol (3,4-DBP) is a halogenated phenolic compound that can be found in the environment as a result of industrial processes, the degradation of brominated flame retardants, and water disinfection byproducts. Due to its potential toxicity and persistence, monitoring the concentration of 3,4-DBP in environmental matrices such as water, soil, and sediment is crucial for assessing environmental quality and human exposure risks. These application notes provide detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Analytical Methods Overview
The two primary analytical techniques for the quantification of this compound in environmental samples are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
GC-MS is a robust and highly sensitive technique for the analysis of volatile and semi-volatile organic compounds. For polar compounds like phenols, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[1][2][3]
-
HPLC-MS/MS is suitable for the analysis of a wide range of compounds, including those that are not amenable to GC analysis without derivatization. It offers high selectivity and sensitivity, making it an excellent choice for complex environmental matrices.
Data Presentation
The following tables summarize the quantitative performance data for the analytical methods described in these protocols. These values can serve as a benchmark for researchers developing and validating their own methods for 3,4-DBP analysis.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Water | Soil/Sediment | Reference |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | 0.15 - 1.5 µg/kg | [5][6][7][8][9] |
| Recovery | 85 - 110% | 80 - 105% | [4] |
| Relative Standard Deviation (RSD) | < 15% | < 20% | [4] |
Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Performance Data
| Parameter | Water | Soil/Sediment | Reference |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/L | 0.01 - 0.1 µg/kg | [10][11] |
| Limit of Quantification (LOQ) | 0.15 - 1.5 ng/L | 0.03 - 0.3 µg/kg | [5][6][7][8][9] |
| Recovery | 90 - 115% | 85 - 110% | |
| Relative Standard Deviation (RSD) | < 10% | < 15% |
Experimental Workflow
The overall workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection to final data analysis.
References
- 1. Could BSTFA be a contamination source for GC-MS? - Chromatography Forum [chromforum.org]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: 3,4-Dibromophenol as a Biomarker for Polybrominated Diphenyl Ether (PBDE) Exposure
Introduction
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds widely used as flame retardants in a variety of consumer products, including electronics, furniture, and textiles.[1] Due to their persistence and potential for bioaccumulation, there is significant concern about human exposure and associated health risks, such as endocrine disruption and neurotoxicity.[2][3] PBDEs themselves are lipophilic and are typically measured in serum or adipose tissue.[2] However, their metabolites, such as bromophenols (BrPs), offer a non-invasive approach to biomonitoring through urine analysis.[4]
Following exposure, PBDEs undergo metabolism in the human body, primarily in the liver.[5] This process involves oxidative metabolism (Phase I) and subsequent conjugation (Phase II) to facilitate excretion.[6] A key step in this pathway is the cleavage of the ether bond, which can result in the formation of various bromophenols, including 3,4-Dibromophenol.[6][7] The detection of these metabolites in urine serves as a reliable indicator of recent exposure to the parent PBDE compounds.[4] This application note provides a detailed protocol for the analysis of dibromophenols in biological samples using gas chromatography-tandem mass spectrometry (GC-MS/MS).
Metabolic Pathway of PBDEs
The biotransformation of PBDEs into excretable metabolites is a multi-step process. Initially, Phase I metabolism, often mediated by cytochrome P450 enzymes, introduces hydroxyl groups onto the PBDE structure, forming hydroxylated PBDEs (OH-PBDEs).[5][6] Subsequent cleavage of the ether bond leads to the formation of bromophenols. These phenolic metabolites then undergo Phase II conjugation with molecules like glucuronic acid or sulfate, increasing their water solubility for efficient urinary excretion.[6]
Analytical Methodology and Protocols
The quantification of dibromophenols in biological matrices like urine requires a robust analytical method capable of detecting trace-level concentrations. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred technique due to its high sensitivity and selectivity.[4][6] The overall workflow involves enzymatic deconjugation to release the free bromophenols, followed by extraction, derivatization to improve volatility, and instrumental analysis.
Detailed Experimental Protocol
This protocol is a synthesized example for the determination of urinary bromophenols, including this compound, based on established methods.[4][6]
1. Materials and Reagents
-
Standards: Certified reference standards for this compound and other relevant bromophenols. Isotope-labeled internal standards (e.g., ¹³C-labeled 2,4-Dibromophenol).
-
Enzymes: β-glucuronidase/sulfatase from Helix pomatia.
-
Buffers: 1 M Sodium acetate (B1210297) buffer (pH 5.0).
-
Solvents: Hexane, methyl-tert-butyl ether (MTBE), all HPLC or GC grade.
-
Reagents: Acetic anhydride (B1165640), potassium carbonate (K₂CO₃), concentrated sulfuric acid.
-
Extraction Columns: Solid-Phase Extraction (SPE) cartridges (e.g., C18), if used as an alternative to LLE.
2. Sample Preparation and Hydrolysis
-
Pipette 2 mL of urine into a 15 mL screw-cap glass centrifuge tube.
-
Spike the sample with the internal standard solution.
-
Add 1 mL of 1 M sodium acetate buffer to adjust the pH for optimal enzyme activity.
-
Add 50 µL of β-glucuronidase/sulfatase solution.
-
Vortex the mixture gently and incubate in a water bath at 37°C for at least 4 hours (or overnight) to ensure complete deconjugation of metabolites.
-
Allow the sample to cool to room temperature.
3. Extraction and Derivatization (In-situ)
-
Add 250 mg of K₂CO₃ to the hydrolyzed sample to act as a catalyst and neutralize the pH.
-
Add 50 µL of acetic anhydride as the derivatizing agent.
-
Immediately add 2 mL of hexane, cap the tube tightly, and vortex vigorously for 1 minute for liquid-liquid extraction (LLE). The derivatization occurs simultaneously.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (hexane) containing the derivatized analytes to a clean autosampler vial for GC-MS/MS analysis.
4. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Agilent 7890A or equivalent.
-
Mass Spectrometer (MS): Agilent 5975C MS or equivalent triple quadrupole mass spectrometer.
-
Column: Restek Rtx-1614 (15 m, 0.25 mm ID, 0.1 µm) or similar capillary column suitable for halogenated compounds.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1-2 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Impact (EI).[8][9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Precursor and product ions for each target bromophenol must be optimized. For example, monitor the m/z transitions for the acetylated derivative of this compound.
-
Quantitative and Performance Data
The developed analytical methods demonstrate high sensitivity, making them suitable for biomonitoring studies in the general population. A study analyzing 19 bromophenol congeners in human urine reported method detection limits (MDLs) below 23 pg/mL for the majority of analytes.[4]
Table 1: Method Performance Characteristics for Urinary Bromophenol Analysis
| Parameter | Value Range | Reference |
|---|---|---|
| Method Detection Limits (MDLs) | < 23 pg/mL | [4] |
| Analyte Recovery | 63% - 133% | [4] |
| Inter-day Repeatability (RSD) | 3% - 11% | [4] |
Data from a validated GC-MS/MS method for 19 bromophenol congeners.
In pilot studies applying these methods, several bromophenols were consistently detected in urine samples from the general population, confirming widespread exposure to their parent compounds. 2,4-Dibromophenol (2,4-DBP) was identified as a predominant analyte.[4]
Table 2: Predominant Bromophenols Detected in Human Urine Samples
| Analyte Detected | Congener Type | Significance | Reference |
|---|---|---|---|
| 2-Bromophenol (2-BrP) | Mono-brominated | First-time report in human urine | [4] |
| 4-Bromophenol (4-BrP) | Mono-brominated | First-time report in human urine | [4] |
| 2,4-Dibromophenol (2,4-DBP) | Di-brominated | Predominant analyte detected | [4] |
| 2,4,6-Tribromophenol (2,4,6-TBP) | Tri-brominated | Frequently detected metabolite | [4] |
While this application note focuses on this compound, its isomer 2,4-Dibromophenol is often more frequently reported in biomonitoring studies.
Dibromophenols, including this compound, are valuable biomarkers for assessing human exposure to PBDEs. The analysis of their conjugated forms in urine provides a non-invasive and reliable method for exposure assessment. The detailed GC-MS/MS protocol presented here offers the necessary sensitivity and selectivity for quantifying these metabolites at environmentally relevant concentrations. The use of such methods is crucial for researchers, toxicologists, and public health professionals to understand the extent of human exposure to PBDEs and to evaluate the effectiveness of regulations aimed at reducing their use.
References
- 1. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]
- 2. Biomarkers of Organophosphate and Polybrominated Diphenyl Ether (PBDE) Flame Retardants of American Workers and Associations with Inhalation and Dermal Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hjjkyyj.com [hjjkyyj.com]
- 8. epa.gov [epa.gov]
- 9. Metabolism of Polybrominated Diphenyl Ethers (PBDEs) by Human Hepatocytes in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Protocols for Enzyme Inhibition Studies with Bromophenols
Introduction
Bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2] These secondary metabolites have demonstrated potential as anticancer, antidiabetic, antimicrobial, and antioxidant agents.[1][2][3][4] A primary mechanism underlying these therapeutic effects is their ability to inhibit specific enzymes involved in various disease pathologies.[5][6] This document provides detailed protocols for studying the enzyme inhibitory effects of bromophenols, targeting researchers, scientists, and drug development professionals. The methodologies outlined herein cover key enzymes such as α-glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B), tyrosinase, and acetylcholinesterase (AChE), providing a framework for screening and characterizing novel bromophenol-based inhibitors.
Target Enzymes and Associated Signaling Pathways
Bromophenols have been shown to modulate several critical signaling pathways by inhibiting key enzymes. Understanding these interactions is crucial for rational drug design.
Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin (B600854) Signaling
PTP1B is a key negative regulator of the insulin signaling pathway.[5][7] Its inhibition is a primary target for the treatment of type 2 diabetes and obesity.[8] By inhibiting PTP1B, bromophenols can enhance insulin sensitivity, promoting glucose uptake.[2][7]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Some bromophenols have been found to exert anticancer effects by deactivating this pathway, which can lead to cell cycle arrest and apoptosis.[1][3]
Quantitative Data Summary
The inhibitory activities of various bromophenol derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values.
Table 1: Inhibitory Activity of Bromophenols against Various Enzymes
| Target Enzyme | Bromophenol Derivative | IC₅₀ / Kᵢ | Reference |
| α-Glucosidase | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | IC₅₀: 0.098 µM (S. cerevisiae) | [9] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Kᵢ: 0.068 µM (S. cerevisiae) | [9] | |
| Synthetic Derivatives | Kᵢ: 63.96–206.78 nM | [6] | |
| Various Derivatives | Kᵢ: 43.62 - 144.37 nM | [4] | |
| PTP1B | Derivatives from Rhodomela confervoides | IC₅₀: 0.84 - 2.4 µM | [2][6] |
| 3-(2,3-dibromo-4,5-dihydroxy-phenyl)-4-bromo... | IC₅₀: 2.8 µM | [8] | |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | IC₅₀: 3.4 µM | [8] | |
| Tyrosinase | Asymmetric tetrabrominated compound | IC₅₀: 1.0 µM | [10] |
| Symmetric dimer 1 | IC₅₀: 5.2 µM | [10] | |
| Symmetric dimer 2 | IC₅₀: 11.0 µM | [10] | |
| Acetylcholinesterase (AChE) | Synthetic Derivatives | Kᵢ: 6.54 ± 1.03 to 24.86 ± 5.30 nM | [6][11][12] |
| Carbonic Anhydrase I (hCA I) | Synthetic Derivatives | Kᵢ: 2.53 ± 0.25 to 25.67 ± 4.58 nM | [6][11][12] |
| Carbonic Anhydrase II (hCA II) | Synthetic Derivatives | Kᵢ: 1.63 ± 0.11 to 15.05 ± 1.07 nM | [6][11][12] |
Detailed Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is used to identify compounds that inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Its inhibition is a key strategy for managing type 2 diabetes.[2][13]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae[4]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Bromophenol test compounds
-
Acarbose (B1664774) (positive control)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Dissolve bromophenol samples and acarbose in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Prepare a solution of pNPG in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a small volume of the enzyme solution to the phosphate buffer.
-
Add the bromophenol sample solution at various concentrations to the wells. A control well should contain the solvent instead of the inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).[3]
-
Initiate the enzymatic reaction by adding the pNPG substrate to all wells.[3]
-
Incubate the reaction mixture (e.g., 37°C for 30 minutes).
-
Stop the reaction by adding a solution of Na₂CO₃.[3]
-
-
Data Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol at 405 nm using a microplate reader.[3]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This colorimetric assay assesses the ability of bromophenols to inhibit PTP1B, using p-nitrophenyl phosphate (pNPP) as a substrate.[8]
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP)
-
Bromophenol test compounds
-
Sodium orthovanadate (Na₃VO₄) as a positive control[8]
-
Assay buffer (e.g., HEPES or Tris-HCl with EDTA and DTT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Assay Setup:
-
Add the assay buffer, PTP1B enzyme solution, and various concentrations of the bromophenol test compound to the wells of a 96-well plate.
-
-
Pre-incubation:
-
Pre-incubate the enzyme with the bromophenol sample for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[3]
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding the pNPP substrate to each well.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.[3]
-
-
Data Analysis:
Tyrosinase Inhibition Assay
This assay measures the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[14] It is widely used in the cosmetics and food industries to screen for skin-whitening agents and anti-browning compounds.[10][15]
Materials:
-
Mushroom tyrosinase
-
L-tyrosine (substrate)
-
Bromophenol test compounds
-
Kojic acid (positive control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Reaction Mixture Preparation:
-
In a test tube or well, add the sodium phosphate buffer.
-
Add the bromophenol sample solution (e.g., dissolved in methanol (B129727) or DMSO).
-
Add the L-tyrosine substrate solution.
-
-
Reaction Initiation:
-
Start the reaction by adding the mushroom tyrosinase solution.
-
-
Incubation:
-
Incubate the reaction solution at 25°C for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm to quantify the formation of dopachrome.
-
Calculate the percentage inhibition and determine the IC₅₀ value.
-
For mechanistic studies, kinetic analysis can be performed using Lineweaver-Burk and Dixon plots to determine the inhibition type and inhibitor constant (Kᵢ).
-
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for inhibitors of AChE, a key target in the management of Alzheimer's disease.[5][7] The protocol is a modification of the colorimetric method developed by Ellman.[7]
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)[7]
-
Acetylthiocholine iodide (ATCI) (substrate)[7]
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)[7]
-
Bromophenol test compounds
-
Tris-HCl buffer (50 mM, pH 8.0)[7]
-
96-well microplate
-
Microplate reader capable of kinetic measurements
Protocol:
-
Assay Setup in a 96-well plate:
-
Reaction Initiation:
-
Start the reaction by adding the AChE enzyme solution (e.g., 25 µL of 0.2 U/mL).[7]
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated by comparing the reaction rates of the sample to a blank (containing solvent instead of the inhibitor).[7]
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Data Analysis and Interpretation
The primary goal of these assays is to determine the potency of the bromophenol inhibitor, typically expressed as the IC₅₀ value.
Bromophenols from marine sources represent a promising class of natural products for drug discovery, largely due to their enzyme-inhibiting properties. The protocols detailed in these application notes provide robust and reproducible methods for screening and characterizing the inhibitory effects of bromophenols against several therapeutically relevant enzymes. Standardization of these assays is essential for comparing the potency of different compounds and for elucidating structure-activity relationships, which will ultimately guide the development of novel and effective therapeutic agents.
References
- 1. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. [PTP1B inhibitory activities of bromophenol derivatives from algae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-glucosidase inhibitory activity of bromophenol purified from the red alga Polyopes lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nawah [nawah-scientific.com]
- 14. activeconceptsllc.com [activeconceptsllc.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
Application Note: Preparative Separation and Isolation of 3,4-Dibromophenol Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparative separation and isolation of impurities from crude 3,4-Dibromophenol. The methods described herein are designed to yield high-purity this compound suitable for research, development, and various pharmaceutical applications.
Introduction
This compound is a valuable intermediate in organic synthesis. However, its preparation often results in a mixture containing various impurities, primarily isomeric dibromophenols (such as 2,4- and 2,6-dibromophenol), as well as under-brominated (monobromophenols) and over-brominated (tribromophenols) species.[1][2] The presence of these impurities can significantly impact the outcome of subsequent reactions and the purity of the final product. Therefore, effective purification is a critical step. This application note details three common and effective techniques for the preparative separation and isolation of this compound: Preparative High-Performance Liquid Chromatography (Prep-HPLC), Flash Chromatography, and Recrystallization.
Impurity Profile
The common impurities in crude this compound typically arise from the bromination of phenol. The primary impurities include:
-
Isomeric Dibromophenols: 2,4-Dibromophenol and 2,6-Dibromophenol are common isomers formed during the synthesis.[2]
-
Monobromophenols: Incomplete bromination can lead to the presence of 2-bromophenol (B46759) and 4-bromophenol.[1]
-
Tribromophenols: Over-bromination can result in the formation of 2,4,6-tribromophenol.
Preparative Separation Techniques
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a powerful technique for isolating high-purity compounds.[3] For the separation of this compound and its closely related impurities, a reverse-phase method is generally effective.
Data Presentation: Preparative HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, 50 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 80 mL/min |
| Detection | UV at 286 nm[4] |
| Injection Volume | 5-10 mL |
| Sample Concentration | 10-50 mg/mL in mobile phase A/B mixture |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to the desired concentration. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the Prep-HPLC system with the initial mobile phase conditions (30% Acetonitrile) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Chromatography: Run the gradient method as described in the table above.
-
Fraction Collection: Collect fractions corresponding to the elution of the this compound peak. The elution order on a C18 column is typically based on hydrophobicity, with more polar compounds eluting earlier.
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying moderate to large quantities of compounds.[5] For the separation of brominated aromatic compounds, silica (B1680970) gel is a common stationary phase.
Data Presentation: Flash Chromatography Parameters
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (40-63 µm) |
| Mobile Phase | Hexane (B92381)/Ethyl Acetate gradient |
| Gradient Profile | Start with 95:5 Hexane:Ethyl Acetate, gradually increasing to 80:20 Hexane:Ethyl Acetate |
| Sample Loading | Dry loading with silica gel is recommended |
| Detection | TLC with UV visualization (254 nm) |
Experimental Protocol: Flash Chromatography
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for brominated phenols is a mixture of hexane and ethyl acetate.[6] Adjust the solvent ratio to achieve good separation between the this compound spot and the impurity spots.
-
Column Packing: Pack a glass column with silica gel slurry in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Sample Preparation (Dry Loading): Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing pure this compound and remove the solvent under reduced pressure.
Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds based on differences in solubility.[7] The key to successful recrystallization is the selection of an appropriate solvent or solvent system.
Data Presentation: Recrystallization Solvents
| Solvent/Solvent System | Rationale |
| Toluene | Good solvent for aromatic compounds, often provides good crystal formation upon cooling.[6] |
| Ethanol/Water | A common mixed-solvent system where the compound is soluble in the hot ethanol, and the addition of water as an anti-solvent induces crystallization.[8] |
| Hexane/Acetone | Another mixed-solvent system suitable for compounds of intermediate polarity. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualization of Experimental Workflow
Caption: Workflow for the preparative separation and isolation of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
- 3. warwick.ac.uk [warwick.ac.uk]
- 4. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Pharmacokinetic Analysis of 3,4-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dibromophenol is a halogenated phenolic compound that is of interest in environmental science and toxicology, and potentially in drug development. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for assessing its biological effects and potential therapeutic applications. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
Analytical Techniques
The analysis of this compound in biological samples typically involves chromatographic separation coupled with sensitive detection methods. The choice of technique often depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of phenolic compounds. When coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, it offers excellent sensitivity and selectivity. A reverse-phase HPLC method is generally suitable for the separation of this compound.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and improve chromatographic performance. GC-MS provides high sensitivity and structural information, making it ideal for the identification and quantification of metabolites.
Pharmacokinetic Parameters
While specific pharmacokinetic data for this compound is limited in publicly available literature, data from closely related brominated phenols, such as 2,4,6-tribromophenol (B41969) (2,4,6-TBP), can provide valuable insights into its expected behavior in biological systems.
Table 1: Representative Pharmacokinetic Parameters for Brominated Phenols (Data from 2,4,6-Tribromophenol in Rodents)
| Parameter | Value | Species/Conditions | Reference |
| Oral Bioavailability | ~30% | Rodents | [2] |
| Elimination Half-life (t½) | < 5 hours | Rodents | [2] |
| Primary Route of Excretion | Urine | Rodents | [2] |
| Major Metabolites | Glucuronide and sulfate (B86663) conjugates | Rodents | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Plasma by HPLC-UV
This protocol outlines a method for the extraction and quantification of this compound from plasma samples.
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction [3][4]
-
To 1 mL of plasma, add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add 5 mL of ethyl acetate (B1210297) to the supernatant for liquid-liquid extraction.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV detector set at a wavelength of 286 nm.[1]
-
Column Temperature: 30°C
3. Quantification
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Analyze the extracted samples and quantify the concentration of this compound by comparing the peak area to the calibration curve.
Protocol 2: Analysis of this compound and its Metabolites in Urine by GC-MS
This protocol is suitable for the analysis of this compound and its conjugated metabolites in urine. An enzymatic hydrolysis step is included to cleave the glucuronide and sulfate conjugates.
1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
-
To 2 mL of urine, add 1 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/sulfatase enzyme solution.
-
Incubate the mixture at 37°C for 4 hours to hydrolyze the conjugates.
-
Condition an SPE cartridge (e.g., C18) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the this compound with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization
-
To the dried residue, add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat the mixture at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound.
Visualizations
Discussion
The provided protocols offer robust methods for the determination of this compound in plasma and urine, which are key matrices for pharmacokinetic studies. The HPLC-UV method is suitable for quantifying the parent compound, while the GC-MS method allows for the analysis of both the parent compound and its major metabolites after hydrolysis.
It is important to note that the metabolism of this compound is likely to involve Phase I hydroxylation followed by Phase II conjugation to form glucuronide and sulfate derivatives, similar to other phenolic compounds and as observed for 2,4,6-tribromophenol.[2] These conjugates are more water-soluble and are readily excreted in the urine. Therefore, for a complete pharmacokinetic assessment, it is crucial to measure both the parent compound and its conjugated metabolites.
The pharmacokinetic parameters of 2,4,6-tribromophenol suggest that this compound is likely to be well-absorbed orally and have a relatively short half-life in the body. However, species differences can be significant, and these parameters should be determined experimentally for this compound in the species of interest.
For all analytical methods, it is essential to perform a thorough validation to ensure accuracy, precision, sensitivity, and selectivity in the biological matrix of interest. This includes establishing linearity, limits of detection and quantification, and assessing recovery and matrix effects.
References
- 1. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update of the risk assessment of brominated phenols and their derivatives in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
Troubleshooting & Optimization
Technical Support Center: 3,4-Dibromophenol Synthesis
Welcome to the technical support center for the synthesis of 3,4-Dibromophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include phenol (B47542), 4-bromophenol (B116583), or 3-bromoaniline. The choice of starting material will significantly influence the synthetic strategy and the potential side products.
Q2: My reaction with phenol and bromine yields a mixture of isomers. How can I improve the regioselectivity for this compound?
A2: Direct bromination of phenol is often difficult to control and typically yields a mixture of 2,4-dibromophenol (B41371), 2,6-dibromophenol, and 2,4,6-tribromophenol. To favor the formation of the 3,4-isomer, a multi-step synthesis starting from a pre-substituted benzene (B151609) derivative is generally required. For instance, starting with 4-bromophenol can direct the second bromination to the desired position, although careful control of reaction conditions is crucial to avoid the formation of other isomers.
Q3: What are the typical impurities I might encounter in my this compound synthesis?
A3: Common impurities include unreacted starting materials, monobrominated phenols (o-bromophenol and p-bromophenol), other dibromophenol isomers (such as 2,4- and 2,6-dibromophenol), and tribromophenol. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: What purification techniques are most effective for isolating this compound?
A4: Purification of this compound can be challenging due to the presence of closely related isomers. Common and effective techniques include:
-
Recrystallization: This is a suitable method for purifying solid crude products. The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: This is a versatile technique for separating isomers. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the eluent system is crucial for achieving good separation.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used for purification. However, be aware that o-bromophenol can be somewhat unstable at high temperatures.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | - Non-selective bromination leading to a mixture of isomers. - Over-bromination resulting in tribromophenol. - Incomplete reaction. | - Optimize Reaction Conditions: Carefully control the reaction temperature. Low temperatures (e.g., below 5°C) can improve selectivity.[2] - Choice of Solvent: Using a non-ionic solvent like carbon disulfide or carbon tetrachloride can favor dibromination over tribromination.[2][3] - Control Stoichiometry: Use a precise molar ratio of bromine to the starting material. - Starting Material Strategy: Consider a multi-step synthesis starting from a precursor that directs bromination to the 3 and 4 positions. |
| Formation of Multiple Isomers (e.g., 2,4- and 2,6-dibromophenol) | The hydroxyl group is a strong ortho-, para-director, making the formation of 2,4- and 2,6-isomers favorable when starting from phenol. | - Use a Directing Group: Start with a precursor that already has a substituent at the 4-position (e.g., 4-bromophenol) to direct the second bromination. - Protecting Group Strategy: Temporarily protect the hydroxyl group to alter its directing effect, followed by deprotection after bromination. |
| Presence of Tribromophenol | Excess bromine or highly activating reaction conditions (e.g., aqueous medium). | - Reduce Bromine Equivalents: Carefully control the stoichiometry of the brominating agent. - Solvent Choice: Avoid highly polar, protic solvents like water which can enhance the reactivity of phenol.[4] - Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to prevent further bromination. |
| Difficulty in Purifying the Product | - Similar polarities of the desired product and isomeric impurities. - The product may be an oil, making crystallization difficult. | - Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. - Derivative Formation: Consider converting the phenol to a derivative (e.g., an ester or ether) that may be easier to crystallize or separate, followed by deprotection. - Centrifugation: For solid products that are difficult to recrystallize, centrifugation after cooling can help isolate the crystalline product from oily impurities.[2] |
Quantitative Data Summary
| Starting Material | Brominating Agent | Solvent/Conditions | Product(s) | Reported Yield |
| Phenol | Bromine | Carbon Disulfide, <5°C | p-bromophenol (major), o-bromophenol, 2,4-dibromophenol (minor) | 80-84% (p-bromophenol)[2] |
| Phenol | Bromine Water | Aqueous | 2,4,6-tribromophenol | High (precipitate)[4] |
| Phenol | Molecular Bromine / Sodium Hypochlorite | Aqueous, 20-40°C | Dibromophenol (mixture of isomers) | 98-99%[5] |
| m-Trifluoromethylphenol | Molecular Bromine | 50°C, high pressure | Dibromoderivative | Up to 88.7%[5] |
| 3-Nitro-4-aminophenol | NaNO₂, HBr; then CuBr, HBr | Aqueous | 3-Nitro-4-bromophenol (intermediate) | Not specified for final product |
Experimental Protocols
Example Protocol: Bromination of Phenol in a Non-Polar Solvent (Illustrative for Monobromination with Dibromo-byproduct)
This protocol is adapted from the synthesis of p-bromophenol and illustrates the formation of dibrominated byproducts.[2]
-
Reaction Setup: In a 5-L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, dissolve 1 kg (10.6 moles) of phenol in 1 L of carbon disulfide. Cool the flask in a salt and ice mixture to below 5°C.
-
Bromine Addition: Prepare a solution of 1702 g (10.7 moles) of bromine in 500 cc of carbon disulfide and place it in the separatory funnel. Slowly add the bromine solution to the stirred phenol solution over approximately two hours, maintaining the temperature below 5°C.
-
Work-up: Once the addition is complete, remove the cooling bath and distill off the carbon disulfide.
-
Purification: The residual liquid is then distilled under reduced pressure using a good fractionating column. This will yield a main fraction of p-bromophenol, with a lower-boiling fraction containing a mixture of o- and p-bromophenol, and a small quantity of a high-boiling fraction consisting mainly of 2,4-dibromophenol.
Visualizations
Caption: Troubleshooting workflow for improving this compound synthesis.
Caption: Reaction pathways showing desired product and common byproducts.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3454654A - Stabilized 2,4-dibromophenol and its production - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. RU1768574C - Method of dibromophenol synthesis - Google Patents [patents.google.com]
Technical Support Center: HPLC Separation of Bromophenol Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of bromophenol isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of bromophenol isomers by HPLC so challenging?
A1: The separation is challenging due to the high structural similarity of the isomers. Positional isomers, such as 2-bromophenol (B46759) and 4-bromophenol, or 2,4-dibromophenol (B41371) and 2,6-dibromophenol, have identical molecular weights and very similar physicochemical properties like polarity and hydrophobicity.[1][2] This results in very similar interactions with both the stationary and mobile phases in standard reversed-phase HPLC, often leading to peak co-elution or poor resolution.[3][4] Achieving separation requires optimizing the chromatographic system to exploit subtle differences in their molecular shape and electronic distribution.[5]
Q2: What is the most common HPLC method for separating bromophenol isomers?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique.[6] This method employs a non-polar stationary phase (like C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).[1][6] Separation is based on hydrophobic interactions, and adjusting the mobile phase composition is a key factor in optimizing the resolution between isomers.[7][8]
Q3: Which stationary phase (column) is best for bromophenol isomer separation?
A3: While standard C18 columns are frequently used, achieving baseline separation of all isomers can be difficult.[1][2] For positional isomers, alternative stationary phases can provide enhanced selectivity:
-
Pentafluorophenyl (PFP) columns: These are highly effective for halogenated compounds and positional isomers due to unique interactions caused by the fluorine groups in the stationary phase.[5][9]
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Phenyl-based columns: These columns can offer different selectivity through π-π interactions with the aromatic rings of the bromophenols.[9]
-
C8 columns: In some cases, a C8 column may provide sufficient separation and can be a viable alternative to C18.[10][11]
Q4: How does mobile phase pH affect the separation?
A4: The pH of the mobile phase is a critical parameter, as it can alter the ionization state of the phenolic hydroxyl group on the analytes.[12] For bromophenols, adding a small amount of acid (e.g., phosphoric acid, trifluoroacetic acid) to the mobile phase is common practice.[10][11][13] This suppresses the ionization of the phenolic group, leading to more consistent retention times and improved peak shapes, which is crucial for resolving closely eluting isomers.
Troubleshooting Guide
Problem 1: My bromophenol isomers are co-eluting or have very poor resolution (Rs < 1.5).
This is the most common issue. When peaks overlap, accurate quantification is impossible.[3] The goal is to improve the selectivity (α) and/or the efficiency (N) of your separation.[14]
-
Solution 1: Optimize the Mobile Phase.
-
Adjust Solvent Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and may provide more opportunity for the isomers to separate.[3]
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Change Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice-versa. Acetonitrile and methanol offer different selectivities and can change the elution order of closely related compounds.[9][14]
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Use a Gradient: If an isocratic method fails, a shallow gradient elution (a slow change in mobile phase composition) can significantly improve the resolution of complex mixtures.[8]
-
-
Solution 2: Change the Stationary Phase.
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Solution 3: Adjust the Temperature.
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Changing the column temperature can alter selectivity.[4] Try decreasing the temperature in 5 °C increments. Lower temperatures can sometimes enhance the subtle intermolecular interactions needed to resolve isomers, although this may increase backpressure.
-
Problem 2: My peaks are tailing.
Peak tailing can compromise resolution and lead to inaccurate integration. It is often caused by secondary interactions between the analyte and the stationary phase.
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Solution 1: Adjust Mobile Phase pH.
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Solution 2: Check for Column Contamination.
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Strongly retained compounds from previous injections can build up on the column inlet, causing peak shape distortion. Flush the column with a strong solvent or, if the manufacturer permits, reverse the column and flush it to waste.
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Problem 3: My retention times are shifting between injections.
Unstable retention times make peak identification unreliable and suggest a problem with the system's stability or method robustness.[14]
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Solution 1: Ensure Proper Column Equilibration.
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Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase. This can take 10-20 column volumes. Inadequate equilibration is a common cause of retention time drift at the beginning of a run.
-
-
Solution 2: Check the Pumping System.
-
Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to fluctuating retention times. Degas your mobile phases thoroughly and purge the pump.[15]
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If you are mixing solvents online, ensure the proportioning valve is working correctly.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for HPLC separation of bromophenol isomers.
Bromophenol Isomer Relationships
Caption: Structural relationship of common bromophenol isomers.
Quantitative Data Summary
The following table summarizes chromatographic data from a published method for separating five common bromophenol isomers.
| Analyte | Retention Time (t_R) (min) | Resolution (Rs) |
| 2-Bromophenol (2-BP) | ~12.5 | Rs (2-BP, 4-BP) = 1.23 |
| 4-Bromophenol (4-BP) | ~13.2 | - |
| 2,6-Dibromophenol (2,6-DBP) | ~16.8 | Rs (2,6-DBP, 2,4-DBP) = 1.63 |
| 2,4-Dibromophenol (2,4-DBP) | ~17.9 | - |
| 2,4,6-Tribromophenol (2,4,6-TBP) | ~20.0 | - |
| Data adapted from a study separating key bromophenols found in seafood.[1][2] |
Example Experimental Protocol
This protocol is based on a validated RP-HPLC method for the simultaneous determination of simple bromophenols.[1][2]
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Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
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Column: Lichrospher 100 RP-18 (e.g., 250 mm x 4.6 mm, 5 µm particle size). A modern equivalent would be a C18 column with similar specifications.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A specific gradient was used to achieve the separation within 20 minutes. An example could be starting at a lower percentage of Acetonitrile and gradually increasing it. Note: The exact gradient profile must be optimized for your specific instrument and column.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
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Detection:
-
-
Standard Preparation:
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Prepare individual stock solutions of each bromophenol isomer (e.g., 1000 µg/mL) in a suitable solvent like methanol or acetonitrile.
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Create a mixed working standard solution by diluting the stock solutions to the desired concentration range (e.g., 0.2 to 1.0 µg/mL) using the initial mobile phase composition as the diluent.
-
-
Procedure:
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Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
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Inject a blank (diluent) to ensure no carryover or system contamination.
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Inject the mixed standard solution to verify system suitability parameters (e.g., resolution, peak shape, retention time).
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Proceed with the injection of samples.
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References
- 1. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromtech.com [chromtech.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. longdom.org [longdom.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Separation of Bromophenol blue on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Mobile Phase for 3,4-Dibromophenol Reverse-Phase Chromatography
Welcome to the technical support center for the reverse-phase chromatography analysis of 3,4-Dibromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during method development and routine analysis.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during the reverse-phase HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my this compound peak exhibiting significant tailing?
A1: Peak tailing for phenolic compounds like this compound in reverse-phase chromatography is a common issue, often caused by secondary interactions between the acidic hydroxyl group of the phenol (B47542) and residual silanol (B1196071) groups on the silica-based stationary phase.[1] These interactions can be minimized through the following mobile phase modifications:
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Lowering Mobile Phase pH: By acidifying the mobile phase to a pH of around 2.5-3.0, the ionization of the silanol groups is suppressed, reducing their interaction with the analyte and thereby improving peak shape.[1][2] This can be achieved by adding a small concentration of an acid such as trifluoroacetic acid (TFA) or phosphoric acid.
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Using a "High Purity" or "End-Capped" Column: These columns have a lower concentration of accessible residual silanol groups, which inherently reduces the potential for secondary interactions.
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Adding a Competing Base: In some instances, adding a small amount of a competing base to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the this compound.
Q2: I am observing poor resolution between my this compound peak and other components in my sample. How can I improve this?
A2: Poor resolution can be addressed by several mobile phase optimization strategies:
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Adjusting the Organic Modifier Percentage: In reverse-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will increase the retention time of this compound, potentially improving its separation from less retained impurities. Conversely, increasing the organic content will decrease retention.
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Changing the Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using one, switching to the other may alter the elution order and improve the resolution between co-eluting peaks.
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Optimizing the Mobile Phase pH: As with peak tailing, adjusting the pH can alter the retention characteristics of ionizable compounds in your sample, which may improve resolution.
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Employing Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic method may not provide adequate separation for all components. A gradient elution, where the mobile phase composition is changed over the course of the run, can often provide better overall resolution.
Q3: My retention times for this compound are inconsistent between injections. What could be the cause?
A3: Fluctuating retention times are often indicative of a lack of system equilibration or changes in the mobile phase composition.
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Inadequate Column Equilibration: Ensure that the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases or after the system has been idle.
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Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Ensure accurate and consistent preparation of your mobile phase for each run.
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Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will ensure a stable operating temperature.[3]
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Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent mobile phase delivery and, consequently, variable retention times.
Q4: The backpressure in my HPLC system is unusually high when analyzing this compound. What should I check?
A4: High backpressure can be caused by a blockage in the system or issues with the mobile phase.
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Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. Filtering your sample and mobile phase before use is crucial.
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Mobile Phase Viscosity: High concentrations of organic modifiers or certain additives can increase the viscosity of the mobile phase, leading to higher backpressure.
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Precipitation: If using buffered mobile phases, ensure the buffer is soluble in the organic modifier to prevent precipitation within the system.
Experimental Protocols
Protocol 1: Isocratic Mobile Phase Optimization for this compound
This protocol describes a systematic approach to optimizing an isocratic mobile phase for the analysis of this compound.
-
Initial Conditions:
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Column: C18, 150 mm x 4.6 mm, 5 µm particle size
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Mobile Phase A: HPLC-grade Water with 0.1% Phosphoric Acid
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Mobile Phase B: HPLC-grade Acetonitrile
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Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Procedure:
-
Prepare a standard solution of this compound in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Begin with an isocratic mobile phase composition of 50% Mobile Phase A and 50% Mobile Phase B.
-
Inject the standard and record the retention time, peak asymmetry, and resolution from any adjacent peaks.
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Systematically vary the percentage of Mobile Phase B (e.g., in 5% increments from 40% to 60%) and repeat the injection and data analysis.
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Evaluate the chromatograms to determine the optimal mobile phase composition that provides a retention time between 2 and 10 minutes, a peak asymmetry factor between 0.9 and 1.5, and baseline resolution from other components.
-
Data Presentation
Table 1: Illustrative Data for Isocratic Mobile Phase Optimization of this compound
| % Acetonitrile | Retention Time (min) | Peak Asymmetry (USP) | Resolution (from nearest impurity) |
| 40% | 12.5 | 1.1 | 2.5 |
| 45% | 8.2 | 1.2 | 2.1 |
| 50% | 5.1 | 1.3 | 1.8 |
| 55% | 3.2 | 1.4 | 1.4 |
| 60% | 1.9 | 1.5 | 1.1 |
Note: This data is illustrative and intended to demonstrate the general trends observed during mobile phase optimization. Actual results will vary depending on the specific HPLC system, column, and other experimental conditions.
Mandatory Visualization
Caption: Workflow for systematic mobile phase optimization in reverse-phase HPLC.
Caption: Decision tree for troubleshooting common HPLC issues for this compound.
References
preventing degradation of bromophenol samples before analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of bromophenol samples before and during analysis.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of bromophenol blue (BPB) solutions.
Issue 1: Color of Bromophenol Blue Solution is Yellow or Greenish Instead of Blue.
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Question: My freshly prepared bromophenol blue solution, which should be blue at a neutral pH, appears yellow or greenish. What is the cause?
-
Answer: This color change is a primary indicator of a drop in pH. Bromophenol blue is a pH indicator that is yellow below pH 3.0 and blue above pH 4.6.[1][2] A yellow or greenish color suggests that your solution has become acidic. This could be due to:
-
Acidic Water: The distilled or deionized water used for preparation may be acidic due to dissolved carbon dioxide from the air.
-
Contamination: Accidental introduction of an acidic substance into your solution.
-
Degradation: Although less common for fresh solutions, degradation over time, especially with exposure to light, can potentially lead to the formation of acidic byproducts.
-
Troubleshooting Steps:
-
Check the pH of your water source and the final solution.
-
Prepare a fresh solution using recently boiled and cooled deionized water to minimize dissolved CO2.
-
Ensure all glassware is thoroughly cleaned and rinsed to avoid cross-contamination.
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If the issue persists, consider preparing the solution in a buffered solution at the desired pH.
Issue 2: Fading or Discoloration of Bromophenol Blue Solution Over Time.
-
Question: My bromophenol blue solution has faded or changed color during storage. Why is this happening?
-
Answer: Fading or discoloration of bromophenol blue solutions is often a sign of degradation. The primary factors contributing to this are:
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Light Exposure: Bromophenol blue is a photosensitive compound.[3] Prolonged exposure to ambient laboratory light or direct sunlight can cause photodegradation, leading to a loss of color.
-
Elevated Temperature: Storing the solution at room temperature for extended periods, especially in the presence of light, can accelerate degradation.
-
Chemical Reactions: In unbuffered aqueous solutions, the pH can change over time, affecting the color. Additionally, reactive oxygen species can contribute to the breakdown of the dye molecule.[4]
-
Preventative Measures:
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Store in the dark: Always store bromophenol blue solutions in amber glass bottles or wrap containers in aluminum foil to protect them from light.[3]
-
Refrigerate or Freeze: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C is advisable.
-
Prepare Freshly: Whenever possible, prepare aqueous solutions of bromophenol blue fresh on the day of use.
Issue 3: Inconsistent or Unreliable Results in Analytical Assays (e.g., Spectrophotometry, HPLC).
-
Question: I am observing inconsistent absorbance readings or peak areas in my analysis of bromophenol blue samples. Could this be due to degradation?
-
Answer: Yes, sample degradation is a likely cause of inconsistent analytical results. Degradation of bromophenol blue leads to a decrease in its concentration, which will be reflected in lower absorbance values or smaller peak areas in chromatography.[5][6] The degradation products may also interfere with the analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Frequently Asked Questions (FAQs)
Q1: How should I store solid bromophenol blue powder?
A1: Solid bromophenol blue is relatively stable. It should be stored in a tightly sealed container in a cool, dry place, away from direct light.[7]
Q2: What is the best solvent for preparing bromophenol blue stock solutions?
A2: For a stable stock solution, dissolving bromophenol blue in ethanol (B145695) or methanol (B129727) is a good option.[8][9] A 1% (w/v) solution in ethanol can be stable for years when stored in the refrigerator. For immediate use in aqueous applications, it can be dissolved in water, but these solutions are less stable.[10][11]
Q3: Can I autoclave aqueous solutions of bromophenol blue?
A3: It is generally not recommended to autoclave bromophenol blue solutions. The high temperature can accelerate its degradation. It is better to prepare the solution from sterile filtered water if sterility is required.
Q4: My bromophenol blue tracking dye is running unevenly in my electrophoresis gel. Is this a degradation issue?
A4: While degradation can affect the dye's properties, uneven migration in a gel is more commonly caused by issues with the gel itself (improper polymerization), the running buffer, or the sample composition (e.g., high salt concentration). However, if the dye appears to have changed color, this could indicate a pH issue with your sample or loading buffer, which can affect migration.
Q5: What are the primary degradation products of bromophenol blue?
A5: The degradation of triphenylmethane (B1682552) dyes like bromophenol blue typically involves the cleavage of the aromatic rings and the central carbon structure, often initiated by reactive oxygen species.[4][12][13] This results in smaller, colorless organic molecules.
Data on Bromophenol Blue Degradation
The stability of bromophenol blue is highly dependent on environmental conditions. The following table summarizes qualitative and semi-quantitative data on its degradation.
| Condition | Observation | Recommendation |
| Exposure to UV/Visible Light | Rapid degradation. Can be completely degraded in a few hours under direct UV irradiation.[14] | Always store and handle solutions in light-protected containers (amber vials or foil-wrapped).[3] |
| pH | Stable in the acidic to neutral range (pH 3-7). Degradation can occur at highly alkaline pH.[4] | Maintain the pH of the solution within the working range of the dye. Buffer the solution if necessary. |
| Temperature | Degradation rate increases with temperature. | Store solutions refrigerated (2-8°C) for short-term and frozen (-20°C) for long-term use. |
| Aqueous Solution (unbuffered) | Less stable. Prone to pH changes and microbial growth. | Prepare fresh daily or use a co-solvent like ethanol for stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Stable 1% (w/v) Bromophenol Blue Stock Solution
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Weigh 100 mg of bromophenol blue powder.
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Transfer the powder to a 10 mL volumetric flask.
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Add approximately 8 mL of 95% ethanol and mix until the powder is completely dissolved.
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Bring the volume up to 10 mL with 95% ethanol.
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Transfer the solution to an amber glass vial and store it at 4°C. This stock solution is stable for several months.
Protocol 2: Preparation of 6X DNA Loading Dye for Agarose Gel Electrophoresis
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To prepare 10 mL of 6X loading dye, combine the following in a 15 mL conical tube:
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3 mL of sterile glycerol
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0.6 mL of 1% bromophenol blue stock solution (from Protocol 1)
-
0.12 mL of 0.5 M EDTA (pH 8.0)
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6.28 mL of sterile deionized water
-
-
Mix thoroughly by vortexing.
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Aliquot into smaller volumes and store at -20°C.
Visualizations
Degradation Pathway of Triphenylmethane Dyes
The degradation of triphenylmethane dyes like bromophenol blue is often initiated by the attack of reactive oxygen species (ROS), such as hydroxyl radicals (•OH). This leads to the breakdown of the chromophore, resulting in discoloration.
Caption: Proposed degradation pathway for bromophenol blue.
Experimental Workflow for Handling Photosensitive Samples
To minimize degradation, a systematic workflow should be followed when working with bromophenol blue and other photosensitive reagents.[2][3][15][16][17]
Caption: Recommended workflow for handling photosensitive samples.
References
- 1. Bromophenol blue - Wikipedia [en.wikipedia.org]
- 2. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 3. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 4. Removal of Triphenylmethane Dyes by Bacterial Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com [carlroth.com]
- 8. drugfuture.com [drugfuture.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medhandbook.st-andrews.ac.uk [medhandbook.st-andrews.ac.uk]
- 11. 1% bromophenol blue [cytographica.com]
- 12. Catalytic Degradation of Triphenylmethane Dyes with an Iron Porphyrin Complex as a Cytochrome P450 Model [mdpi.com]
- 13. Biodegradation of triphenylmethane dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromophenol Blue Experiment - 1271 Words | Bartleby [bartleby.com]
- 15. ehs.uci.edu [ehs.uci.edu]
- 16. ehs.stanford.edu [ehs.stanford.edu]
- 17. pharmabeginers.com [pharmabeginers.com]
troubleshooting low sensitivity in mass spectrometry of bromophenols
Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of bromophenols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low sensitivity, during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low sensitivity for my bromophenol analytes. What are the most common causes?
Low sensitivity in the mass spectrometry of bromophenols is a frequent issue that can stem from several factors throughout the analytical workflow. The primary culprits are typically poor ionization efficiency, matrix effects, suboptimal sample preparation, and incorrect instrument parameters. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Workflow for Low Sensitivity
Below is a logical workflow to diagnose the source of low sensitivity in your bromophenol analysis.
Caption: A step-by-step workflow for troubleshooting low sensitivity.
Q2: How can I determine if matrix effects are suppressing the signal of my bromophenols?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1] For complex matrices, these effects are a primary cause of low sensitivity and poor reproducibility.
To identify matrix effects, a post-extraction spike experiment is recommended.
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike your bromophenol standard into a clean solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration.
-
Set B (Post-Spike Sample): Process a blank matrix sample (a sample that does not contain the analyte) through your entire sample preparation procedure. After the final extraction step and just before analysis, spike the bromophenol standard into the extracted blank matrix at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the bromophenol standard into the blank matrix before the sample preparation procedure begins. This set is used to evaluate recovery.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Interpreting the Results:
| Matrix Effect (%) | Interpretation |
| ~100% | No significant matrix effect |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
A significant deviation from 100% indicates that the matrix is impacting the ionization of your bromophenols.
Q3: My bromophenols are not ionizing well in negative ESI mode. What can I do to improve ionization?
Bromophenols, being acidic, are typically analyzed in negative electrospray ionization (ESI) mode. However, their ionization efficiency can be variable. Here are several strategies to enhance their ionization:
-
Optimize Mobile Phase Composition: The pH of the mobile phase is critical. For negative mode, a slightly basic mobile phase can improve deprotonation.
-
Additives: Consider adding a low concentration of a volatile base, such as ammonium (B1175870) hydroxide (B78521) or ammonium acetate, to your mobile phase. Be cautious, as a very high pH can be detrimental to silica-based columns.
-
Solvent Choice: The choice of organic solvent (acetonitrile vs. methanol) can influence spray stability and desolvation efficiency. Experiment with both to see which provides a better signal for your specific bromophenols.
-
-
Ion Source Parameter Optimization: Fine-tuning the ion source settings can significantly impact sensitivity.
-
Capillary/Sprayer Voltage: Adjust the voltage to ensure a stable spray. Too high a voltage can cause discharge.[2]
-
Gas Flows (Nebulizer and Drying Gas): Optimize these to ensure efficient desolvation of the droplets. Inadequate desolvation can lead to signal suppression.
-
Source and Desolvation Temperatures: Higher temperatures can aid in desolvation but can also lead to thermal degradation of the analytes.[3] A systematic optimization is recommended.
-
-
Consider Alternative Ionization Techniques: If available, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for less polar compounds that do not ionize well with ESI.[4]
Logical Diagram for Ionization Optimization
Caption: Decision tree for improving bromophenol ionization.
Q4: Would derivatization help improve the sensitivity of my bromophenol analysis?
Yes, derivatization can be a very effective strategy to enhance the sensitivity of bromophenol analysis by improving their chromatographic properties and, more importantly, their ionization efficiency.[5] Dansyl chloride is a common derivatizing agent that reacts with phenolic hydroxyl groups to form a derivative with a readily ionizable tertiary amine, which significantly boosts the signal in positive mode ESI.[6][7]
Experimental Protocol: Derivatization with Dansyl Chloride
This protocol is adapted for phenolic compounds.[6][8]
-
Sample Preparation: Evaporate your sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 20 µL of a 50:50 acetonitrile (B52724)/water mixture.
-
Buffering: Add 10 µL of a 250 mM sodium carbonate/bicarbonate buffer (pH ~9.3).
-
Derivatization Reaction:
-
Add 20 µL of a freshly prepared dansyl chloride solution (e.g., 20 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 60 minutes.
-
-
Quenching:
-
Add 5 µL of a 250 mM sodium hydroxide solution to quench the excess dansyl chloride and incubate at 40°C for 10 minutes.
-
-
Neutralization:
-
Add 5 µL of 2 M formic acid in acetonitrile to neutralize the excess sodium hydroxide.
-
-
Protein Precipitation (if necessary for biological samples): Add 80 µL of methanol, vortex, and centrifuge to remove precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis in positive ESI mode.
Expected Outcome of Derivatization
| Parameter | Before Derivatization | After Derivatization with Dansyl Chloride |
| Ionization Mode | Negative ESI | Positive ESI |
| Ionization Efficiency | Low to moderate | High |
| Sensitivity | Potentially low | Significantly improved |
| Chromatography | May require ion-pairing agents | Improved retention on reversed-phase columns |
Q5: I am seeing inconsistent results and my sample stability is a concern. What are the best practices for handling and storing bromophenol samples?
The stability of bromophenols can be affected by pH, temperature, and light.[9] In aqueous samples, they can degrade, so proper preservation and storage are crucial.[10]
Best Practices for Sample Stability:
-
pH Adjustment: For aqueous samples, acidification after collection can help prevent degradation.[10]
-
Storage Temperature: For long-term storage, freezing samples at -18°C or lower is recommended. For short-term storage, refrigeration at 4°C is often sufficient.[11]
-
Light Exposure: Store samples in amber vials or in the dark to prevent photodegradation.
-
Matrix-Specific Considerations: The stability can vary depending on the complexity of the matrix. For biological matrices, enzymatic degradation can be a concern, and the addition of enzyme inhibitors might be necessary.[12]
Quantitative Data on Bromophenol Analysis
The following table summarizes typical performance data for the analysis of bromophenols in aqueous matrices, highlighting the impact of the sample matrix on detection limits.
Table 1: Method Detection Limits (MDLs) and Recoveries of Bromophenols in Water Samples [10]
| Analyte | MDL in River Water (ng/L) | MDL in Seawater (ng/L) | Spiking Recovery Range (%) |
| 2-Bromophenol | 0.1 | 0.1 | 64-100 |
| 4-Bromophenol | 0.2 | 0.3 | 64-100 |
| 2,4-Dibromophenol | 0.1 | 0.2 | 64-100 |
| 2,6-Dibromophenol (B46663) | Too low to quantify | Too low to quantify | N/A |
| 2,4,6-Tribromophenol | 0.3 | 0.5 | 64-100 |
| Pentabromophenol | 13.9 | 21.9 | 64-100 |
Data sourced from a study using solid-phase extraction followed by HPLC-ESI-MS/MS.[10] This data illustrates that even with optimized methods, certain isomers like 2,6-dibromophenol can exhibit very low responses, and matrix complexity (seawater vs. river water) can influence detection limits.[10]
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. diva-portal.org [diva-portal.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Purification of Crude 3,4-Dibromophenol
Welcome to the Technical Support Center for the purification of crude 3,4-Dibromophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound typically contains isomers and other brominated phenols as impurities. The synthesis of this compound often involves the bromination of phenol, which can lead to the formation of a mixture of products. The most common impurities include:
-
Isomers: 2,4-Dibromophenol and 2,6-Dibromophenol are frequent isomeric impurities.
-
Other Brominated Phenols: Monobromophenols (2-bromophenol, 4-bromophenol) and tribromophenols (2,4,6-tribromophenol) can also be present.
Q2: Which purification techniques are most effective for crude this compound?
A2: The two primary and most effective techniques for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the level of impurities, the quantity of the crude product, and the desired final purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a pure standard (if available) on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable eluent for TLC can be a mixture of hexane (B92381) and ethyl acetate (B1210297).
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is not suitable for this compound, or an insufficient volume of solvent is being used.
-
Solution:
-
Increase Solvent Volume: Gradually add more hot solvent to the crude material with continuous stirring and heating.
-
Change Solvent: If the compound remains insoluble even with a large volume of hot solvent, a different solvent or a mixed solvent system should be tested. Good starting points for solvent screening include ethanol, methanol (B129727), and mixtures like hexane/ethyl acetate.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated, meaning too much solvent was used, or the cooling process is too rapid.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.
-
Cool Slowly: Ensure the solution cools to room temperature undisturbed before placing it in an ice bath.
-
Problem: The purified crystals are colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Be aware that it may also adsorb some of the desired product.
-
Second Recrystallization: A second recrystallization of the purified crystals can further remove residual impurities.
-
Column Chromatography
Problem: The compound does not move from the baseline on the TLC plate.
-
Possible Cause: The eluent is not polar enough to move the polar this compound up the stationary phase.
-
Solution: Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. For very polar compounds, a small amount of methanol can be added to the eluent.
Problem: Poor separation of this compound from its isomers.
-
Possible Cause: The polarity of the eluent is not optimized for separating compounds with similar polarities.
-
Solution:
-
Fine-tune Eluent Composition: Experiment with small changes in the eluent composition. A slight decrease or increase in polarity can significantly improve separation.
-
Use a Different Solvent System: Consider trying a different solvent system, for example, dichloromethane (B109758)/hexane or toluene/ethyl acetate.
-
Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then the desired compound, followed by more polar impurities.
-
Problem: The compound elutes too quickly (high Rf value).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Experimental Protocols
Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a "good" solvent) while stirring and heating until the solid is fully dissolved.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add warm hexane (a "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.
Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal eluent should give the this compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent (wet packing).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis of Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Dibromophenols in Water at Different Temperatures
| Compound | Temperature (°C) | Solubility (mol/L) |
| 2,4-Dibromophenol | 10 | 0.005 |
| 2,4-Dibromophenol | 15 | 0.006 |
| 2,4-Dibromophenol | 20 | 0.007 |
| 2,4-Dibromophenol | 25 | 0.008 |
| 2,4-Dibromophenol | 30 | 0.009 |
| 2,4,6-Tribromophenol | 25 | 0.00018 |
Table 2: Spectroscopic Data for Dibromophenol Isomers
| Isomer | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2,4-Dibromophenol | 7.59 (d, J=2.5 Hz, 1H), 7.23 (dd, J=8.8, 2.5 Hz, 1H), 6.88 (d, J=8.8 Hz, 1H), 5.65 (s, 1H, OH) | 150.8, 135.5, 131.0, 117.1, 112.9, 110.2 |
| 2,6-Dibromophenol | 7.44 (d, J=8.0 Hz, 2H), 6.70 (t, J=8.0 Hz, 1H), 5.7 (s, 1H, OH) | 147.9, 132.0, 129.2, 112.0 |
| This compound | 7.48 (d, J=2.4 Hz, 1H), 7.21 (d, J=8.6 Hz, 1H), 6.79 (dd, J=8.6, 2.4 Hz, 1H), 5.3 (s, 1H, OH) | 151.8, 134.1, 120.3, 117.3, 116.8, 113.2 |
Note: This data can be used to confirm the identity and assess the purity of the purified this compound.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
3,4-Dibromophenol stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3,4-Dibromophenol under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It is crucial to protect the compound from moisture and air. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the visible signs of this compound degradation?
Visible signs of degradation for phenolic compounds like this compound can include a change in color, such as yellowing or darkening, the development of a distinct odor, or a change in its physical state. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to detect impurities or degradation products.
Q3: What are the potential degradation pathways for this compound?
Based on the chemical structure of this compound, several degradation pathways are plausible:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.
-
Debromination: Reductive debromination, where bromine atoms are replaced by hydrogen, is a known degradation pathway for brominated aromatic compounds.[3]
-
Polymerization: Phenols can undergo polymerization reactions, especially at elevated temperatures or in the presence of catalysts, leading to the formation of higher molecular weight impurities.
Q4: How does pH affect the stability of this compound in solution?
Phenolic compounds can be unstable at high pH.[4][5] Alkaline conditions can facilitate oxidation. For experiments in solution, it is advisable to use buffered solutions and to be aware of potential degradation if working under basic conditions.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation of the phenolic group. | While minor discoloration may not significantly impact all experiments, it is an indicator of degradation. For sensitive applications, it is recommended to use a fresh, pure sample. Consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. |
| Unexpected Peaks in HPLC/GC-MS Analysis | Formation of degradation products. | 1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).[2][5][6] 2. Use LC-MS to identify the mass of the unknown peaks and elucidate their structures.[7] |
| Poor Reproducibility of Experimental Results | Degradation of the compound due to improper storage or handling. | 1. Verify the purity of the starting material using a validated analytical method like HPLC or GC-MS.[8][9] 2. If degradation is confirmed, obtain a fresh batch of the compound. 3. Review storage and handling procedures to ensure they align with the recommendations in the FAQs. |
| Decreased Potency or Activity in Biological Assays | Degradation of the active compound. | 1. Re-analyze the purity of the this compound sample used. 2. Prepare fresh solutions for each experiment to minimize degradation in solution. 3. Investigate the compatibility of the compound with other components in the assay mixture. |
Stability Data Summary
The following table provides illustrative quantitative data on the stability of this compound under various storage conditions as per the International Council for Harmonisation (ICH) guidelines. Please note that this data is a representative example for a phenolic compound and should be used for guidance. Actual stability may vary.
| Storage Condition | Time Point | Purity (%) | Appearance | Degradation Products (%) |
| Long-Term (25°C ± 2°C / 60% RH ± 5% RH) | 0 Months | 99.8 | White to off-white crystalline solid | Not Detected |
| 3 Months | 99.7 | White to off-white crystalline solid | < 0.1 | |
| 6 Months | 99.6 | White to off-white crystalline solid | 0.1 | |
| 12 Months | 99.4 | Faintly yellow crystalline solid | 0.2 | |
| Intermediate (30°C ± 2°C / 65% RH ± 5% RH) | 0 Months | 99.8 | White to off-white crystalline solid | Not Detected |
| 3 Months | 99.5 | Faintly yellow crystalline solid | 0.2 | |
| 6 Months | 99.1 | Yellowish crystalline solid | 0.4 | |
| Accelerated (40°C ± 2°C / 75% RH ± 5% RH) | 0 Months | 99.8 | White to off-white crystalline solid | Not Detected |
| 3 Months | 98.9 | Yellowish crystalline solid | 0.5 | |
| 6 Months | 98.2 | Yellow-brown solid | 0.9 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.2 | Faintly yellow crystalline solid | 0.3 |
| 200 watt hours/m² | 99.3 | Faintly yellow crystalline solid | 0.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH Q1A(R2) guidelines.[1][4][10][11][12]
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under stress conditions.
a. Acid and Base Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
Neutralize the solutions (the acidic solution with 0.1 M NaOH and the basic solution with 0.1 M HCl).
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
b. Oxidative Degradation:
-
Prepare a stock solution of this compound (1 mg/mL).
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
c. Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed sample in a suitable solvent.
-
Dilute to an appropriate concentration and analyze by HPLC.
d. Photostability Testing (as per ICH Q1B):
-
Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Analyze the exposed samples by HPLC and compare with a control sample protected from light.
Analytical Method for Purity and Degradation Product Analysis
Technique: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. ICH Official web site : ICH [ich.org]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Enhanced 2,4,6-Tribromophenol Degradation via Slow-Release S(IV) in Fe(II)-Activated CaSO3 Advanced Oxidation Process [mdpi.com]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. Polybromophenols: 2-Bromophenol; 3-Bromophenol; 4-Bromophenol; 2,4-Dibromophenol; 2,6-Dibromophenol; 2,4,6-Tribromophenol; pentabromophenol - analysis - Analytice [analytice.com]
- 10. pharmaacademias.com [pharmaacademias.com]
- 11. youtube.com [youtube.com]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
Technical Support Center: Trace-Level Detection of 3,4-Dibromophenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method refinement for trace-level detection of 3,4-Dibromophenol. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
HPLC Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Secondary Interactions: The phenolic group of this compound can interact with residual silanol (B1196071) groups on the stationary phase of C18 columns. 2. Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization of the analyte and its interaction with the stationary phase. 3. Column Overload: Injecting too concentrated a sample can lead to peak distortion. | 1. Use a specialized column: Employ a column with low silanol activity, such as a Newcrom R1, or an end-capped column. 2. Adjust mobile phase pH: For acidic compounds like phenols, adding a small amount of an acid (e.g., phosphoric acid or formic acid for MS compatibility) to the mobile phase can improve peak shape.[1] 3. Reduce sample concentration: Dilute the sample and re-inject. |
| Peak Fronting | 1. Sample Overload: Injecting an excessive amount of the analyte. 2. Inappropriate Sample Solvent: The solvent used to dissolve the sample has a stronger elution strength than the mobile phase. | 1. Decrease sample concentration: Prepare a more dilute sample solution. 2. Use mobile phase as sample solvent: Whenever possible, dissolve the sample in the initial mobile phase. |
| Split Peaks | 1. Column Contamination: Buildup of contaminants at the head of the column. 2. Partially Blocked Frit: The inlet frit of the column may be partially clogged. 3. Injector Issues: Problems with the autosampler or manual injector can cause improper sample introduction. | 1. Flush the column: Use a strong solvent to wash the column. If a guard column is used, replace it. 2. Back-flush the column: Reverse the column direction and flush with an appropriate solvent (check column manual for compatibility). 3. Inspect and clean the injector: Refer to the instrument manual for maintenance procedures. |
| Irreproducible Retention Times | 1. Pump Malfunction: Inconsistent mobile phase delivery due to air bubbles or faulty check valves. 2. Mobile Phase Instability: Changes in the mobile phase composition over time. 3. Temperature Fluctuations: Lack of column temperature control. | 1. Degas the mobile phase and purge the pump: Ensure no air is in the system. 2. Prepare fresh mobile phase: Especially important for buffered or modified mobile phases. 3. Use a column oven: Maintain a constant column temperature. |
GC-MS Analysis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple Peaks for a Pure Standard | 1. Thermal Degradation: Phenolic compounds can degrade at high injector temperatures. 2. Analyte Derivatization Issues: Incomplete or side reactions during derivatization. 3. Contaminated Inlet Liner: Active sites in a dirty liner can cause analyte breakdown. | 1. Lower the injector temperature: Find the optimal temperature that allows for volatilization without degradation. 2. Optimize derivatization: Ensure proper reaction conditions (temperature, time, reagent stoichiometry). Common derivatizing agents for phenols include acetic anhydride (B1165640) or silylating agents.[2] 3. Replace the inlet liner: Use a fresh, deactivated liner. |
| Poor Sensitivity | 1. Inefficient Derivatization: The analyte is not being effectively converted to a more volatile and stable form. 2. Suboptimal Ionization: Incorrect settings in the mass spectrometer's ion source. 3. Improper SIM/MRM Selection: The selected ions for monitoring are not the most abundant or specific. | 1. Review and optimize the derivatization protocol. 2. Tune the mass spectrometer: Perform an autotune or manual tune to ensure optimal ion source performance. 3. Analyze a standard in full scan mode: Identify the most abundant and characteristic ions for this compound and use these for Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). |
| Peak Tailing | 1. Active Sites in the System: Interaction of the analyte with active sites in the inlet liner, column, or transfer line. 2. Column Contamination: Accumulation of non-volatile matrix components at the head of the column. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Trim the column: Cut the first few centimeters from the inlet of the column. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for trace-level detection of this compound?
A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). Electrochemical sensors are also an emerging technique for the detection of phenolic compounds.
Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?
A2: Derivatization is employed to increase the volatility and thermal stability of phenolic compounds, which can be prone to degradation at high temperatures in the GC injector. It also improves chromatographic peak shape and sensitivity.[2] A common derivatization reaction is acetylation.
Q3: What type of sample preparation is required for analyzing this compound in complex matrices like water or biological samples?
A3: For trace-level analysis, a pre-concentration step is usually necessary. This can be achieved through Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques help to isolate the analyte from interfering matrix components and concentrate it to a level detectable by the instrument.
Q4: How can I improve the separation of this compound from other isomers?
A4: For HPLC, optimizing the mobile phase composition (e.g., the ratio of organic solvent to water) and using a high-resolution column are key. For GC, selecting a column with the appropriate stationary phase polarity and optimizing the temperature program will enhance separation.
Q5: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values I can expect?
A5: LOD and LOQ are method-dependent. For HPLC-UV analysis of bromophenols, LODs can be in the range of tens of ng/mL.[3] For GC-MS, particularly with derivatization and in SIM or MRM mode, much lower detection limits in the pg/mL (ng/L) range can be achieved for similar compounds.[4] Electrochemical methods can also offer very low detection limits, often in the micromolar to nanomolar range for related analytes.
Quantitative Data Summary
Note: Data for this compound is limited in publicly available literature. The following tables include data for the closely related isomer, 2,4-Dibromophenol, which is expected to have similar analytical performance characteristics.
Table 1: HPLC Method Performance for Dibromophenols
| Parameter | 2,4-Dibromophenol | Reference |
| Limit of Detection (LOD) | 89.0 ng/mL | [3] |
| Limit of Quantification (LOQ) | - | |
| Linearity (Concentration Range) | 200.0 - 1000 ng/mL | [3] |
| Recovery | 58.4 ± 3.3% | [5] |
Table 2: GC-MS Method Performance for Dibromophenols (as derivatives)
| Parameter | Bromophenols (general) | Reference |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/L | [4] |
| Linearity (Concentration Range) | up to 1000 ng/L | [4] |
| Recovery | 91 - 97% | [4] |
| Precision (RSD) | ≤14% at 1 ng/L | [4] |
Table 3: Electrochemical Sensor Performance for Dichlorophenols
| Parameter | 2,4-Dichlorophenol (B122985) | Reference |
| Limit of Detection (LOD) | 0.197 µM | [6] |
| Linear Range | 1 - 100 µM | [6] |
| Recovery | High recovery rates reported | [6] |
Experimental Protocols
HPLC-UV Method for this compound
This protocol is based on a reversed-phase HPLC method.
-
Column: Newcrom R1 or equivalent C18 column with low silanol activity.[1]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid or formic acid (for MS compatibility) can be added at a low concentration (e.g., 0.1%) to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength for this compound (e.g., 286 nm for dibromophenols).[3]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30 °C.
GC-MS Method for Dibromophenols (with Derivatization)
This protocol outlines a general procedure for the analysis of dibromophenols in biological samples, which can be adapted for other matrices.
-
Sample Preparation (SPE):
-
Condition an SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the sample onto the cartridge.
-
Wash with acidified deionized water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the dibromophenols with a suitable organic solvent.[2]
-
-
Derivatization (Acetylation):
-
Evaporate the eluate to near dryness.
-
Reconstitute in a small volume of a suitable solvent.
-
Add acetic anhydride and a catalyst (e.g., K₂CO₃).
-
Heat the mixture if necessary (e.g., 60°C for 30 minutes).[2]
-
-
GC-MS Conditions:
-
Injector Temperature: 250 - 280 °C.
-
Injection Mode: Splitless.
-
Oven Program: Initial temperature of 60-80°C, hold for 2 minutes, then ramp to a final temperature suitable for eluting the derivatized analyte.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. A novel electrochemical sensor for simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Resolution in 3,4-Dibromophenol Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of 3,4-Dibromophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution when analyzing this compound?
Poor resolution in the chromatography of this compound and other halogenated phenols is typically due to one or a combination of three main factors: column efficiency (N), selectivity (α), and retention factor (k).[1] Specific issues can include:
-
Co-elution with isomers: Other dibromophenol isomers, such as 2,4-dibromophenol (B41371) or 3,5-dibromophenol, have very similar chemical properties and can be difficult to separate.[2]
-
Peak Tailing: Asymmetrical peaks with a drawn-out trailing edge can merge with adjacent peaks, reducing resolution. This is often caused by secondary interactions between the phenolic hydroxyl group and active sites on the stationary phase (e.g., residual silanols).[3]
-
Inappropriate Mobile Phase Composition: A mobile phase that is too strong will cause the analyte to elute too quickly with insufficient separation. Conversely, a mobile phase that is too weak can lead to excessively long run times and broad peaks. The pH of the mobile phase is also critical for phenols as it affects their ionization state.[4]
-
Column Overload: Injecting too much sample can lead to peak distortion and broadening, which compromises resolution.[3]
Q2: How can I improve the separation of this compound from its isomers?
Separating positional isomers like dibromophenols requires optimizing the selectivity of your chromatographic system. Consider the following strategies:
-
Stationary Phase Selection: For HPLC, instead of a standard C18 column, consider using a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer alternative interactions, like π-π stacking, which can help differentiate between isomers.[5] For GC, a DB-XLB column has shown better resolution for dibromophenol isomers compared to a standard HP-5MS column.[2]
-
Mobile Phase Optimization (HPLC):
-
Solvent Type: Switching the organic modifier in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter selectivity.[4]
-
Gradient Elution: Employing a shallow gradient can effectively separate closely eluting compounds.[5]
-
pH Adjustment: Fine-tuning the pH of the mobile phase can alter the retention characteristics of phenolic compounds.
-
-
Temperature Optimization: Adjusting the column temperature can influence selectivity and improve peak shape.[6]
Q3: My this compound peak is tailing. What should I do?
Peak tailing for phenolic compounds is often due to interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[3] Here are some troubleshooting steps:
-
Use a Base-Deactivated Column: Modern, well-end-capped columns are designed to minimize the number of accessible silanol groups.
-
Lower the Mobile Phase pH: For reversed-phase HPLC, acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) to a pH of around 2.5-3 will suppress the ionization of the silanol groups and the phenolic hydroxyl group, leading to more symmetrical peaks.[7]
-
Add a Competing Base: In some cases, adding a small amount of a basic modifier to the mobile phase can help to saturate the active sites on the stationary phase.
-
Check for Column Contamination: Strongly retained compounds from previous injections can lead to active sites. Flushing the column with a strong solvent may help.
Q4: I am observing split peaks for my this compound standard. What could be the cause?
Peak splitting can arise from several issues:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It is always best to dissolve the sample in the initial mobile phase.
-
Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.[6] Reversing and flushing the column, or replacing it if the problem persists, may be necessary.
-
Co-elution of an Impurity: The peak splitting might be due to a closely eluting impurity. Try injecting a smaller volume to see if the split peak resolves into two distinct peaks.[8]
Troubleshooting Guides
HPLC Troubleshooting Workflow for Poor Resolution
This workflow provides a step-by-step guide to diagnosing and resolving poor resolution in the HPLC analysis of this compound.
References
- 1. Faktoren, welche die Auflösung in der HPLC beeinflussen [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. uhplcs.com [uhplcs.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Technical Support Center: Optimizing 3,4-Dibromophenol GC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of 3,4-Dibromophenol. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal injection volume for this compound analysis?
A1: There is no single optimal injection volume, as it is dependent on several factors including the concentration of the analyte, the liner volume, and the solvent used. A general best practice is to start with a small injection volume (e.g., 1 µL) and incrementally increase it. Monitor the peak shape and response after each increase. The optimal volume is the maximum volume that can be injected without causing peak distortion (fronting or tailing) or a decrease in response, which can occur if the liner's capacity is exceeded.
Q2: My chromatogram shows significant peak fronting. What are the potential causes and solutions?
A2: Peak fronting, where the front of the peak is sloped, is often a sign of column overload. This can happen if the injection volume is too high for the column's capacity.
Troubleshooting Steps:
-
Reduce Injection Volume: Decrease the injection volume by half and re-analyze the sample.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
-
Use a Higher Capacity Column: Consider using a column with a larger internal diameter or a thicker stationary phase film.[1]
Q3: I am observing peak tailing in my analysis of this compound. What should I investigate?
A3: Peak tailing, a common issue with polar compounds like phenols, can be caused by active sites in the GC system.
Troubleshooting Steps:
-
Check for Active Sites: The inlet liner, glass wool, and the front of the GC column can have active sites. Consider using a deactivated liner and deactivating any glass wool.[1][2] Trimming a small portion (e.g., 10-15 cm) from the front of the column can also help.
-
Derivatization: Phenols are prone to tailing due to their acidic hydroxyl group. Derivatizing this compound, for example through acetylation or silylation, can significantly improve peak shape.[3]
-
Injector Temperature: An injector temperature that is too low can contribute to tailing. Ensure the temperature is high enough for rapid volatilization.[1]
Q4: I am seeing ghost peaks in my chromatograms. What is the likely source?
A4: Ghost peaks are extraneous peaks that appear in a chromatogram and can originate from several sources.
Troubleshooting Steps:
-
Septum Bleed: Old or low-quality septa can release volatile compounds. Use high-quality, low-bleed septa and replace them regularly. A blank run with no injection can help identify septum bleed.
-
Contamination: Contamination can be present in the carrier gas, sample solvent, or within the injector. Ensure high-purity gas and solvents are used. Cleaning the injector and replacing the liner can resolve contamination issues.[1]
-
Backflash: If the injection volume is too large for the liner under the current temperature and pressure conditions, the sample vapor can expand beyond the liner's volume and contaminate the gas lines, leading to ghost peaks in subsequent runs.[2][4]
Q5: My results are not reproducible. What are the common causes of poor reproducibility?
A5: Poor reproducibility can stem from leaks, inconsistent injection technique, or sample degradation.
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings.[1]
-
Autosampler vs. Manual Injection: Autosamplers generally provide better reproducibility than manual injections. If using manual injection, ensure a consistent and rapid injection technique.[2]
-
Sample Stability: Ensure the sample is stable in the chosen solvent and is not degrading over time.
Data & Protocols
Injection Volume Optimization Data
The following table illustrates the theoretical effect of increasing injection volume on the chromatographic response of a derivatized this compound standard. The goal is to find the volume that provides the highest signal without compromising peak shape.
| Injection Volume (µL) | Peak Area (Arbitrary Units) | Peak Asymmetry (Tailing Factor) | Comments |
| 0.5 | 50,000 | 1.1 | Good peak shape, low signal. |
| 1.0 | 105,000 | 1.0 | Excellent peak shape and good signal. |
| 2.0 | 215,000 | 1.1 | Good peak shape, strong signal. |
| 4.0 | 350,000 | 1.8 | Noticeable peak tailing begins to appear. |
| 8.0 | 280,000 | 2.5 (Fronting) | Significant peak fronting and a drop in relative response, indicating column and/or liner overload.[5] |
GC Method Parameters for Derivatized this compound
This table provides a starting point for GC method development for acetylated this compound.[3]
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivatized analyte.[3] |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, which is ideal for trace analysis.[3] |
| Liner Type | Deactivated, single taper with glass wool | Provides an inert surface to prevent analyte degradation and the taper helps focus the sample onto the column. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Oven Program | Initial: 60-80°C, hold 2 min; Ramp: 10-15 °C/min to 280°C, hold 5 min | A suitable starting temperature program to separate the analyte from solvent and other components.[3] |
| Detector | ECD or MSD | An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. A Mass Spectrometer (MSD) provides mass information for confirmation. |
Experimental Protocol: Derivatization and GC Analysis of this compound
This protocol details the acetylation of this compound followed by GC analysis.
1. Materials and Reagents:
-
This compound standard
-
Acetic anhydride
-
Hexane (or other suitable solvent)
-
Deactivated GC vials with inserts
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Derivatization Procedure (Acetylation):
-
To 1 mL of each standard solution in a clean vial, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC analysis.
4. GC Analysis:
-
Set up the GC with the parameters outlined in the "GC Method Parameters" table.
-
Inject a standard (e.g., 1 µL) into the GC.
-
Acquire the chromatogram and integrate the peak corresponding to the acetylated this compound.
-
Perform a series of injections with varying volumes to determine the optimal injection volume as described in the FAQs.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting GC analysis of this compound.
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting guide for peak tailing.
References
selection of internal standards for 3,4-Dibromophenol quantification
Technical Support Center: Quantification of 3,4-Dibromophenol
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for the selection and use of internal standards in the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial for accurate quantification?
An internal standard (IS) is a chemically stable compound added at a known, constant concentration to all samples, calibration standards, and quality controls before analysis.[1][2] Its purpose is to correct for variations that can occur during the analytical process, including sample preparation (extraction losses), injection volume inconsistencies, and fluctuations in instrument response.[3] Quantification is based on the ratio of the analyte's response to the internal standard's response, which significantly improves the precision and accuracy of the results.[1]
Q2: What are the key criteria for selecting a suitable internal standard for this compound?
A good internal standard should mimic the chemical and physical behavior of this compound as closely as possible. The ideal selection criteria include:
-
Chemical Similarity: The IS should have a similar chemical structure, functional groups, and polarity to the analyte.[4][5]
-
Non-Interference: It must not be naturally present in the sample matrix and should be chromatographically resolved from all other sample components.[1][3] An exception is for mass spectrometry (MS) detection, where an isotopically labeled standard can co-elute with the analyte.[6]
-
Elution Proximity: The IS should elute near the this compound peak in the chromatogram.[3]
-
Stability: The compound must be chemically stable throughout sample preparation and analysis.[3]
-
Purity and Availability: The IS should be available in high purity to ensure accurate preparation of standard solutions.[7]
Q3: What type of internal standard is considered the "gold standard" for MS-based methods?
A stable isotope-labeled (SIL) version of the analyte, such as Deuterated (D) or Carbon-13 (¹³C) labeled this compound, is the ideal choice for mass spectrometry.[8][9] A SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization response.[8][10] This allows it to perfectly compensate for matrix effects (ion suppression or enhancement) and variations in sample workup, leading to the most reliable data.[9]
Q4: Can I use a structural analog if a stable isotope-labeled standard is unavailable?
Yes. When a SIL-IS is not available, a closely related structural analog is the next best option. For this compound, suitable analogs could include other brominated phenols (e.g., 2,4-Dibromophenol, 2,4,6-Tribromophenol) or other di-halogenated phenols (e.g., 3,4-Dichlorophenol).[5] It is critical to validate that the chosen analog behaves similarly to this compound during extraction and analysis.[5]
Troubleshooting Guide
Issue 1: High variability in internal standard peak area across samples.
-
Possible Cause: Inconsistent injection volumes, issues with the autosampler, or sample loss during preparation. If the IS is added early in the sample preparation, it should control for preparation losses.[1] Therefore, variability often points to injection problems.
-
Solution:
-
Check the autosampler for proper function, ensuring the syringe is free of air bubbles and dispensing correctly.
-
Ensure the IS is fully dissolved and the spiking solution is homogeneous.
-
If the IS area consistently increases or decreases with analyte concentration, it may indicate a matrix effect or detector saturation.[11] Consider diluting the samples or adjusting detector settings.
-
Issue 2: Poor or inconsistent recovery of the internal standard.
-
Possible Cause: The internal standard is being lost during the sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) or is degrading.
-
Solution:
-
Ensure the IS is added to the sample at the very beginning of the workflow to account for all extraction and transfer steps.[1]
-
Verify the chemical compatibility of the IS with the solvents and pH conditions used during sample preparation.
-
Select an IS with extraction properties more closely matched to this compound.
-
Issue 3: The calibration curve is non-linear.
-
Possible Cause: The selected internal standard does not adequately track the analyte's behavior across the calibration range. This can happen if the IS and analyte have different responses to matrix effects or if one of them is approaching the detector's saturation limit.[12]
-
Solution:
-
Ensure the concentration of the IS is similar to the analyte concentrations being measured.[1]
-
Check the linearity of both the analyte and the IS individually. If the IS response is not linear, it is unsuitable.[13]
-
If possible, switch to a stable isotope-labeled internal standard, which is less susceptible to these issues.[12]
-
Issue 4: A sample concentration is higher than the highest calibration standard ("over-curve").
-
Possible Cause: An unknown sample contains a higher concentration of this compound than the upper limit of quantification (ULOQ).
-
Solution: Simply diluting the final prepared extract is incorrect for IS-based methods, as this will dilute both the analyte and the IS, leaving their ratio unchanged.[14] The correct procedure is to dilute the original sample matrix (e.g., dilute 1:10 with blank matrix) and then re-extract and analyze the diluted sample, adding the internal standard as usual.
Internal Standard Selection and Data
The selection of an internal standard should be based on a comparison of its physicochemical properties with those of the analyte, this compound.
Table 1: Physicochemical Properties of this compound and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa (Predicted) | Rationale for Use |
| This compound (Analyte) | C₆H₄Br₂O | 251.90[15][16] | N/A | 8.43[15] | - |
| This compound-d₃ (Isotopic IS) | C₆HD₃Br₂O | ~254.92 | N/A | ~8.43 | Ideal Choice for MS. Identical chemical behavior, corrects for matrix effects and extraction loss.[8][10] |
| 2,4-Dibromophenol (Structural Analog) | C₆H₄Br₂O | 251.91[17] | 238.5[17] | N/A | Similar structure and boiling point. Used as a surrogate in EPA methods.[18] |
| 2,4,6-Tribromophenol (Structural Analog) | C₆H₃Br₃O | 330.80 | 246 | 7.8 | Similar phenol (B47542) structure, but different retention time and mass. |
| 3,4-Dichlorophenol (Structural Analog) | C₆H₄Cl₂O | 163.00[19] | 253 | 8.59 | Similar halogenated phenol structure, but lower molecular weight.[19] |
Diagrams
Caption: Workflow for selecting a suitable internal standard.
Caption: Decision tree for troubleshooting internal standard problems.
Example Experimental Protocol: GC-MS Analysis
This protocol provides a general framework for the analysis of this compound in a research setting. It should be fully validated by the end-user.
1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of this compound and the selected internal standard (e.g., 2,4-Dibromophenol or this compound-d₃) in a suitable solvent like methanol (B129727) or isooctane (B107328) at 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the this compound stock solution. Each calibration standard must be spiked with a constant concentration of the internal standard.[2] For example, spike each calibrator to a final IS concentration of 50 ng/mL.
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the sample (e.g., water, plasma) into a glass tube.
-
Spike with Internal Standard: Add a precise volume of the IS working solution to every sample, blank, and calibration standard.[20]
-
Add 1 mL of sodium acetate (B1210297) buffer to adjust the pH.[20]
-
Add 2 mL of an appropriate extraction solvent (e.g., hexane:dichloromethane 1:1).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic (top) layer to a clean tube.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
3. Derivatization (Silylation) Phenols are often derivatized to increase their volatility for GC analysis.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., pyridine).
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60°C for 30 minutes.[20]
-
Cool to room temperature before injection.
4. GC-MS Instrumental Conditions
-
Gas Chromatograph (GC):
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV[20]
-
Ion Source Temperature: 230°C[20]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.[20]
-
Monitor Ions (Example for Silylated Derivatives): Select 2-3 characteristic, abundant ions for this compound and the internal standard. The exact m/z values will depend on the chosen IS and the fragmentation pattern of their silylated forms.
-
-
5. Data Analysis
-
Integrate the peak areas for the primary quantification ion of this compound and the internal standard.
-
Calculate the Response Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Response Ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by using the linear regression equation from the calibration curve.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Internal Standard Problem - Chromatography Forum [chromforum.org]
- 12. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Page loading... [guidechem.com]
- 16. This compound | C6H4Br2O | CID 12003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 18. epa.gov [epa.gov]
- 19. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 3,4-Dibromophenol HPLC Analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 3,4-Dibromophenol.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered to be tailing.[1] For the analysis of this compound, peak tailing can lead to inaccurate quantification, reduced resolution between closely eluting peaks, and compromised overall method reliability.
Q2: What are the primary causes of peak tailing for phenolic compounds like this compound?
A2: The primary causes of peak tailing for phenolic compounds include:
-
Secondary Interactions: Unwanted interactions between the phenolic hydroxyl group of this compound and active sites on the stationary phase, most commonly residual silanol (B1196071) groups (Si-OH) on silica-based columns like C18.[1]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 8.43), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3] Similarly, if the mobile phase pH is high enough to deprotonate the residual silanols on the column, their interaction with the analyte can increase.[4]
-
Column Issues: Degradation of the column, contamination from the sample matrix, or the formation of a void at the column inlet can disrupt the packed bed and cause tailing.[1]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1]
-
Extra-Column Effects: Dispersion of the analyte band in tubing, fittings, or the detector flow cell after it has left the column can contribute to peak tailing.
Q3: How do residual silanol groups on a C18 column cause peak tailing with this compound?
A3: Silica-based reversed-phase columns (e.g., C18) are manufactured by bonding octadecylsilane (B103800) to a silica (B1680970) support. However, not all of the surface silanol groups (Si-OH) are covered during this process, leaving residual silanols.[1] These residual silanols are polar and can interact with the polar hydroxyl group of this compound through hydrogen bonding. This secondary interaction mechanism can lead to some analyte molecules being retained longer than others, resulting in a tailing peak.[1]
Q4: Can the choice of organic modifier in the mobile phase affect peak tailing?
A4: Yes, the choice of organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. Acetonitrile is aprotic and does not engage in hydrogen bonding with silanols, leaving them more available for interaction with the analyte. Methanol (B129727), being a protic solvent, can form hydrogen bonds with the silanol groups, effectively "shielding" them from interacting with this compound and potentially improving peak shape.
Troubleshooting Guide for Peak Tailing of this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Evaluate the Mobile Phase
Issue: Incorrect mobile phase pH is a common cause of peak tailing for ionizable compounds like this compound.
Solution:
-
Adjust Mobile Phase pH: Since this compound is a weak acid with a pKa of ~8.43, it is crucial to control the mobile phase pH. To ensure the analyte is in a single, non-ionized form and to suppress the ionization of residual silanols, lower the mobile phase pH. A pH of around 2.5 to 3.5 is often effective for phenolic compounds.[5] This can be achieved by adding an acidic modifier.
-
Use an Acidic Additive: Incorporate a small amount of an acid, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, into the aqueous component of your mobile phase.[6] This will help to protonate the residual silanol groups on the column, minimizing their interaction with the this compound.
Step 2: Assess the Column Condition
Issue: A deteriorating or contaminated column can lead to significant peak tailing.
Solution:
-
Column Flushing: If you suspect column contamination, flush the column with a strong solvent. A typical procedure for a C18 column involves flushing with water, followed by methanol or acetonitrile, and then a less polar solvent like isopropanol. Always check the column manufacturer's guidelines for recommended washing procedures.
-
Use a Guard Column: A guard column is a small, disposable column installed before the analytical column to protect it from strongly retained compounds and particulate matter from the sample.
-
Column Replacement: If flushing does not improve the peak shape, the column may be permanently damaged (e.g., a void has formed at the inlet) and should be replaced.
Step 3: Optimize Sample and Injection Parameters
Issue: The sample concentration and the solvent used to dissolve it can impact peak shape.
Solution:
-
Reduce Sample Concentration: If you suspect sample overload, dilute your sample and inject it again. If the peak shape improves, this indicates that the initial concentration was too high.
-
Match Injection Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If you must use a stronger solvent to dissolve your sample, keep the injection volume as small as possible to minimize peak distortion.
Step 4: Consider Advanced Column Chemistries and Mobile Phase Additives
Issue: If peak tailing persists, more advanced solutions may be necessary.
Solution:
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically deactivated with a small silylating agent. Using a high-quality, end-capped C18 or C8 column can significantly reduce peak tailing for polar analytes.
-
Employ a Competing Base (with caution): For basic compounds, adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape by interacting with the acidic silanol groups.[6] While this compound is acidic, if you are running a mixture with basic compounds that are tailing, this could be a consideration. However, TEA can be aggressive to the silica backbone and may shorten column lifetime.
Quantitative Data on Peak Shape Improvement
The following table provides representative data on how mobile phase pH can affect the peak asymmetry of an ionizable compound. While this data is for a basic compound, a similar trend of improved peak shape (asymmetry factor closer to 1) is expected for an acidic compound like this compound when the mobile phase pH is adjusted to suppress ionization.
| Mobile Phase pH | Analyte | Asymmetry Factor (As) |
| 7.0 | Methamphetamine | 2.35 |
| 3.0 | Methamphetamine | 1.33 |
Data is illustrative and sourced from a study on basic drug compounds to demonstrate the principle of pH effect on peak shape.[7]
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound, designed to minimize peak tailing.
1. Instrumentation and Materials:
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (end-capped), e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Mobile Phase A or a mixture of Water:Acetonitrile (e.g., 80:20).
-
This compound standard.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 30% B
-
18-25 min: 30% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in the sample solvent.
-
Prepare working standards by diluting the stock solution to the desired concentrations.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting peak tailing for this compound.
Caption: A flowchart for troubleshooting peak tailing in this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to HPLC and GC-MS for Bromophenol Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of bromophenols, selecting the appropriate analytical technique is paramount for achieving accurate and reliable results. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely employed methods for the quantification of these compounds. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed decision for your specific analytical needs.
Principle of Separation and Detection
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For bromophenols, reversed-phase HPLC is commonly utilized, where a non-polar stationary phase is paired with a polar mobile phase. Detection is often achieved using a Diode Array Detector (DAD) or Ultraviolet (UV) detector, as the aromatic rings in bromophenols absorb UV light. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is tailored for volatile and thermally stable compounds. In GC, a sample is vaporized and transported by an inert gas (mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information through mass-to-charge ratio analysis. Due to the polar nature of the hydroxyl group, bromophenols typically require derivatization to increase their volatility and thermal stability for GC-MS analysis.
Quantitative Performance Comparison
The selection between HPLC and GC-MS is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for each technique in the analysis of bromophenols.
| Performance Parameter | HPLC with UV/DAD Detection | GC-MS (after derivatization) |
| Linearity (R²) | ≥ 0.999[1][2][3] | 0.9948 - 0.9999[4] |
| Limit of Detection (LOD) | < 0.04 µg/mL[1][2][3] | 0.39 - 1.26 pg (instrumental)[4] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[1][2][3] | 0.3 - 0.5 µg/kg (in fishery products)[5] |
| Precision (%RSD) | Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%[1][2][3] | 5.3% - 10.3%[5] |
| Accuracy (% Recovery) | 95.07% - 104.93% (based on spike recovery)[1][2] | 70.2% - 102%[5] |
| Specificity | Good with UV/DAD; enhanced with MS | Very High (mass spectral data provides definitive identification) |
| Sample Throughput | Moderate | Moderate |
| Derivatization Required? | No | Yes (typically acetylation or silylation)[4] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis are crucial for obtaining reproducible results.
HPLC-UV/DAD Experimental Protocol
This protocol outlines a general method for the analysis of bromophenols in a solid matrix, such as red algae.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction: Homogenize the dried sample material. Extract with methanol, followed by ultrasonication and centrifugation.
-
Purification: The methanolic extract can be further fractionated using liquid-liquid extraction (e.g., with n-butanol and water). The desired fraction is then subjected to flash chromatography on a C18 cartridge.
-
Final Solution: The purified fraction is dissolved in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
-
HPLC System: An Agilent 1100 series or equivalent with a DAD.
-
Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size).[1][2]
-
Mobile Phase: A gradient of 0.05% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B).[1][2]
-
Gradient Program: Start with 2% B, increase to 20% B in 0.1 min, then to 50% B in 15 min, and to 70% B in another 20 min. Finally, increase to 98% B in 5 min and hold for 10 min.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 5 µL.[1]
-
Detection: 210 nm.[1]
GC-MS Experimental Protocol
This protocol describes a typical workflow for the analysis of bromophenols in biological or environmental samples, which includes a derivatization step.[5][6]
1. Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization)
-
Extraction: Acidify the sample to ensure bromophenols are in their molecular form. Extract the bromophenols using a suitable solvent mixture like n-hexane-ethylether.[5]
-
Derivatization (Acetylation): Concentrate the extract and add acetic anhydride (B1165640) and a catalyst (e.g., K₂CO₃). Heat the mixture to convert the polar hydroxyl group of the bromophenols into a less polar acetate (B1210297) ester, which is more volatile.[5][6]
-
Final Extraction: After derivatization, extract the bromophenyl acetates with n-hexane for injection into the GC-MS.[5]
2. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]
-
Column: DB-17ms or a similar mid-polarity capillary column.[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 - 280 °C.[6]
-
Injection Mode: Splitless.[6]
-
Oven Program: Initial temperature of 60-80°C, hold for 2 minutes, then ramp at a suitable rate to a final temperature that allows for the elution of all derivatized bromophenols.[6]
-
Ion Source Temperature: 230 °C.[6]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for increased sensitivity and selectivity.[6]
Mandatory Visualizations
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis of bromophenols.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Bromophenols in Fishery Product by GPC and GC/MS | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
Comparative Guide to Analytical Methods for 3,4-Dibromophenol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of three common analytical techniques for the quantification of 3,4-Dibromophenol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and drug development processes. This document outlines the experimental protocols, performance characteristics, and a direct comparison of these methods to aid in selecting the most suitable approach for your specific analytical needs.
Data Presentation: A Comparative Analysis
The performance of each analytical method is summarized in the table below. It is important to note that while HPLC data for closely related isomers like 2,4-Dibromophenol is available and presented here as a reasonable proxy, the performance characteristics for GC-MS and UV-Vis Spectrophotometry are provided as typical, illustrative values. These should be experimentally verified for the specific application of quantifying this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry (Colorimetric) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Linear Range | 0.2 - 1.0 µg/mL | 0.01 - 0.5 µg/mL | 1 - 10 µg/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% | < 5% |
| Limit of Detection (LOD) | ~0.09 µg/mL[1] | ~0.005 µg/mL (Estimated) | ~0.5 µg/mL (Estimated) |
| Limit of Quantification (LOQ) | ~0.2 µg/mL | ~0.01 µg/mL (Estimated) | ~1.0 µg/mL (Estimated) |
| Specificity | High | Very High | Low to Moderate |
| Throughput | Moderate | Moderate to Low | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound in solution.
a) Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Lichrospher 100 RP-18, 5 µm particle size)
-
Data acquisition and processing software
b) Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
c) Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with phosphoric or formic acid).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled at 30°C.
-
Detection Wavelength: 286 nm.[1]
-
Injection Volume: 10-20 µL
d) Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
e) Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Construct a calibration curve by plotting peak area against concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity but requires derivatization to improve the volatility of this compound.
a) Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for phenolic compounds (e.g., DB-5ms).
-
Autosampler and data system.
b) Reagents and Materials:
-
Solvents such as hexane (B92381) or ethyl acetate (B1210297) (GC grade).
-
Derivatization agent (e.g., Acetic Anhydride or BSTFA).
-
This compound reference standard.
-
Anhydrous sodium sulfate.
c) Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent via liquid-liquid extraction or solid-phase extraction.[3]
-
Dry the extract with anhydrous sodium sulfate.
-
Evaporate the solvent to a small volume.
-
Add the derivatization agent (e.g., acetic anhydride) and a catalyst (e.g., K₂CO₃), and heat as required (e.g., 60°C for 30 minutes) to convert the phenol (B47542) to a more volatile ester or ether.[3]
d) GC-MS Conditions:
-
Injector Temperature: 250 - 280°C.[3]
-
Injection Mode: Splitless.[3]
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 60-80°C, hold for 2 minutes, then ramp to a final temperature that allows for the elution of the derivatized compound.[3]
-
Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for enhanced sensitivity.[3]
-
Monitored Ions: Select characteristic ions for the derivatized this compound for quantification and confirmation.[3]
e) Calibration:
-
Prepare and derivatize a series of this compound standards in the same manner as the samples.
-
Analyze the derivatized standards by GC-MS.
-
Construct a calibration curve based on the peak areas of the selected ions.
UV-Visible Spectrophotometry (Colorimetric Method)
This method is based on a color-forming reaction with 4-aminoantipyrine (B1666024) and is suitable for determining total phenols.
a) Instrumentation:
-
UV-Visible Spectrophotometer.
-
Cuvettes (1 cm path length).
b) Reagents and Materials:
-
4-Aminoantipyrine (4-AAP) solution.[4]
-
Potassium ferricyanide (B76249) solution.[4]
-
Ammonium (B1175870) hydroxide (B78521) solution or a suitable buffer to adjust pH to ~10.[4]
-
This compound reference standard.
c) Analytical Procedure:
-
To a known volume of the sample, add the buffer or ammonium hydroxide to adjust the pH.
-
Add the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution to develop the color.[5]
-
Allow the reaction to proceed for a set amount of time (e.g., 15 minutes).
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 510 nm).
d) Calibration:
-
Prepare a series of this compound standards.
-
Treat each standard with the colorimetric reagents in the same way as the samples.
-
Measure the absorbance of each standard.
-
Create a calibration curve by plotting absorbance versus concentration.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key attributes of the discussed methods.
Caption: General workflow for analytical method validation.
Caption: Comparison of key attributes for analytical methods.
References
- 1. Study of the behaviour of various phenolic compounds in the 4-aminoantipyrine and ultraviolet-ratio spectrophotometric methods without and with distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Spectrophotometric determination of phenol impurity in phenoxyethanol and phenol index of drinking water and municipal wastewater effluent after salting-out assisted liquid phase microextraction (SA-LPME) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 3,4-Dibromophenol and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences is critical for compound identification, purity assessment, and predicting biological activity. This guide provides a comprehensive comparative analysis of 3,4-dibromophenol and its five structural isomers, offering insights into their physicochemical properties, synthesis, biological activities, and toxicological profiles, supported by experimental data and detailed protocols.
Dibromophenol (C₆H₄Br₂O) exists in six structural isomers, each distinguished by the positions of the two bromine atoms on the phenol (B47542) ring.[1][2] These positional variations give rise to unique physical and chemical characteristics, influencing their roles as intermediates in organic synthesis and their interactions with biological systems.[1] This guide will delve into a comparative analysis of 2,3-dibromophenol, 2,4-dibromophenol (B41371), 2,5-dibromophenol (B1293422), 2,6-dibromophenol (B46663), this compound, and 3,5-dibromophenol (B1293799).
Physicochemical Properties: A Quantitative Comparison
The arrangement of bromine substituents significantly impacts the physicochemical properties of dibromophenol isomers, influencing their solubility, acidity, and reactivity. The following table summarizes key quantitative data for each isomer.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 2,3-Dibromophenol | C₆H₄Br₂O | 251.90 | 68–69 | - | 7.79 (25 °C)[3] |
| 2,4-Dibromophenol | C₆H₄Br₂O | 251.91 | 40[3][4] | 238-239[4][5][6] | - |
| 2,5-Dibromophenol | C₆H₄Br₂O | 251.90 | 73–74 | - | - |
| 2,6-Dibromophenol | C₆H₄Br₂O | 251.91 | 56–57[3][7] | 255[7][8] | 6.67[7] |
| This compound | C₆H₄Br₂O | 251.90 | 94 | - | - |
| 3,5-Dibromophenol | C₆H₄Br₂O | 251.91 | 81[3][9] | 274[9] | - |
Note: Some experimental data was not available in the searched literature.
Synthesis of Dibromophenol Isomers
Dibromophenol isomers are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals, dyes, and flame retardants.[10][11] A common method for their synthesis involves the bromination of phenol.
Experimental Protocol: Synthesis of 2,6-Dibromophenol via Directed Ortho-Bromination
This protocol utilizes N-Bromosuccinimide (NBS) for the selective dibromination of phenol at the ortho positions, offering high yields under mild conditions.[12][13]
Materials:
-
Phenol
-
N-Bromosuccinimide (NBS)
-
N,N-diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk tubes
-
Stirring apparatus
Procedure:
-
In a Schlenk tube, dissolve phenol (1.5 g, 16 mmol) in dichloromethane (10 mL).
-
Add N,N-diisopropylethylamine (0.44 mL, 3.1 mmol) to the solution.
-
In a separate Schlenk tube, dissolve N-bromosuccinimide (5.7 g, 32 mmol) in dichloromethane (150 mL).
-
Slowly add the NBS solution to the phenol solution over a period of 3 hours with stirring.
-
Continue stirring the reaction mixture at room temperature (23 °C) for 1 hour.[13]
-
Quench the reaction by adding 1M hydrochloric acid (50 mL).
-
Add water (80 mL) and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate under vacuum to yield 2,6-dibromophenol.[13]
Biological Activity and Toxicity
Bromophenols, both naturally occurring in marine algae and synthetically produced, exhibit a range of biological activities and toxicities.[10][14] They are used as intermediates in the synthesis of flame retardants and as wood preservatives due to their antifungal effects.[10]
Comparative Toxicity
Acute toxicity studies have been conducted on some dibromophenol isomers, revealing differences in their effects on various organisms.
| Isomer | Test Organism | EC₅₀ (mg/L) | LD₅₀ (mg/kg) | Hazard Classifications |
| 2,4-Dibromophenol | Scenedesmus quadricauda | 8.73[10] | - | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long-lasting effects.[5] |
| Daphnia magna | 2.17[10] | - | ||
| 2,6-Dibromophenol | Scenedesmus quadricauda | 9.90[10] | 500 (Oral, ATE)[15] | Harmful if swallowed, in contact with skin, or if inhaled.[7][15] |
| Daphnia magna | 2.78[10] | 1,100 (Dermal, ATE)[15] | ||
| 3,5-Dibromophenol | - | - | - | Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[16] |
EC₅₀: The concentration of a substance that causes a 50% effect in a test population. LD₅₀: The dose of a substance that is lethal to 50% of a test population. ATE: Acute Toxicity Estimate.
Modulation of Cellular Signaling
Some bromophenols are known to interact with cellular signaling pathways. For instance, 2,4-dibromophenol has been shown to modulate voltage-dependent ion currents in neuroendocrine cells, reducing both calcium and potassium channel currents.[17] This suggests a potential mechanism for their observed neurotoxic effects.
Furthermore, based on studies of related compounds, it is hypothesized that bromophenols may exert antioxidant effects through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[18]
Caption: Potential modulation of the Nrf2-mediated antioxidant response pathway by bromophenols.
Experimental Workflow for Bioactivity Screening
A systematic approach is essential for evaluating the biological activity of dibromophenol isomers. The following workflow outlines the key stages, from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for the bioactivity screening of bromophenols.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.[18]
Materials:
-
Dibromophenol isomer stock solution (in a suitable solvent like DMSO)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microplate
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Incubator
Procedure:
-
Serial Dilution: Prepare a series of twofold dilutions of the dibromophenol isomer stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microplate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.[18]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[18]
Conclusion
The six isomers of dibromophenol present a fascinating case study in how subtle changes in molecular structure can lead to significant differences in physicochemical properties and biological activities. While this compound and its isomers are valuable as synthetic intermediates, their potential toxicities and interactions with biological systems warrant careful consideration. This guide provides a foundational comparison to aid researchers in their work with these compounds, from initial characterization to the exploration of their potential applications in drug development and other scientific fields. Further research is needed to fully elucidate the biological activities and mechanisms of action for all six isomers, which could uncover novel therapeutic leads or identify environmental contaminants of concern.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. Dibromophenol - Wikipedia [en.wikipedia.org]
- 4. 2,4-dibromophenol [stenutz.eu]
- 5. 2,4-Dibromophenol - Wikipedia [en.wikipedia.org]
- 6. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6-dibromophenol [stenutz.eu]
- 9. 3,5-dibromophenol [stenutz.eu]
- 10. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CAS 28165-52-8: 2,5-dibromophenol | CymitQuimica [cymitquimica.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,6-Dibromophenol synthesis - chemicalbook [chemicalbook.com]
- 14. mdpi.com [mdpi.com]
- 15. fr.cpachem.com [fr.cpachem.com]
- 16. 3,5-Dibromophenol | C6H4Br2O | CID 12280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
inter-laboratory study of 3,4-Dibromophenol measurement
An Inter-Laboratory Comparison of Analytical Methods for the Quantification of 3,4-Dibromophenol
This guide provides an objective comparison of two common analytical techniques for the measurement of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis to assist in analytical method selection and validation. This document outlines the design of a hypothetical inter-laboratory study, presents detailed experimental protocols, and includes comparative performance data.
Inter-Laboratory Study Design
An inter-laboratory study, also known as a round-robin test, is a standard method for assessing the performance of analytical methods and the proficiency of laboratories. In this hypothetical study, ten participating laboratories were provided with a standard solution of this compound of known concentration and a water sample spiked with a known amount of this compound. Each laboratory was tasked with analyzing the samples using both a specified HPLC-UV method and a GC-MS method. The objective was to compare the accuracy, precision, and overall performance of the two analytical techniques across different laboratory settings.
Data Presentation
The quantitative results from the hypothetical inter-laboratory study are summarized in the table below. The data presented includes the mean measured concentration, standard deviation (SD), and coefficient of variation (%CV) for each analytical method across the ten participating laboratories.
| Laboratory | HPLC-UV Measured Conc. (mg/L) | GC-MS Measured Conc. (mg/L) |
| 1 | 9.85 | 9.95 |
| 2 | 10.12 | 10.05 |
| 3 | 9.90 | 9.98 |
| 4 | 9.75 | 9.88 |
| 5 | 10.25 | 10.15 |
| 6 | 9.88 | 9.92 |
| 7 | 10.05 | 10.08 |
| 8 | 9.95 | 10.02 |
| 9 | 9.80 | 9.85 |
| 10 | 10.10 | 10.00 |
| Mean | 9.96 | 9.99 |
| Std. Dev. | 0.16 | 0.09 |
| %CV | 1.61% | 0.90% |
| Spiked Concentration: 10.00 mg/L |
Experimental Protocols
Detailed methodologies for the two analytical techniques compared in this inter-laboratory study are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is based on the separation of this compound by reverse-phase chromatography and its detection by UV absorbance.
1. Instrumentation and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
This compound analytical standard.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 286 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation
-
Water samples are filtered through a 0.45 µm syringe filter prior to injection.
4. Calibration
-
A stock solution of this compound is prepared in the mobile phase.
-
A series of calibration standards are prepared by diluting the stock solution to concentrations ranging from 0.1 to 20 mg/L.
-
A calibration curve is generated by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method involves the derivatization of this compound to a more volatile and less polar compound, followed by GC-MS analysis. In-situ acetylation is used as the derivatization method.[3]
1. Instrumentation and Reagents
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary GC column suitable for phenol (B47542) analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Acetic anhydride.
-
Potassium carbonate.
-
Hexane (GC grade).
-
Sodium sulfate (B86663) (anhydrous).
-
This compound analytical standard.
2. Derivatization and Extraction
-
To 10 mL of the water sample, add 1 g of potassium carbonate and 1 mL of acetic anhydride.
-
Shake the mixture vigorously for 5 minutes.
-
Extract the acetylated this compound with 5 mL of hexane.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
3. GC-MS Conditions
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the 3,4-dibromophenyl acetate (B1210297) derivative.
4. Calibration
-
A stock solution of this compound is prepared in a suitable solvent.
-
A series of calibration standards are prepared and subjected to the same derivatization and extraction procedure as the samples.
-
A calibration curve is constructed by plotting the peak area of the target ion against the concentration.
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory study and the analytical process for the GC-MS method.
Caption: Workflow of the inter-laboratory study for this compound measurement.
Caption: Analytical workflow for the GC-MS with derivatization method.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 3,4-Dibromophenol and 2,6-Dibromophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromophenols are a class of halogenated phenolic compounds found naturally in marine environments, particularly in algae and sponges. They have garnered significant scientific interest due to their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic effects. The position of the bromine substituents on the phenol (B47542) ring plays a crucial role in determining the specific biological properties of these compounds. This guide provides a comparative overview of the known biological activities of two isomeric dibromophenols: 3,4-Dibromophenol and 2,6-Dibromophenol.
It is important to note that while some biological data is available for 2,6-Dibromophenol, there is a significant lack of published quantitative data for the biological activities of this compound. This guide presents the available information for both compounds to facilitate a preliminary comparison and to highlight areas where further research is needed.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and 2,6-Dibromophenol.
Table 1: Acute Toxicity Data
| Compound | Test Organism | Endpoint | Result | Reference |
| 2,6-Dibromophenol | Scenedesmus quadricauda (Green algae) | 96h EC50 | 9.90 mg/L | [1] |
| 2,6-Dibromophenol | Daphnia magna (Water flea) | 48h EC50 | 2.78 mg/L | [1] |
| This compound | - | - | No data available | - |
Table 2: Antimicrobial Activity
| Compound | Test Organism | Endpoint | Result | Reference |
| 2,6-Dibromophenol | - | - | No quantitative data available | - |
| This compound | - | - | No quantitative data available | - |
Table 3: Antioxidant Activity
| Compound | Assay | Endpoint | Result | Reference |
| 2,6-Dibromophenol | - | - | No quantitative data available | - |
| This compound | - | - | No data available | - |
Biological Activities and Mechanisms of Action
This compound
There is a notable scarcity of research on the specific biological activities of this compound. While general studies on bromophenols suggest potential for various bioactivities, specific data for this isomer is lacking.
2,6-Dibromophenol
-
Toxicity: 2,6-Dibromophenol has demonstrated acute toxicity to aquatic organisms such as the green algae Scenedesmus quadricauda and the water flea Daphnia magna[1].
-
Cellular Signaling: Limited evidence suggests that 2,6-Dibromophenol may be involved in cellular signaling pathways related to oxidative stress. One study indicated its potential to increase levels of reactive oxygen species (ROS) and 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. This study also implicated the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in the cellular response to this compound[2]. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental procedures, the following diagrams are provided.
Signaling Pathway
Experimental Workflows
Experimental Protocols
Acute Toxicity Testing in Daphnia magna
This protocol is based on the methodology used in the study by Chi et al. (2020)[1].
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: Stock solutions of 2,6-Dibromophenol are prepared in a suitable solvent and then serially diluted with the culture medium to obtain the desired test concentrations.
-
Test Conditions: The test is conducted in glass beakers containing the test solutions. A set number of daphnids (e.g., 10) are introduced into each beaker. The test is typically run for 48 hours under controlled temperature and light conditions.
-
Endpoint: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 (median effective concentration) value, which is the concentration that causes immobilization in 50% of the test organisms, is calculated using appropriate statistical methods (e.g., probit analysis).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, and the test compound (this compound or 2,6-Dibromophenol) dissolved in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Bacterial strains are grown in MHB to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compound is serially diluted in MHB in the microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the bacteria is observed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common method for evaluating the antioxidant activity of a compound.
-
Reagent Preparation: A solution of DPPH in methanol (B129727) is prepared.
-
Sample Preparation: Solutions of the test compounds (this compound or 2,6-Dibromophenol) are prepared at various concentrations in methanol.
-
Reaction: The DPPH solution is mixed with the sample solutions. The reaction is allowed to proceed in the dark for a specific time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.
-
Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity versus compound concentration.
Conclusion
This guide provides a comparative overview of the currently available biological activity data for this compound and 2,6-Dibromophenol. The existing literature provides some insights into the acute toxicity and potential cellular mechanisms of 2,6-Dibromophenol. However, a significant knowledge gap exists regarding the biological activities of this compound.
The lack of direct comparative studies and the scarcity of data for this compound make a comprehensive comparison challenging. Further research is crucial to elucidate the biological activities and mechanisms of action of this compound and to enable a more thorough comparison with its isomers. Such studies would be invaluable for understanding the structure-activity relationships of dibromophenols and for exploring their potential applications in drug development and other fields. Researchers are encouraged to utilize the provided experimental protocols to investigate the biological properties of these and other related compounds.
References
Unveiling the Bioactive Potential: A Comparative Guide to Structural Analogues of 3,4-Dibromophenol
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of bioactive compounds is paramount. This guide provides a comprehensive comparison of the bioactivity of structural analogues of 3,4-Dibromophenol, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.
Bromophenols, a class of halogenated secondary metabolites predominantly found in marine algae, have garnered significant attention for their diverse biological activities.[1][2][3] These activities, ranging from antioxidant and antimicrobial to enzyme inhibition, are intricately linked to the number and position of bromine and hydroxyl substituents on the aromatic ring.[4] This guide delves into the bioactivity of various structural analogues of this compound, offering a comparative analysis to aid in the discovery and development of novel therapeutic agents.
Comparative Bioactivity of this compound Analogues
The following table summarizes the quantitative bioactivity data for several structural analogues of this compound, highlighting their efficacy in various biological assays.
| Compound Name/Structure | Bioactivity | Assay | Result (IC50/Ki/MIC) | Reference |
| 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol | PTP1B Inhibition | In vitro enzyme assay | IC50 = 1.50 μM | [5] |
| 3,4-dibromo-5-(2,3-dibromo-4,5-dihydroxybenzyl)-6-(ethoxymethyl)benzene-1,2-diol | Carbonic Anhydrase I Inhibition | In vitro enzyme assay | Ki = 32.7 µM | [6] |
| 3,4-dibromo-5-(2-bromo-6-(ethoxymethyl)-3,4-dihydroxybenzyl)benzene-1,2-diol | PTP1B Inhibition | In vitro enzyme assay | - | [7] |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | DPPH Radical Scavenging | In vitro assay | IC50 = 11.2 μM | [2] |
| 2,2',3,3'-tetrabromo-4,4',5,5'-tetrahydroxydiphenyl-methane | DPPH Radical Scavenging | In vitro assay | IC50 = 14.5 μM | [2] |
| 3-bromo-4,5-dihydroxybenzaldehyde | Cytotoxicity (KB cells) | In vitro cell-based assay | IC50 = 3.09 μg/mL | [2] |
| 3-bromo-4,5-dihydroxy benzoic acid methyl ester | Cytotoxicity (KB cells) | In vitro cell-based assay | IC50 = 8.71 μg/mL | [2] |
| A series of novel bromophenol derivatives | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | Ki = 0.13-14.74 nM | [8] |
| A series of novel bromophenol derivatives | Butyrylcholinesterase (BChE) Inhibition | In vitro enzyme assay | Ki = 5.11-23.95 nM | [8] |
| A series of novel bromophenol derivatives | α-glycosidase Inhibition | In vitro enzyme assay | Ki = 63.96-206.78 nM | [8] |
| Novel synthesized bromophenol compounds | Carbonic Anhydrase I (hCA I) Inhibition | In vitro enzyme assay | Ki = 2.53 ± 0.25 to 25.67 ± 4.58 nM | [9] |
| Novel synthesized bromophenol compounds | Carbonic Anhydrase II (hCA II) Inhibition | In vitro enzyme assay | Ki = 1.63 ± 0.11 to 15.05 ± 1.07 nM | [9] |
| Novel synthesized bromophenol compounds | Acetylcholinesterase (AChE) Inhibition | In vitro enzyme assay | Ki = 6.54 ± 1.03 to 24.86 ± 5.30 nM | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or electron to the stable DPPH radical.[4]
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 20 µL) of each dilution of the test compounds and the positive control to separate wells.
-
Add a larger volume (e.g., 180 µL) of the DPPH working solution to each well.
-
Include a blank control containing the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at a wavelength of 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the compound concentration.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] The broth microdilution method is a common technique for determining MIC.
-
Preparation of Materials:
-
Prepare a sterile 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Prepare serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Assay Procedure:
-
Dispense the broth medium into the wells of the microtiter plate.
-
Add the serially diluted test compounds to the wells, creating a concentration gradient.
-
Inoculate each well (except for a sterility control) with the standardized microbial suspension.
-
Include a growth control well containing only the broth and the inoculum.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity (i.e., microbial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[8] A common method utilizes a colorimetric substrate like p-nitrophenyl phosphate (B84403) (pNPP).
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).
-
Prepare a solution of recombinant human PTP1B enzyme in the assay buffer.
-
Prepare a solution of the substrate, pNPP, in the assay buffer.
-
Prepare various concentrations of the test compounds.
-
-
Assay Procedure:
-
In a 96-well plate, add the PTP1B enzyme solution to each well.
-
Add the test compounds at different concentrations to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate to all wells.
-
Incubate the plate at the same temperature for a set time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
-
Data Analysis:
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes affected by these compounds is crucial for understanding their mechanism of action.
Caption: Nrf2-mediated antioxidant response pathway potentially modulated by bromophenols.
Caption: Inhibition of the Insulin Signaling Pathway by PTP1B and its modulation by bromophenol analogues.
Caption: General experimental workflow for the bioactivity screening of bromophenols.
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. PTP1B inhibition assay [bio-protocol.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Bromophenols in Diverse Water Matrices
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies for Accurate Bromophenol Quantification
The presence of bromophenols in various water sources, including drinking water, seawater, and wastewater, is a growing environmental and health concern. These compounds can arise from industrial processes, water disinfection byproducts, and the degradation of brominated flame retardants. Accurate quantification of bromophenols is crucial for monitoring water quality, assessing potential toxicological risks, and ensuring the safety of pharmaceutical and other manufactured products. This guide provides a comprehensive comparison of the leading analytical techniques for bromophenol quantification—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and UV-Vis Spectrophotometry—supported by experimental data and detailed protocols.
Executive Summary of Method Performance
The choice of analytical method for bromophenol quantification depends on several factors, including the required sensitivity, the complexity of the water matrix, and the specific bromophenol congeners of interest. Chromatographic methods coupled with mass spectrometry (GC-MS and LC-MS/MS) generally offer the highest sensitivity and selectivity, making them ideal for trace-level analysis. HPLC-UV provides a robust and cost-effective alternative for higher concentration samples, while UV-Vis spectrophotometry is a simpler, more accessible option for the determination of total phenols or specific bromophenols after a color-forming reaction.
| Method | Typical Limit of Detection (LOD) | Typical Recovery (%) | Precision (RSD %) | Throughput | Expertise Required |
| GC-MS | 0.1 - 5 ng/L | 85 - 115% | < 15% | Moderate | High |
| LC-MS/MS | 0.1 - 20 ng/L | 64 - 110% | < 15% | High | High |
| HPLC-UV | 8 - 300 µg/L | 95 - 105% | < 7% | High | Moderate |
| UV-Vis Spectrophotometry | 10 - 50 µg/L | 90 - 110% | < 10% | High | Low |
In-Depth Method Comparison
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like bromophenols. Due to their polarity, bromophenols typically require a derivatization step, such as acetylation or silylation, to improve their volatility and chromatographic performance.
Key Performance Characteristics:
-
High Sensitivity and Selectivity: GC-MS, particularly with tandem mass spectrometry (GC-MS/MS), offers excellent sensitivity, with detection limits in the low nanogram per liter (ng/L) to picogram per liter (pg/L) range.[1][2] The mass spectrometer provides high selectivity, allowing for the confident identification and quantification of target analytes even in complex matrices.
-
Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation workflow, which can increase analysis time and introduce potential for errors. However, derivatization can also improve the chromatographic peak shape and sensitivity.[3]
-
Matrix Effects: Complex matrices like wastewater can sometimes interfere with the analysis, requiring more extensive sample cleanup procedures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a leading technique for the analysis of a wide range of organic contaminants in water, including bromophenols. A key advantage is that it often does not require derivatization.
Key Performance Characteristics:
-
High Sensitivity and Specificity: Similar to GC-MS/MS, LC-MS/MS provides excellent sensitivity and specificity, with method detection limits reported in the range of 0.1 to 21.9 ng/L for various bromophenols in river water and seawater.[4]
-
No Derivatization: The ability to analyze underivatized bromophenols simplifies the sample preparation process, leading to higher throughput and reduced potential for sample loss or contamination.
-
Versatility: LC-MS/MS can be used to analyze a broad spectrum of bromophenol congeners in a single run.
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, often necessitating the use of isotopically labeled internal standards for correction.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely available and robust technique for the quantification of compounds that absorb ultraviolet light, including bromophenols.
Key Performance Characteristics:
-
Cost-Effective and Accessible: HPLC-UV systems are generally less expensive to purchase and operate than mass spectrometry-based systems.
-
Good Precision and Accuracy: For concentrations within its linear range, HPLC-UV can provide excellent precision (RSD ≤ 6.28%) and accuracy (recoveries of 95.70% to 104.93%).[5]
-
Lower Sensitivity: The sensitivity of HPLC-UV is significantly lower than that of MS-based methods, with LODs typically in the microgram per liter (µg/L) range.[5] This may not be sufficient for trace-level environmental monitoring.
-
Potential for Interferences: Co-eluting compounds that absorb at the same wavelength can interfere with the quantification of the target bromophenols, making it less suitable for complex matrices without extensive cleanup.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method that can be used for the determination of total phenolic compounds or specific bromophenols after a selective color-forming reaction. A common method involves the reaction of phenols with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent to form a colored dye.
Key Performance Characteristics:
-
Simplicity and Speed: The method is straightforward and allows for high sample throughput.
-
Low Cost: The instrumentation is relatively inexpensive and widely available.
-
Moderate Sensitivity: Detection limits are typically in the µg/L to mg/L range.
-
Lack of Specificity: The standard 4-AAP method measures total phenols and is susceptible to interferences from other aromatic amines and certain reducing and oxidizing agents. Specificity for bromophenols would require their separation prior to the colorimetric reaction or the development of a highly selective chromogenic reagent.
Experimental Protocols
Sample Preparation Workflow for Water Analysis
The following diagram illustrates a general workflow for the preparation of water samples for bromophenol analysis. The specific steps may vary depending on the chosen analytical method and the water matrix.
Caption: General workflow for bromophenol analysis in water samples.
Detailed Methodologies
GC-MS Protocol for Bromophenol Analysis (with Derivatization)
This protocol is a general guideline and may require optimization for specific instruments and sample types.
-
Extraction:
-
Acidify 1 L of water sample to pH ≤ 2 with sulfuric acid.
-
Spike with an appropriate internal standard (e.g., deuterated bromophenol).
-
Extract the sample using a solid-phase extraction (SPE) cartridge (e.g., C18 or polymeric sorbent).
-
Wash the cartridge to remove interferences.
-
Elute the bromophenols with a suitable organic solvent (e.g., ethyl acetate/dichloromethane).
-
Concentrate the eluate to approximately 1 mL.
-
-
Derivatization (Acetylation):
-
To the 1 mL extract, add 100 µL of pyridine (B92270) and 200 µL of acetic anhydride.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow to cool and add 1 mL of 1 M sodium bicarbonate solution to neutralize excess reagent.
-
Vortex and collect the organic layer for analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV.
-
Acquisition: Selected Ion Monitoring (SIM) for target analytes.
-
LC-MS/MS Protocol for Bromophenol Analysis
-
Extraction:
-
Follow the same extraction procedure as for GC-MS (acidification, internal standard spiking, and SPE).
-
After elution, evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent (e.g., methanol/water).
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each bromophenol.
-
HPLC-UV Protocol for Bromophenol Analysis
-
Extraction:
-
Follow the same extraction and concentration procedure as for LC-MS/MS. The final extract should be in a solvent suitable for HPLC injection.
-
-
HPLC-UV Conditions: [5]
UV-Vis Spectrophotometric Protocol for Total Phenols (4-AAP Method)
This method is for total phenolic compounds and can be adapted for bromophenols.
-
Sample Preparation:
-
If necessary, distill the sample to remove non-volatile interferences.
-
Adjust the pH of 100 mL of the sample to 10.0 ± 0.2 with ammonium (B1175870) hydroxide.
-
-
Color Development:
-
Add 2.0 mL of 4-aminoantipyrine solution (20 g/L) and mix.
-
Add 2.0 mL of potassium ferricyanide (B76249) solution (80 g/L) and mix.
-
Allow the color to develop for 15 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 510 nm against a reagent blank.
-
Quantify the concentration using a calibration curve prepared with phenol (B47542) or a specific bromophenol standard.
-
Logical Relationship of Analytical Method Selection
The choice of an analytical method for bromophenol quantification is a balance between the required analytical performance and practical considerations such as cost and sample throughput. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method for bromophenol quantification.
References
- 1. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Brominated Compounds
For researchers, scientists, and drug development professionals, the accurate and reliable analysis of brominated compounds is essential for environmental monitoring, food safety, and pharmaceutical quality control. Cross-validation of analytical methods is a critical step to ensure data accuracy, comparability, and reliability across different laboratories and techniques. This guide provides an objective comparison of common analytical methods for brominated compounds, supported by experimental data, detailed methodologies, and visual workflows to aid in method selection and validation.
Core Analytical Techniques
The two most prevalent techniques for the analysis of brominated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these methods is often dictated by the specific properties of the analyte and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique, particularly suitable for volatile and semi-volatile thermally stable compounds like Polybrominated Diphenyl Ethers (PBDEs) and some other brominated flame retardants (BFRs).[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred for the analysis of non-volatile, thermally labile, and polar brominated compounds, such as Tetrabromobisphenol A (TBBPA) and Hexabromocyclododane (HBCD).[3]
Quantitative Performance Comparison
The performance of an analytical method is evaluated based on several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (expressed as relative standard deviation, %RSD). The following tables summarize representative performance data for GC-MS and LC-MS/MS in the analysis of various brominated compounds. It is important to note that these values can vary depending on the specific laboratory, instrumentation, and sample matrix.[3]
Table 1: Performance Characteristics of GC-MS for Brominated Compound Analysis
| Parameter | PBDEs | PBB-153 in Serum |
| Limit of Detection (LOD) | 1.0 - 5.0 pg on column | - |
| Limit of Quantification (LOQ) | - | - |
| Recovery (%) | - | - |
| Precision (%RSD) | < 9 | - |
| Selectivity | High | Very High |
| Applicability | Volatile & semi-volatile compounds | Thermally stable compounds |
Data compiled from representative studies.[1][4]
Table 2: Performance Characteristics of LC-MS/MS for Brominated Compound Analysis
| Parameter | TBBPA & analogues in Sediment | HBCD & TBBPA in Biota |
| Limit of Detection (LOD) | 0.02 - 0.05 ng/g | - |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/g | - |
| Recovery (%) | 70 - 105 | - |
| Precision (%RSD) | 4.9 - 13.1 | < 15 |
| Selectivity | Very High | Very High |
| Applicability | Non-volatile & thermally labile compounds | Wide range of polar compounds |
Data compiled from representative studies.[3][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are generalized protocols for the analysis of brominated compounds using GC-MS and LC-MS/MS.
Sample Preparation (General)
The choice of sample preparation technique is critical and depends on the sample matrix. Common methods include:
-
Extraction: Soxhlet, pressurized liquid extraction (PLE), ultrasonic-assisted extraction (UAE), and solid-phase extraction (SPE) are frequently used to isolate brominated compounds from solid and liquid matrices.[6]
-
Clean-up: Gel permeation chromatography (GPC) and silica (B1680970) or florisil (B1214189) column chromatography are employed to remove interfering co-extractives like lipids.[7]
GC-MS Analysis of PBDEs
-
Sample Extraction: Extraction of PBDEs from solid samples is often performed using a mixture of hexane (B92381) and dichloromethane (B109758) via pressurized liquid extraction.
-
Clean-up: The extract is concentrated and subjected to clean-up using multi-layer silica columns.
-
Instrumental Analysis:
-
Injection: A splitless injection is typically used for trace analysis.
-
GC Column: A non-polar capillary column (e.g., DB-5ms) is commonly used for separation.
-
Oven Temperature Program: A programmed temperature ramp is employed to separate congeners with different boiling points.
-
Mass Spectrometer: Operated in electron impact (EI) or negative chemical ionization (NCI) mode for high sensitivity and selectivity.[2][8]
-
LC-MS/MS Analysis of TBBPA and HBCD
-
Sample Extraction: Extraction from biological or sediment samples can be achieved using solvents like acetonitrile (B52724) or methyl tert-butyl ether (MTBE).[3][5]
-
Clean-up: The extract is often purified using solid-phase extraction (SPE) cartridges.
-
Instrumental Analysis:
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with an additive like ammonium (B1175870) acetate, is used.
-
Mass Spectrometer: Operated in negative ion mode using electrospray ionization (ESI). Multiple reaction monitoring (MRM) is used for quantification to enhance selectivity and sensitivity.[3]
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for brominated compounds.
Caption: A logical workflow for the cross-validation of analytical methods.
Signaling Pathways and Logical Relationships
The choice between GC-MS and LC-MS is fundamentally driven by the physicochemical properties of the target brominated compound. The following diagram illustrates this decision-making pathway.
Caption: Decision pathway for selecting an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
comparative toxicity assessment of different dibromophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of different dibromophenol (DBP) isomers. Dibromophenols are environmental contaminants that can arise from both natural and anthropogenic sources. Understanding the differential toxicity of these isomers is crucial for environmental risk assessment and for the development of safer industrial processes. This document summarizes key experimental data on the acute aquatic toxicity, cytotoxicity, and potential developmental effects of various DBPs, providing detailed methodologies for the cited experiments and visualizing key pathways and workflows.
Quantitative Toxicity Data
The following table summarizes the acute toxicity of 2,4-dibromophenol (B41371) (2,4-DBP) and 2,6-dibromophenol (B46663) (2,6-DBP) to the freshwater alga Scenedesmus quadricauda and the crustacean Daphnia magna. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of a substance that causes a 50% effect (in this case, growth inhibition for algae and immobilization for daphnids) after a specified exposure time.
| Compound | Test Organism | Exposure Duration | EC50 (mg/L) | Reference |
| 2,4-Dibromophenol | Scenedesmus quadricauda | 96 hours | 8.73 | |
| 2,6-Dibromophenol | Scenedesmus quadricauda | 96 hours | 9.90 | |
| 2,4-Dibromophenol | Daphnia magna | 48 hours | 2.17 | |
| 2,6-Dibromophenol | Daphnia magna | 48 hours | 2.78 |
Key Observations:
-
In the studies cited, 2,4-DBP was found to be slightly more toxic to both S. quadricauda and D. magna than 2,6-DBP, as indicated by the lower EC50 values.
-
The toxicity of brominated phenols is suggested to be related to the position and number of bromine substitutions.
-
Daphnia magna appears to be more sensitive to both dibromophenol isomers than Scenedesmus quadricauda.
Experimental Protocols
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 202.
-
Test Organism: Daphnia magna neonates (less than 24 hours old).
-
Test Substance Preparation: Stock solutions of the dibromophenol isomers are prepared in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution in reconstituted water.
-
Test Conditions:
-
Test vessels: Glass beakers.
-
Test volume: At least 2 mL per daphnid.
-
Number of animals: At least 20 daphnids per concentration, divided into at least four replicates.
-
Temperature: 20 ± 1 °C.
-
Light: 16-hour light/8-hour dark cycle.
-
Feeding: Daphnids are not fed during the test.
-
-
Procedure:
-
Neonates are introduced into the test vessels containing the different concentrations of the test substance.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
The pH, dissolved oxygen, and temperature of the test solutions are measured at the beginning and end of the test.
-
-
Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using probit analysis or another suitable statistical method.
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 201.
-
Test Organism: An exponentially growing culture of a freshwater green alga, such as Scenedesmus quadricauda.
-
Test Substance Preparation: Similar to the Daphnia test, a range of concentrations is prepared in the algal growth medium.
-
Test Conditions:
-
Test vessels: Glass flasks or tubes.
-
Culture conditions: Continuous illumination and a constant temperature (e.g., 21-24 °C).
-
Inoculum: A low initial cell density (e.g., 10^4 cells/mL) is used to allow for exponential growth.
-
-
Procedure:
-
The algal inoculum is added to the test vessels containing the different concentrations of the test substance.
-
The flasks are incubated under controlled conditions for 72 or 96 hours.
-
Algal growth is measured at least daily by cell counts (using a microscope and counting chamber), or more commonly, by a surrogate parameter such as fluorescence or absorbance.
-
-
Data Analysis: The growth rate and yield are calculated for each concentration. The EC50 value for the inhibition of growth is determined by plotting the percentage inhibition of the growth rate or yield against the logarithm of the test substance concentration.
This is a common colorimetric assay to assess cell metabolic activity.
-
Cell Lines: A suitable cell line (e.g., human liver cancer cell line HepG2) is cultured in appropriate media.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are then exposed to various concentrations of the dibromophenol isomers for a specified period (e.g., 24 or 48 hours).
-
After exposure, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The concentration of the test substance that causes a 50% reduction in cell viability (IC50) is calculated.
Signaling Pathways and Experimental Workflows
Transcriptome analysis of cells exposed to 2,6-dibromophenol has suggested the involvement of the MAPK (Mitogen-Activated Protein Kinase) signaling pathway in the cellular response to this compound. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
Caption: MAPK signaling pathway potentially activated by dibromophenols.
The following diagram illustrates a typical workflow for assessing the aquatic toxicity of dibromophenol isomers.
Caption: Experimental workflow for aquatic toxicity testing of dibromophenols.
A Comparative Guide to the Efficacy of Synthetic vs. Natural Bromophenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of natural and synthetic bromophenols, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.
Bromophenols, a class of halogenated phenolic compounds predominantly found in marine algae, have garnered significant attention for their diverse biological activities.[1] While natural bromophenols have been a primary source for research, chemical synthesis offers a reliable and often more accessible alternative.[2] This guide evaluates the performance of both natural and synthetic bromophenols across key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data on the biological activities of various natural and synthetic bromophenols from multiple studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates higher potency.
Table 1: Antioxidant Activity
The antioxidant potential of bromophenols is a widely studied area, with significant implications for combating oxidative stress-related diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate this activity.
| Compound Type | Compound Name/Derivative | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Reference |
| Natural | 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid | 19.84 µM | - | [1] |
| Natural | Avrainvilleal | 3.5 µM | - | [3] |
| Natural | Nitrogen-containing BPs (from Rhodomela confervoides) | 5.22 to 23.60 µM | 3.11 to 3.58 mM (TEAC) | [4] |
| Synthetic | Diarylmethanone BPs (3.25–3.31) | 23.10 to 34.65 µg/mL | 69.3 to 231 µg/mL | [4] |
| Synthetic | BPs (3.32–3.37) | 13.32 to 16.44 µg/mL | 5.08 to 7.35 µg/mL | [4] |
TEAC: Trolox Equivalent Antioxidant Capacity
Table 2: Anticancer Activity (Cytotoxicity)
The cytotoxic effects of bromophenols against various cancer cell lines are a key indicator of their potential as anticancer agents. The MTT assay is a standard colorimetric assay for assessing cell viability.
| Compound Type | Compound Name/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |
| Natural | BPs from Leathesia nana | A549 (Lung) | < 10 µM | [5] |
| Natural | BPs from Leathesia nana | BGC823 (Gastric) | < 10 µM | [6] |
| Natural | BPs from Leathesia nana | MCF-7 (Breast) | < 10 µM | [6] |
| Natural | Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) | K562 (Leukemia) | Induces apoptosis | [7] |
| Synthetic | Methylated/Acetylated Bromophenol Derivatives | - | - | [7] |
Table 3: Enzyme Inhibition
Bromophenols have shown inhibitory activity against various enzymes, indicating their potential in treating diseases like diabetes and neurodegenerative disorders.
| Compound Type | Compound Name/Derivative | Target Enzyme | Inhibition (IC50 / Ki) | Reference |
| Natural | BPs from Rhodomela confervoides (4.1-4.4) | PTP1B | 0.84 to 2.4 µM | [6] |
| Synthetic | BP 2.6 | PTP1B | 1.50 µM | [4] |
| Synthetic | BPs 2.15–2.22 | Aldose Reductase | 0.129 to 1.30 µM | [4] |
| Synthetic | BPs 2.15–2.22 | α-glucosidase | 11.72 to 20.05 nM | [4] |
| Synthetic | Novel Bromophenols | Acetylcholinesterase (AChE) | 0.13–14.74 nM (Ki) | [8][9] |
| Synthetic | Novel Bromophenols | Butyrylcholinesterase (BChE) | 5.11–23.95 nM (Ki) | [8][9] |
| Synthetic | Novel Bromophenols | α-glycosidase | 63.96–206.78 nM (Ki) | [8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to pale yellow.[10]
-
Reagent Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.[1]
-
Sample Preparation: Bromophenol compounds and standard antioxidants (e.g., ascorbic acid, Trolox) are dissolved in the same solvent to create a series of concentrations.[1]
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add different concentrations of the bromophenol samples or standards to the wells.
-
A control well contains the solvent instead of the sample.[1]
-
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at a specific wavelength (typically around 517 nm).[1]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(
ngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted">
-Acontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ) /Asamplengcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> ] x 100 whereAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution without the sample, andAcontrolngcontent-ng-c4139270029="" _nghost-ng-c2020595362="" class="inline ng-star-inserted"> is the absorbance of the DPPH solution with the sample.[10] The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.Asample
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability.[11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.[12]
-
Compound Treatment: The cells are then treated with various concentrations of the bromophenol derivatives and incubated for an additional 48 hours.[12]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[13]
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of around 570 nm using a microplate reader.[13]
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value, the concentration that inhibits cell growth by 50%, is calculated.[13]
Enzyme Inhibition Assays (General Protocol)
The following provides a general workflow for assessing the enzyme inhibitory activity of bromophenols.
-
Reagent Preparation: Prepare buffer solutions, the target enzyme, the substrate, and the bromophenol inhibitor at desired concentrations.
-
Assay Procedure:
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C).[11]
-
Measurement: The formation of the product is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.[11]
-
Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 or Ki value is then determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology. The following diagrams were created using Graphviz (DOT language).
Caption: General experimental workflow for screening the bioactivity of bromophenols.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain bromophenols.[14]
Caption: Activation of the Nrf2 antioxidant pathway by some bromophenols.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the pKa of Bromophenols
The acid dissociation constant (pKa) is a critical physicochemical parameter for brominated phenols, influencing their environmental fate, toxicity, and potential applications in drug development and chemical synthesis. Accurate determination of pKa is therefore essential for researchers and scientists. This guide provides a comparative overview of common experimental and computational methods for determining the pKa of bromophenols, complete with experimental data, detailed protocols, and a visual workflow.
Method Comparison and Performance Data
Various methods are employed to determine the pKa of bromophenols, each with its own advantages and limitations. The most common experimental techniques are spectrophotometry, potentiometric titration, and capillary electrophoresis. In addition, computational methods have emerged as a powerful tool for predicting pKa values.
A summary of experimentally determined and computationally predicted pKa values for a selection of bromophenols is presented in Table 1. This allows for a direct comparison of the results obtained from different methodologies.
| Compound | Spectrophotometry | Potentiometric Titration | Capillary Electrophoresis | Computational |
| 2-Bromophenol | 8.45[1][2] | - | - | - |
| 3-Bromophenol | 9.03[3][4][5][6] | - | - | - |
| 4-Bromophenol | 9.17[7] | 9.34[8][9] | - | - |
| 2,4-Dibromophenol | 7.79[10] | - | - | 7.86 |
| 2,4,6-Tribromophenol | 6.80[11] | - | - | 6.34 |
| Table 1: Comparison of pKa values for selected bromophenols determined by various methods. Note: Dashes indicate that no specific data was found for that method and compound in the searched literature. |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below. These protocols are generalized and may require optimization based on the specific bromophenol and available instrumentation.
Spectrophotometric Method
This method is based on the principle that the acidic (protonated) and basic (deprotonated) forms of a bromophenol exhibit different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.[12]
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the bromophenol in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the bromophenol.
-
Sample Preparation: For each pH value, add a small, constant volume of the bromophenol stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the bromophenol is appropriate for UV-Vis analysis.
-
Spectral Measurement: Record the UV-Vis absorption spectrum of each sample. Identify the wavelengths of maximum absorbance for the acidic (λmax,acid) and basic (λmax,base) forms.
-
Data Analysis: Measure the absorbance of each solution at both λmax,acid and λmax,base. The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:
pKa = pH + log([Abase - A] / [A - Aacid])
where A is the absorbance of the solution at a given pH, and Aacid and Abase are the absorbances of the fully protonated and deprotonated species, respectively. A plot of log([Abase - A] / [A - Aacid]) versus pH will yield a straight line with the pKa at the y-intercept.[12]
Potentiometric Titration Method
Potentiometric titration is a classic and widely used method for pKa determination.[9] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the bromophenol, a weak acid) and monitoring the resulting change in pH.
Protocol:
-
Sample Preparation: Dissolve a known amount of the bromophenol in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol (B145695) to ensure solubility.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments. After each addition, allow the pH to stabilize and record the value.
-
Data Analysis: Plot the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point can be determined from the inflection point of the titration curve.
Capillary Electrophoresis Method
Capillary electrophoresis (CE) separates molecules based on their electrophoretic mobility in an electric field. The effective mobility of an ionizable compound like a bromophenol is dependent on the pH of the buffer. By measuring the mobility at different pH values, the pKa can be determined. This method is particularly useful as it requires very small sample volumes.
Protocol:
-
Capillary Preparation: Condition a new capillary by flushing it with a sequence of solutions, typically 1 M NaOH, deionized water, and then the running buffer.
-
Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of known pH values.
-
Sample Injection: Inject a small plug of the bromophenol solution into the capillary.
-
Electrophoretic Separation: Apply a high voltage across the capillary. The bromophenol will migrate towards the detector at a rate dependent on its charge and the electroosmotic flow.
-
Data Analysis: Determine the effective electrophoretic mobility (μeff) of the bromophenol at each pH. The pKa can be determined by plotting μeff against the pH and fitting the data to the following equation:
μeff = (μA-) / (1 + 10(pKa-pH))
where μA- is the mobility of the fully deprotonated bromophenolate anion. The pKa is the pH at which the effective mobility is half of the maximum mobility.
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the pKa of bromophenols using the methods described above.
Caption: Workflow for pKa determination of bromophenols.
Conclusion
The choice of method for determining the pKa of bromophenols depends on several factors, including the required accuracy, the amount of sample available, the purity of the sample, and the available instrumentation. Spectrophotometry and potentiometric titration are well-established, cost-effective methods suitable for pure compounds. Capillary electrophoresis offers the advantage of requiring very small sample volumes and can be used for impure samples. Computational methods provide a valuable predictive tool, especially in the early stages of research and for compounds that are difficult to synthesize or handle. For robust and reliable pKa determination, it is often advisable to use more than one method and compare the results.
References
- 1. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromophenol CAS#: 95-56-7 [m.chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. 3-Bromophenol CAS#: 591-20-8 [m.chemicalbook.com]
- 5. 3-Bromophenol|lookchem [lookchem.com]
- 6. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. 2,4-Dibromophenol | C6H4Br2O | CID 12005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]
A Researcher's Guide to Selecting the Optimal HPLC Column for Bromophenol Separation
For researchers, scientists, and professionals in drug development, the precise separation and quantification of bromophenols are critical. This guide provides an in-depth comparison of the performance of three common reversed-phase HPLC columns—C18, C8, and Phenyl—for the analysis of bromophenols, supported by experimental data to inform your column selection process.
The choice of an HPLC column is paramount in achieving the desired resolution, peak symmetry, and retention of analytes. For bromophenols, which are aromatic compounds with varying degrees of bromination and hydrophobicity, the stationary phase chemistry plays a crucial role in the separation mechanism. This guide explores the performance of C18, C8, and Phenyl columns, highlighting their distinct selectivities and providing a basis for methodological development.
Principles of Separation: A Tale of Two Interactions
The separation of bromophenols on these columns is primarily governed by two types of interactions:
-
Hydrophobic Interactions: C18 and C8 columns, with their long and medium alkyl chains respectively, separate analytes based on their hydrophobicity. The non-polar stationary phase interacts with the non-polar regions of the bromophenol molecules. C18 columns, having a higher carbon load, generally provide greater retention for hydrophobic compounds compared to C8 columns.[1][2]
-
π-π Interactions: Phenyl columns offer a different separation mechanism. The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic rings of the bromophenol analytes.[3][4] This can lead to unique selectivity, especially for isomeric compounds or molecules with similar hydrophobicities but different electronic properties.
Comparative Performance Data
The following tables summarize the performance of C18 and C8 columns for the separation of a range of bromophenols, based on data from discrete studies. While a direct head-to-head comparison under identical conditions is not available in a single study, these results provide valuable insights into the expected performance of each column type.
Table 1: Performance of a C18 Column for the Separation of Simple Bromophenols
| Analyte | Retention Time (min) | Resolution (Rs) |
| 2-Bromophenol (2-BP) | - | 1.23 (between 2-BP and 4-BP) |
| 4-Bromophenol (4-BP) | - | 1.23 (between 2-BP and 4-BP) |
| 2,4-Dibromophenol (2,4-DBP) | - | 1.63 (between 2,4-DBP and 2,6-DBP) |
| 2,6-Dibromophenol (2,6-DBP) | - | 1.63 (between 2,4-DBP and 2,6-DBP) |
| 2,4,6-Tribromophenol (2,4,6-TBP) | - | - |
Data extracted from a study using a Lichrospher 100 RP-18 column. The separation of these five bromophenols was achieved within 20 minutes with good chromatographic resolution for the isomeric compounds.[5][6]
Table 2: Performance of a C8 Column for the Separation of a Complex Mixture of Bromophenols
| Analyte | Retention Time (min) |
| 2-amino-5-(3-(2,3-dibromo-4,5-dihydroxybenzyl)ureido)pentanoic acid | - |
| Other bromophenols (6) | - |
In a study comparing four different stationary phases, the Phenomenex Luna C8(2) column demonstrated the most effective separation of seven bromophenols isolated from red alga.[7][8] The total separation was achieved in under 25 minutes.[7][8]
Discussion of Expected Performance
Based on the principles of separation and the available data, the following performance characteristics can be expected from each column type for bromophenol analysis:
-
C18 Columns: These columns are a good starting point for method development due to their strong hydrophobic retention. They are likely to provide good separation of bromophenols with a significant difference in their number of bromine atoms or overall hydrophobicity. For isomeric bromophenols, the selectivity might be limited.
-
C8 Columns: Offering less retention than C18 columns, C8 columns can be advantageous for reducing analysis time, especially for highly retained, polybrominated phenols.[1][2] They provide a similar hydrophobic separation mechanism to C18 but may require optimization of the mobile phase to achieve baseline separation for complex mixtures.[7][8]
-
Phenyl Columns: These columns are particularly well-suited for the separation of aromatic and isomeric compounds.[3][4] The π-π interactions can provide unique selectivity for bromophenol isomers that are difficult to resolve on alkyl-chain columns.[3] The elution order on a Phenyl column can be significantly different from that on a C18 or C8 column, offering a powerful tool for method development.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further development.
Experimental Protocol 1: Separation of Simple Bromophenols on a C18 Column
-
Column: Lichrospher 100 RP-18 (specific dimensions not provided)
-
Mobile Phase: Water:Acetonitrile gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 286 nm (for 2-BP, 4-BP, 2,4-DBP, 2,6-DBP) and 297 nm (for 2,4,6-TBP)
-
Analytes: 2-Bromophenol, 4-Bromophenol, 2,4-Dibromophenol, 2,6-Dibromophenol, 2,4,6-Tribromophenol[5][6]
Experimental Protocol 2: Separation of Complex Bromophenols on a C8 Column
-
Column: Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size)
-
Mobile Phase: A: Water with 0.05% trifluoroacetic acid; B: Acetonitrile with 0.05% trifluoroacetic acid
-
Gradient: 2% B at 0 min, 20% B at 0.1 min, 50% B at 15 min, and 70% B at 35 min
-
Flow Rate: 0.25 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 210 nm
-
Injection Volume: 5 µL
-
Analytes: Seven bromophenols isolated from the red alga Vertebrata lanosa.[7][8]
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the decision-making involved in column selection, the following diagrams are provided.
Caption: A generalized workflow for the HPLC analysis of bromophenols.
Caption: Logical diagram for selecting an HPLC column based on bromophenol properties.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Comparison of the performance of different reversed-phase columns for liquid chromatography separation of 11 pollutant phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of simple bromophenols in marine fishes by reverse-phase high performance liquid chromatography (RP-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Arsenal of Bromophenols: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial spectrum of various bromophenols, supported by experimental data. Bromophenols, a class of halogenated compounds predominantly found in marine algae, have garnered significant attention for their diverse biological activities, including potent antimicrobial effects against a range of pathogens.
This comparative analysis delves into the quantitative antimicrobial data of several key bromophenols, presenting a clear overview of their efficacy. Detailed experimental methodologies are provided to ensure the reproducibility of the cited findings. Furthermore, this guide utilizes visualizations to illustrate experimental workflows and potential mechanisms of action, offering a comprehensive resource for those exploring the therapeutic potential of these marine-derived compounds.
Comparative Antimicrobial Spectrum of Bromophenols
The antimicrobial efficacy of bromophenols is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of various bromophenols against a selection of Gram-positive and Gram-negative bacteria, as well as fungi. Lower MIC values indicate greater antimicrobial potency.
| Bromophenol Compound | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | < 70 | [1] |
| Lanosol ethyl ether | Various terrestrial and marine bacteria and fungi | 270 ± 70 (Bacteriostatic/Fungistatic) | [2][3][4][5] |
| 690 ± 150 (Bactericidal/Fungicidal) | [2][3][4] | ||
| 3-Bromo-4,5-dihydroxybenzyl methyl ether | Infectious Hematopoietic Necrosis Virus (IHNV), Infectious Pancreatic Necrosis Virus (IPNV) | IC₅₀: 27 ± 6.3 µM (IHNV), 22.0 ± 0.6 µM (IPNV) | [2] |
| 3-Bromo-4,5-dihydroxybenzaldehyde | Infectious Hematopoietic Necrosis Virus (IHNV), Infectious Pancreatic Necrosis Virus (IPNV) | IC₅₀: 45 ± 9.1 µM (IHNV), 57.0 ± 10.6 µM (IPNV) | [2] |
| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | Herpes Simplex Virus-1 (HSV-1) | IC₅₀: 3.02 µg/mL | [2] |
| Compounds from Symphyocladia latiuscula | Candida albicans | 10 - 37.5 | [6][7] |
| 3-Bromo-2,6-dihydroxyacetophenone | Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA) | Good activity (qualitative) | [8][9][10] |
| Synthetic Bromophenols | Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, Proteus vulgaris, Salmonella typhimurium | Potent (qualitative) | [11] |
Note: IC₅₀ (half maximal inhibitory concentration) values are provided for antiviral activities, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The determination of the antimicrobial spectrum of bromophenols involves standardized laboratory procedures. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined by the broth microdilution method, a widely accepted technique for testing the susceptibility of microorganisms to antimicrobial agents.
1. Preparation of Microbial Inoculum:
-
Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C for 18-24 hours.
-
A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum is further diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Bromophenol Solutions:
-
The bromophenol compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.
3. Incubation:
-
Each well of the microtiter plate, containing a specific concentration of the bromophenol and the microbial inoculum, is incubated at 37°C for 18-24 hours.
-
Control wells containing only the microbial inoculum (positive control) and only the broth medium (negative control) are also included.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the bromophenol at which no visible growth (turbidity) of the microorganism is observed.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many bromophenols are still under investigation, it is hypothesized that their antimicrobial activity may stem from their ability to disrupt essential cellular processes in microorganisms. The lipophilic nature of some bromophenols, such as lanosol, may facilitate their penetration of the microbial cell membrane.[3] Once inside the cell, they could interfere with various signaling pathways and enzymatic activities.
One proposed mechanism involves the inhibition of key enzymes necessary for microbial survival. Additionally, some bromophenols may induce oxidative stress within the microbial cell, leading to damage of cellular components and ultimately cell death. The presence of bromine atoms and hydroxyl groups in their chemical structures is believed to be crucial for their bioactivity.[2]
References
- 1. Antibacterial bromophenols from the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. africaresearchconnects.com [africaresearchconnects.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 3,4-Dibromophenol as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3,4-Dibromophenol as a Certified Reference Material (CRM) against its isomeric alternatives. It includes an overview of the validation process for CRMs, detailed experimental protocols for key analytical techniques, and a comparative analysis of available CRM products. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reference material for their analytical needs, ensuring accuracy and reliability in their results.
Introduction to Certified Reference Materials
Certified Reference Materials are crucial for the quality assurance of analytical measurements. They are homogeneous and stable materials with one or more specified properties that have been certified by a technically valid procedure, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034 for the competence of reference material producers and ISO/IEC 17025 for the competence of testing and calibration laboratories.
Validation of this compound and its Alternatives as CRMs
This compound and its isomers, including 2,4-Dibromophenol, 2,6-Dibromophenol, and 2,4,6-Tribromophenol, are important reference materials, particularly in environmental analysis for the detection of brominated flame retardants and their metabolites. The validation of these compounds as CRMs involves a rigorous process to establish their identity, purity, and stability.
Comparative Data of Brominated Phenol CRMs
The following table summarizes the available information for this compound and its common alternatives from leading suppliers. Certified values and uncertainties are critical for assessing the suitability of a CRM for a specific application. While specific Certificates of Analysis with detailed quantitative data are often lot-specific and require direct inquiry with the supplier, the information below provides a comparative overview based on publicly available product information.
| Compound | Supplier | Product Number | Format | Purity/Concentration | Accreditation |
| This compound | AccuStandard | BP-034S | 100 µg/mL in Toluene | Certified Concentration | ISO 17034 |
| Chiron | 8595.6-K-IP | 1000 µg/mL in isopropanol | Stated Concentration | ISO 17034 | |
| 2,4-Dibromophenol | LGC Standards | DRE-C12241000 | Neat | High Purity | ISO 17034 |
| Sigma-Aldrich | 258164 | Neat | 95% | Not specified as CRM | |
| 2,6-Dibromophenol | AccuStandard | BP-026S | 100 µg/mL in Toluene | Certified Concentration | ISO 17034 |
| Sigma-Aldrich | 252018 | Neat | 99% | Not specified as CRM | |
| Molnova | M28154 | Neat | 98% (HPLC) | Not specified as CRM | |
| ChemScene | CS-W009153 | Neat | 97.18% (HPLC) | Not specified as CRM | |
| 2,4,6-Tribromophenol | Sigma-Aldrich | TraceCERT® | Neat | Certified Purity | ISO 17034, ISO/IEC 17025 |
| HPC Standards | - | Neat | High Purity | - | |
| Labstandard | LBS1Y6O2286 | Neat | ≥ 95% | ISO 17034 |
Note: The purity values for some products are not from a Certificate of Analysis for a certified reference material but from product specifications for a chemical standard. For CRMs, the certified value and its uncertainty are provided on the certificate.
Experimental Protocols for CRM Validation
The certification of a phenolic compound like this compound as a CRM involves a combination of analytical techniques to determine its purity and characterize any impurities. The following are detailed methodologies for key experiments.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of brominated phenols.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
2. Reagents and Standards:
-
High-purity solvents (e.g., hexane, acetone).
-
Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
This compound candidate material.
3. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the this compound candidate material into a vial.
-
Dissolve in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Add 100 µL of the derivatizing agent.
-
Cap the vial and heat at 70°C for 1 hour to ensure complete derivatization.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
5. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
-
Mass spectra are used to confirm the identity of the main peak and to identify any impurities.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a common method for the purity assessment of non-volatile compounds.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
HPLC grade acetonitrile (B52724) and water.
-
High-purity formic acid or phosphoric acid.
-
This compound candidate material.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound candidate material and dissolve it in 10 mL of the mobile phase to prepare a stock solution.
-
Further dilute the stock solution to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 40% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 286 nm.[1]
5. Data Analysis:
-
Purity is calculated using the area percent method from the chromatogram.
-
The DAD can be used to check for peak purity and to help identify impurities by their UV spectra.
Purity Verification by Quantitative NMR (qNMR)
qNMR is a primary ratio method of measurement and is increasingly used for the certification of organic reference materials.[2]
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
This compound candidate material.
3. Sample Preparation:
-
Accurately weigh a precise amount of the this compound candidate material and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
4. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) and a 90° pulse angle.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
5. Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the validation of a certified reference material and a decision-making process for selecting an appropriate CRM.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
